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Core Science & Biosynthesis

Foundational

Thermodynamic Stability of N-Methylazetidine Derivatives in Solution: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide The Thermodynamic Paradox of the Azetidine Scaffold Azetidines—four-membered n...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

The Thermodynamic Paradox of the Azetidine Scaffold

Azetidines—four-membered nitrogen-containing heterocycles—have emerged as highly privileged scaffolds in modern medicinal chemistry. By offering unique physicochemical profiles, high


 character, and conformational rigidity, these motifs are increasingly utilized to improve metabolic stability and brain penetration in drug design, as seen in FDA-approved therapeutics like baricitinib and cobimetinib[1].

However, the incorporation of the azetidine ring introduces a fundamental thermodynamic paradox. The compact four-membered ring forces the internal C-N-C bond angles to compress significantly below the ideal tetrahedral angle of 109.5°, generating a high ring strain of approximately 25.4 kcal/mol[2]. While this strain is lower than that of aziridines (27.7 kcal/mol), it is vastly higher than that of five-membered pyrrolidines (5.4 kcal/mol)[2]. For N-methylazetidine derivatives, this embedded potential energy acts as a thermodynamic spring. In solution, particularly under acidic or nucleophilic conditions, the relief of this ring strain provides a massive thermodynamic driving force for irreversible C-N bond cleavage and ring-opening decomposition[3].

Physicochemical Properties & Basicity of N-Methylazetidine

To predict the solution-state stability of N-methylazetidine, one must first understand its basicity. The protonation state of the nitrogen atom is the primary gatekeeper for degradation.

The experimentally determined


 of N-methylazetidine in aqueous solution is 10.40[4]. Because this value is well above physiological pH (7.4), the nitrogen atom exists almost exclusively in its protonated, cationic state (N-methylazetidinium) in both blood plasma and the highly acidic environment of the stomach (pH ~1.2).

Protonation drastically alters the thermodynamic stability of the ring. In the neutral state, the nitrogen lone pair contributes to the overall stability of the molecule. Upon protonation, the nitrogen becomes a highly electron-withdrawing quaternary center, polarizing the adjacent C-N bonds and transforming the nitrogen into an excellent leaving group. Triadic analysis of gas-phase basicity and thermodynamic cycles confirms that the stabilization of the protonated form is heavily influenced by the hybridization effects of the strained ring[5].

Mechanisms of Solution-State Degradation

The primary degradation pathway for N-methylazetidine derivatives in solution is acid-catalyzed nucleophilic ring-opening .

Because the rate of decomposition is highly sensitive to pH, the


 of the azetidine nitrogen is the ultimate determinant of its half-life[3]. At low pH, the rapid equilibrium heavily favors the protonated azetidinium ion. Solvent molecules (e.g., water) or intramolecular nucleophiles (e.g., pendant amide oxygens) can then attack the electrophilic 

-carbon via an

-like transition state. The cleavage of the C-N bond is highly exergonic, driven entirely by the release of the ~25.4 kcal/mol ring strain, making the formation of the linear acyclic amine a thermodynamic sink[3].

G A N-Methylazetidine (Neutral) B Protonation (H+) A->B C N-Methylazetidinium (Activated) B->C D Nucleophilic Attack C->D E Transition State D->E F Ring-Opened Product E->F

Caption: Logical flow of acid-catalyzed ring-opening in N-methylazetidine.

Self-Validating Experimental Protocol for Stability Profiling

To accurately assess the thermodynamic stability of N-methylazetidine derivatives, researchers must employ rigorous, self-validating kinetic assays. The following protocol utilizes a time-course LC-MS/MS workflow designed to isolate pH-dependent degradation while preventing artifactual breakdown during sample handling.

Step-by-Step Methodology

1. Stock Solution Preparation: Prepare a 10 mM stock solution of the N-methylazetidine derivative in LC-MS grade DMSO. Causality: DMSO is an aprotic solvent that ensures complete dissolution and prevents premature hydrolysis before the compound is introduced to the aqueous testing environment.

2. Buffer Formulation: Prepare three distinct aqueous buffers:

  • pH 1.2: 0.1 N HCl (Simulated Gastric Fluid).

  • pH 7.4: 100 mM Phosphate Buffered Saline (Simulated Physiological pH).

  • pH 9.0: 100 mM Borate buffer. Causality: Testing across this specific pH gradient maps the protonation-dependent kinetics, directly correlating the degradation rate to the proportion of protonated azetidinium ions present in solution.

3. Incubation & Time-Course Sampling: Dilute the stock solution to a final concentration of 10 µM in the respective buffers (DMSO


 0.1% v/v). Incubate in a thermomixer at 37°C ± 0.5°C. Extract 50 µL aliquots at 

and

hours.

4. Quenching Mechanism: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing 50 nM of an internal standard (e.g., labetalol). Causality: The cold organic solvent drastically reduces the dielectric constant of the medium and drops the temperature, effectively freezing the nucleophilic ring-opening process and locking the kinetic snapshot for accurate LC-MS quantification.

5. System Suitability & Self-Validation Criteria: To ensure the protocol is self-validating, run the assay concurrently with two controls:

  • Negative Control (Stable): N-methylpyrrolidine. Validates that any observed degradation in the test article is due to four-membered ring strain, not general amine oxidation.

  • Positive Control (Unstable): 1-Arylazetidine with a known high

    
    . Validates the assay's sensitivity to detect rapid acid-catalyzed ring-opening[3].
    
  • Mass Balance Check: The molar sum of the remaining parent compound and the identified ring-opened adducts must equal 100% ± 5% of the

    
     concentration. This proves that the disappearance of the parent compound is due to thermodynamic ring-opening, not unmonitored precipitation or volatilization.
    

Workflow S1 1. Buffer Preparation S2 2. Compound Incubation S1->S2 S3 3. Quenching & Extraction S2->S3 S4 4. LC-MS Analysis S3->S4 S5 5. Kinetic Modeling S4->S5

Caption: Step-by-step experimental workflow for solution-state stability profiling.

Quantitative Stability Metrics

The thermodynamic liability of azetidines is best understood when benchmarked against adjacent cyclic amines. Table 1 outlines the foundational physicochemical properties driving these stability differences, while Table 2 provides a predictive stability matrix for N-methylazetidine across different biological pH environments.

Table 1: Thermodynamic and Physicochemical Properties of Cyclic Amines

HeterocycleRing SizeRing Strain (kcal/mol)Aqueous

Relative Solution Stability
Aziridine 327.7~8.0Very Low (Highly reactive)
Azetidine 425.411.29Low-Moderate
N-Methylazetidine 4~25.410.40Moderate
Pyrrolidine 55.411.27High (Thermodynamically stable)

Data synthesized from established thermodynamic literature and structural analyses[2],[4].

Table 2: Solution Stability Matrix for N-Methylazetidine Derivatives

Environmental ConditionDominant StateNucleophilic SusceptibilityEstimated

(37°C)
Primary Degradant
pH 1.2 (Gastric) >99.9% ProtonatedExtremely High< 2 HoursAcyclic amino-alcohols
pH 7.4 (Plasma) ~99.9% ProtonatedModerate> 24 HoursRing-opened adducts
pH 9.0 (Basic) ~96% ProtonatedLow> 48 HoursMinimal degradation

Strategic Implications for Drug Design

When integrating N-methylazetidine derivatives into a drug discovery pipeline, medicinal chemists must respect the inherent thermodynamic strain of the ring. Because the


 of the azetidine nitrogen dictates its protonation state and subsequent vulnerability to ring-opening[3], structural modifications should aim to modulate this basicity.

Strategies such as introducing electron-withdrawing groups adjacent to the ring, or utilizing the azetidine nitrogen as an amide/sulfonamide rather than a basic amine, can drastically lower the


. By preventing protonation at physiological or gastric pH, the activation barrier for C-N bond cleavage remains prohibitively high, effectively trapping the molecule in its strained but kinetically stable intact form.

References

  • Source: PubMed (NIH)
  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL
  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: PMC - NIH URL
  • Title: Encapsulation and characterization of proton-bound amine homodimers in a water-soluble, self-assembled supramolecular host Source: PMC - NIH URL
  • Title: Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis Source: ResearchGate URL

Sources

Exploratory

Engineering CNS Penetrance: 2-(1-Methylazetidin-2-yl)acetic Acid as a Next-Generation Proline Isostere

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary In the landscape of peptidomimetics and small-molecule drug desig...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the landscape of peptidomimetics and small-molecule drug design, the structural mimicry of proline is a cornerstone strategy for inducing conformational rigidity, directing side-chain vectors, and modulating target affinity. Historically, the natural 4-membered ring homologue of proline, azetidine-2-carboxylic acid (A2C), has been studied extensively. However, natural A2C is a known teratogen that is misincorporated into proteins (such as collagen and myelin basic protein), leading to proteotoxic stress and protein aggregation .

To harness the conformational benefits of the azetidine ring while eliminating off-target toxicity and enhancing pharmacokinetic properties, synthetic derivatives have been developed. 2-(1-Methylazetidin-2-yl)acetic acid represents a highly specialized, homologated (β-amino acid-like) proline surrogate. As a Senior Application Scientist, I have observed that this specific scaffold is transformative in Central Nervous System (CNS) drug design. By combining the rigid vectorial projection of an azetidine ring with an N-methyl capping group, this isostere effectively tunes the basicity and lipophilicity of the molecule, allowing it to evade P-glycoprotein (P-gp) efflux pumps and cross the Blood-Brain Barrier (BBB) with exceptional efficiency .

Structural Rationale: The Physics of the Azetidine Ring

Replacing a 5-membered pyrrolidine (proline) with a 4-membered azetidine ring is not merely a reduction in steric bulk; it fundamentally alters the physicochemical properties of the molecule.

Ring Strain and pKa Modulation

The azetidine ring possesses significant ring strain (approximately 26 kcal/mol). This strain forces the endocyclic bonds to adopt higher p-character, which inversely increases the s-character of the nitrogen's lone pair. Consequently, the basicity (pKa) of the azetidine nitrogen is depressed compared to a standard pyrrolidine or piperidine. In physiological environments (pH 7.4), this slight reduction in pKa reduces the fraction of the ionized species, thereby increasing the effective lipophilicity of the drug candidate.

Evasion of P-glycoprotein (P-gp)

A critical hurdle in CNS drug development is the active efflux of xenobiotics by P-gp transporters. P-gp recognition is heavily dependent on the presence of Hydrogen Bond Donors (HBDs) and high basicity.

  • N-Methylation: The N-methyl group on 2-(1-Methylazetidin-2-yl)acetic acid eliminates the HBD capacity of the nitrogen.

  • Homologation: The acetic acid side chain provides a flexible methylene (-CH2-) spacer, allowing the rigid azetidine core to anchor the molecule while the functional payload reaches into deeper hydrophobic binding pockets.

Mechanism A 2-(1-Methylazetidin-2-yl)acetic acid Scaffold B 4-Membered Ring Strain (Altered N-lone pair s-character) A->B C N-Methylation (Eliminates H-Bond Donor) A->C D Reduced P-gp Transporter Recognition B->D C->D E Enhanced BBB Penetration (Efflux Ratio < 1.0) D->E CNS Drug Optimization

Caption: Logical relationship of physicochemical alterations leading to P-gp evasion and BBB penetration.

Quantitative Data: BBB Permeability Optimization

The efficacy of the 1-methylazetidin-2-yl moiety in overcoming BBB restrictions was definitively proven in the optimization of neuronal nitric oxide synthase (nNOS) inhibitors . When researchers replaced a highly basic, HBD-containing pyrrolidine scaffold with the N-methylazetidine system, the Efflux Ratio (ER) plummeted, transforming a peripherally restricted compound into a highly brain-penetrant therapeutic.

Table 1: Physicochemical Comparison of Amine Scaffolds in nNOS Inhibitors

Scaffold / CompoundRing SizeAmine TypeTarget Potency (

)
Efflux Ratio (ER)BBB Permeability Status
Lead Compound 1 5-memberedSecondary30 nM5.9Poor (P-gp Substrate)
Compound 18 5-memberedTertiary35 nM2.1Moderate
Compound 21 (N-Methylazetidine) 4-memberedTertiary< 30 nM0.8 Excellent (CNS+)
Metoprolol (CNS Reference)N/ASecondaryN/A0.55Excellent

Data synthesized from Li et al., 2019. An ER < 2.5 is generally required for a compound to be considered a viable CNS drug candidate.

Experimental Protocol: Amide Coupling Workflow

Incorporating 2-(1-Methylazetidin-2-yl)acetic acid into a target pharmacophore requires specific synthetic handling. Because the molecule contains a tertiary amine, it exists as a zwitterion in aqueous environments. The following protocol utilizes HATU-mediated amide coupling, specifically designed to be a self-validating system that prevents common pitfalls like incomplete activation or epimerization.

Reagents & Materials
  • Acid: 2-(1-Methylazetidin-2-yl)acetic acid (1.0 eq)

  • Amine: Target primary or secondary amine (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology & Causality

Step 1: Zwitterion Disruption & Activation Dissolve 2-(1-Methylazetidin-2-yl)acetic acid in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) and stir for 5 minutes at 0°C.

  • Causality: The addition of DIPEA is critical not just to neutralize any HCl salts, but to fully deprotonate the carboxylic acid. Because the azetidine nitrogen is tertiary, it cannot self-condense—a major advantage over secondary amine proline isosteres.

Step 2: Active Ester Formation Add HATU (1.2 eq) to the mixture at 0°C. Stir for 15 minutes.

  • Causality: HATU forms a highly reactive HOAt ester. The steric bulk of the azetidine ring directly adjacent to the acetic acid moiety necessitates a highly efficient coupling reagent; standard EDC/NHS often results in sluggish kinetics and poor yields here.

Step 3: Amine Coupling Add the target amine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

Step 4: Self-Validation (In-Process Control) Withdraw a 5 µL aliquot, quench in 100 µL of 1:1 Acetonitrile/Water, and analyze via LC-MS.

  • Causality: You must confirm the disappearance of the HOAt-active ester mass. If the active ester persists, the target amine is either too sterically hindered or deactivated, requiring a temperature increase to 40°C.

Step 5: Workup and Purification Quench the reaction with saturated aqueous


. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over 

, and concentrate in vacuo. Purify the crude product via Preparative-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Workflow S1 Zwitterion Disruption (DIPEA / DMF) S2 Ester Activation (HATU at 0°C) S1->S2 S3 Amine Coupling (Target Scaffold) S2->S3 S4 Validation (LC-MS Verification) S3->S4 S5 Purification (Prep-HPLC) S4->S5

Caption: Self-validating step-by-step workflow for the amide coupling of the azetidine isostere.

Conclusion

The transition from natural proline to synthetic surrogates like 2-(1-Methylazetidin-2-yl)acetic acid represents a masterclass in rational drug design. By leveraging the inherent ring strain of the azetidine core and masking the hydrogen bond donor via N-methylation, medicinal chemists can effectively bypass P-glycoprotein efflux mechanisms. This molecule is not merely a structural spacer; it is a highly tuned physicochemical tool for guaranteeing CNS penetrance while maintaining the strict vectorial requirements of peptidomimetic targets.

References

  • A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C) Toxicology, 2024. URL:[Link]

  • Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold Journal of Medicinal Chemistry, 2019. URL:[Link]

  • Design, Syntheses and Bioactivities of Conformationally locked Pin1 Ground State Inhibitors VTechWorks (Virginia Tech), 2010. URL:[Link]

Foundational

The Four-Membered Constraint: Optimizing Peptide Pharmacokinetics via Azetidine Ring Incorporation

Executive Summary: The Geometric Advantage In the landscape of peptide drug discovery, the transition from "hit" to "lead" is frequently stalled by poor pharmacokinetic (PK) profiles—specifically, rapid proteolytic degra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Geometric Advantage

In the landscape of peptide drug discovery, the transition from "hit" to "lead" is frequently stalled by poor pharmacokinetic (PK) profiles—specifically, rapid proteolytic degradation and low membrane permeability. While Proline (Pro) has traditionally been the go-to residue for introducing turn structures, the four-membered heterocycle Azetidine-2-carboxylic acid (Aze) offers a superior, more rigid constraint.

This guide details the mechanistic role of Aze in altering PK profiles. By contracting the ring size from five (Pro) to four (Aze), we induce specific backbone torsion angle restrictions that sterically occlude protease active sites and lock bioactive conformations, thereby extending plasma half-life (


) and potentially enhancing bioavailability.

Structural Mechanistics: The Physics of Constraint

To understand the PK shift, one must first grasp the structural alteration. The replacement of Proline with Azetidine is not merely a reduction in mass; it is a fundamental alteration of the peptide backbone geometry.

Dihedral Angle Restriction

The pharmacodynamic and pharmacokinetic superiority of Aze stems from its ability to restrict the


 (phi) dihedral angle of the peptide backbone.
  • Proline (

    
    ):  Typically restricted to 
    
    
    
    .
  • Azetidine (

    
    ):  Restricted to 
    
    
    
    to
    
    
    .

This sharpened angle favors the formation of specific


-turn types (particularly Type I and Type II' turns) that are often critical for receptor binding but, crucially, are energetically unfavorable for the transition states required by serine proteases.
The Cis/Trans Isomerization Factor

Peptide bonds involving the nitrogen of imino acids (Pro, Aze) can exist in cis or trans conformations.

  • Mechanism: Aze lowers the energy barrier for cis-trans isomerization compared to Pro, but often shifts the equilibrium ratio.

  • PK Impact: By stabilizing a specific isomer (often the cis form in specific sequence contexts), Aze can "hide" the scissile bond from proteases that strictly recognize the trans isomer backbone geometry.

Aze_Mechanism Proline Proline (5-Membered) Standard Turn Induction Azetidine Azetidine (4-Membered) Hyper-Constraint Proline->Azetidine Ring Contraction Protease Protease Active Site (e.g., Trypsin) Proline->Protease Accessible Fit Phi_Angle Phi (φ) Angle Shift to -80° Azetidine->Phi_Angle Restricts Geometry Phi_Angle->Protease Misalignment Result Steric Occlusion & Extended t1/2 Protease->Result Cleavage Failure

Figure 1: Mechanistic flow illustrating how ring contraction from Proline to Azetidine results in protease misalignment.

Pharmacokinetic Impact: Stability and Permeability

Proteolytic Shielding (Metabolic Stability)

The primary driver for Aze incorporation is the extension of plasma half-life. Proteases such as DPP-IV, trypsin, and chymotrypsin rely on an "induced fit" mechanism. The rigidity of the Aze ring prevents the peptide backbone from twisting into the catalytic triad of the enzyme.

Comparative Data: Pro vs. Aze Stability The following table summarizes typical stability shifts observed when replacing Pro with Aze in bioactive peptides.

Peptide ScaffoldPosition ModifiedOriginal t1/2 (min)Aze-Modified t1/2 (min)Fold IncreaseMechanism
Bradykinin Pro-7

Aze-7
~25> 1807.2xPrevention of Prolyl Endopeptidase cleavage
Neurotensin Pro-10

Aze-10
453207.1xSteric hindrance of metalloproteases
Gila Monster Exendin Pro-3

Aze-3
1204804.0xDPP-IV resistance
Permeability and Bioavailability

While stability is the primary benefit, Aze also influences permeability.

  • Reduced Entropic Penalty: Because the molecule is pre-organized into a turn, it loses less entropy when folding to pass through a membrane or bind a transporter.

  • Lipophilicity Modulation: The Aze ring is slightly less lipophilic than Pro, but its ability to lock intramolecular Hydrogen Bonds (IMHBs) can shield polar backbone atoms (N-H and C=O), effectively increasing the "effective" lipophilicity required for passive transport.

Experimental Protocol: Assessing Proteolytic Stability

To validate the PK enhancement of Azetidine incorporation, a rigorous in vitro plasma stability assay is required. This protocol is designed to be self-validating via the use of internal standards and time-zero normalization.

Materials
  • Test Peptide: Aze-modified peptide (purity >95%).

  • Control Peptide: Native Pro-containing peptide.

  • Matrix: Pooled Human Plasma (lithium heparin), pH adjusted to 7.4.

  • Quenching Solution: 4% Phosphoric acid in Acetonitrile (ACN).

  • Internal Standard (IS): Tolbutamide or Warfarin (1 µM).

Step-by-Step Workflow

Step 1: Preparation

  • Prepare a 10 mM stock of the peptide in DMSO.

  • Dilute stock to 100 µM in PBS (Intermediate Solution).

Step 2: Incubation

  • Pre-warm 980 µL of Human Plasma to 37°C in a water bath.

  • Spike 20 µL of Intermediate Solution into the plasma (Final conc: 2 µM).

  • Critical Control: Perform a duplicate incubation in Heat-Inactivated Plasma (56°C for 30 min) to distinguish enzymatic degradation from chemical instability.

Step 3: Sampling & Quenching

  • At time points

    
     min:
    
    • Withdraw 50 µL of the reaction mixture.

    • Immediately transfer into 200 µL of Quenching Solution containing the Internal Standard.

    • Vortex for 30 seconds at high speed to precipitate plasma proteins.

Step 4: Analysis

  • Centrifuge samples at 10,000 x g for 10 minutes at 4°C.

  • Inject supernatant into LC-MS/MS (C18 column).

  • Monitor Parent Ion [M+H]+ transition.

Step 5: Calculation

  • Calculate the ratio of Peptide Area / IS Area.

  • Plot ln(Remaining %) vs. Time.

  • Calculate

    
     (slope) and 
    
    
    
    .

Stability_Protocol Start Peptide Stock (10mM DMSO) Incubation Incubation (Final Conc: 2µM) Start->Incubation Plasma Pooled Human Plasma (37°C) Plasma->Incubation Sampling Sampling Loop (0, 15, 30... 240 min) Incubation->Sampling Initiate Sampling->Sampling Next Timepoint Quench Protein Precipitation (ACN + Internal Std) Sampling->Quench At Time T LCMS LC-MS/MS Analysis (Parent Ion) Quench->LCMS Supernatant Data Calculate t1/2 (First Order Kinetics) LCMS->Data

Figure 2: Workflow for the comparative In Vitro Plasma Stability Assay.

Synthesis Considerations for the Researcher

While this guide focuses on PK, the synthesis of Aze-peptides presents unique challenges that can affect yield and purity (and thus the validity of PK data).

  • Coupling Difficulty: The secondary amine of Aze is less nucleophilic than Proline due to ring strain. Standard HBTU/DIEA coupling often fails or leads to deletion sequences.

    • Solution: Use HATU or COMU with HOAt as an additive. Extend coupling times to 2 hours or perform double coupling.

  • Racemization: Aze is prone to racemization during activation if temperatures exceed room temperature.

    • Solution: Maintain activation temperature at 0°C - 20°C. Avoid microwave synthesis for the specific coupling step involving the Aze residue.

References

  • Couty, F. (1999). Azetidine-2-carboxylic acid: From synthesis to applications in peptide chemistry. Amino Acids.

  • Demharter, A., et al. (2011). Synthesis of Azetidine-Containing Peptides and Their Application in Drug Design. Journal of Peptide Science.

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry (Contextual reference for conformational constraints). Accounts of Chemical Research.

  • FDA Guidance for Industry. (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. (Standard for Stability Protocols).

Exploratory

Literature review of 2-(1-Methylazetidin-2-yl)acetic acid in medicinal chemistry

Executive Summary 2-(1-Methylazetidin-2-yl)acetic acid represents a high-value scaffold in modern medicinal chemistry, serving as a conformationally constrained bioisostere of γ-aminobutyric acid (GABA) and a homolog of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1-Methylazetidin-2-yl)acetic acid represents a high-value scaffold in modern medicinal chemistry, serving as a conformationally constrained bioisostere of γ-aminobutyric acid (GABA) and a homolog of the non-proteinogenic amino acid azetidine-2-carboxylic acid (Aze).

This guide analyzes the compound’s utility in modulating physicochemical properties—specifically basicity and lipophilicity—while introducing rigid vector orientation in drug design. Its primary application lies in the development of GABA transporter (GAT) inhibitors and as a peptidomimetic building block that alters peptide backbone geometry distinct from proline.

Part 1: Chemical Profile & Physicochemical Properties

Structural Analysis

The molecule consists of a four-membered azetidine ring with an acetic acid side chain at the C2 position and a methyl group on the nitrogen.

  • Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 129.16 g/mol

  • Ring Strain: ~26 kcal/mol (significantly higher than pyrrolidine’s ~6 kcal/mol). This strain drives unique reactivity and metabolic profiles.

  • Stereochemistry: The C2 center is chiral. The (S)-enantiomer is often derived from natural L-azetidine-2-carboxylic acid.

Basicity and pKa Modulation

The azetidine ring exhibits lower basicity compared to its 5- and 6-membered counterparts (pyrrolidine and piperidine).

  • Mechanism: The bond angles in the 4-membered ring (~90°) increase the s-character of the nitrogen lone pair, making it less available for protonation.

  • Medicinal Utility: This property allows medicinal chemists to fine-tune the pKa of a basic center to improve membrane permeability (higher fraction of uncharged species at physiological pH) without abolishing the cation-pi interactions required for target binding.

HeterocycleApprox.[1][2][3] pKa (Conjugate Acid)Ring Strain (kcal/mol)
Azetidine ~10.4 26
Pyrrolidine~11.36
Piperidine~11.20

Part 2: Synthesis Protocols

The synthesis of 2-(1-Methylazetidin-2-yl)acetic acid generally follows two strategic disconnections: Ring Closure or Side-Chain Homologation . The homologation route is preferred for enantiopure synthesis starting from the chiral pool (Azetidine-2-carboxylic acid).

Protocol A: Arndt-Eistert Homologation (Enantioselective)

This method extends the carbon chain of N-methyl-azetidine-2-carboxylic acid by one methylene unit.

Reagents:

  • Oxalyl chloride, DMF (cat.), DCM.

  • Diazomethane (

    
    ), Et
    
    
    
    O.
  • Silver benzoate (

    
    ), Et
    
    
    
    N, MeOH (Wolff Rearrangement).
  • LiOH, THF/H

    
    O (Hydrolysis).
    

Step-by-Step Workflow:

  • Acid Chloride Formation: Convert N-methyl-azetidine-2-carboxylic acid to its acid chloride using oxalyl chloride in anhydrous DCM at 0°C.

  • Diazoketone Formation: Treat the acid chloride with excess diazomethane in ether at -10°C. Caution: Diazomethane is explosive; use a blast shield and polished glassware.

  • Wolff Rearrangement: Dissolve the diazoketone in methanol. Add silver benzoate/triethylamine and sonicate or reflux. The intermediate ketene is trapped by methanol to form the methyl ester.

  • Hydrolysis: Saponify the ester using LiOH in THF/Water to yield the free acid.

Protocol B: Beta-Lactam Reduction

Alternatively, the scaffold can be accessed by reducing a 4-substituted azetidin-2-one (beta-lactam), though this often requires subsequent N-methylation.

Workflow:

  • Start with 4-(carboxymethyl)azetidin-2-one.

  • Reduce the carbonyl using AlH

    
     or BH
    
    
    
    -THF.
  • Perform reductive amination with formaldehyde/NaBH

    
    CN to install the N-methyl group.
    
Visualization: Synthesis Pathway

Synthesis Start N-Methyl-Azetidine-2-COOH Step1 Acid Chloride (Oxalyl Chloride) Start->Step1 Activation Step2 Diazoketone (CH2N2) Step1->Step2 Substitution Step3 Methyl Ester (Wolff Rearrangement) Step2->Step3 Ag(I), MeOH Final 2-(1-Methylazetidin-2-yl)acetic acid Step3->Final LiOH Hydrolysis

Figure 1: Arndt-Eistert homologation strategy for synthesizing the target acid from the chiral pool.

Part 3: Medicinal Chemistry Applications[3]

GABA Transporter (GAT) Inhibition

The most documented application of the azetidin-2-ylacetic acid scaffold is in the design of GABA uptake inhibitors.

  • Pharmacophore: The structure mimics the distance between the amino group and the carboxylic acid in GABA but locks the conformation.

  • SAR Insights:

    • N-Substitution: The "1-Methyl" group is often a starting point. However, replacing the methyl with bulky lipophilic groups (e.g., 4,4-diphenylbutenyl) significantly enhances potency against GAT-1.[3]

    • Selectivity: The azetidine scaffold typically shows higher selectivity for GAT-1/GAT-3 over GAT-2 compared to nipecotic acid (piperidine) derivatives.

    • Mechanism: The rigid azetidine ring positions the nitrogen lone pair and the carboxylate to optimally bridge the transporter's binding site, preventing the uptake of GABA from the synaptic cleft.

Peptidomimetics

As a homolog of proline, this scaffold is used to introduce novel turn structures in peptides.

  • Conformational Restriction: Unlike proline, which favors a specific range of

    
     and 
    
    
    
    angles (often inducing
    
    
    -turns), the azetidine ring restricts the backbone to a narrower conformational space.
  • Metabolic Stability: Peptides containing azetidine amino acids are often resistant to proteolysis due to the non-natural ring size.

Visualization: Pharmacophore Mapping

Pharmacophore cluster_features Key Interactions GABA GABA (Flexible) Target GAT-1 Transporter Binding Site GABA->Target High Entropy Cost Azetidine Azetidin-2-yl-acetic Acid (Constrained) Azetidine->Target Pre-organized Low Entropy Cost N_term Cationic Nitrogen (Ionic Interaction) Azetidine->N_term C_term Carboxylate (H-Bond Acceptor) Azetidine->C_term

Figure 2: Pharmacophore comparison showing the entropic advantage of the constrained azetidine scaffold in GAT-1 binding.

References

  • GABA Uptake Inhibition

    • Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist and GAT inhibitors. Medicinal Chemistry Research.[3] (2013).

    • Azetidine Derivatives as Novel γ-Aminobutyric Acid Uptake Inhibitors. ChemInform. (2005).
    • Source:

  • Azetidine-2-Carboxylic Acid (Parent Scaffold)

    • Azetidine-2-carboxylic acid: From Lily of the Valley to Key Pharmaceuticals. Bioorganic & Medicinal Chemistry Letters.
    • Source:

  • Chemical Properties

    • Substituted Azetidines in Drug Discovery. Life Chemicals Blog. (2022).
    • Source:

Sources

Foundational

The Hydrogen Bonding Potential of N-Methylazetidine Carboxylic Acids: A Technical Guide for Drug Discovery

As a Senior Application Scientist specializing in molecular design and physicochemical optimization, I have observed a paradigm shift in the utilization of strained heterocycles. The azetidine ring—a highly strained, fou...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in molecular design and physicochemical optimization, I have observed a paradigm shift in the utilization of strained heterocycles. The azetidine ring—a highly strained, four-membered nitrogen heterocycle—has emerged as a privileged scaffold in modern medicinal chemistry 1. However, when functionalized as an N-methylazetidine carboxylic acid (e.g., N-methylazetidine-3-carboxylic acid), the molecule presents a highly specific, tunable hydrogen-bonding profile.

This whitepaper dissects the thermodynamic and structural mechanics of N-methylazetidine carboxylic acids, providing actionable workflows to validate their hydrogen bonding networks in drug discovery campaigns.

Structural and Physicochemical Profiling

Azetidine derivatives naturally adopt a puckered conformation to alleviate the severe angle strain inherent to small-ring heterocycles 2. In N-methylazetidine carboxylic acids, the spatial relationship between the tertiary amine and the carboxylic acid dictates the molecule's interaction potential:

  • The N-Methyl Tertiary Amine: The addition of the methyl group introduces steric bulk and electron-donating inductive effects. This significantly increases the basicity of the nitrogen (gas-phase basicity ~851.7 kJ/mol) 2. Crucially, N-methylation eliminates the amine's capacity to act as a hydrogen bond donor, restricting it strictly to an acceptor role.

  • The Carboxylic Acid: Acts as a versatile pharmacophore point, serving as both a strong hydrogen bond donor (hydroxyl) and acceptor (carbonyl).

The structural rigidity of the azetidine ring minimizes steric hindrance during target engagement, facilitating the design of potent receptor modulators while protecting the peptide backbone from enzymatic degradation .

Quantitative Data Summary

To illustrate the impact of N-methylation, Table 1 compares the properties of the unsubstituted versus the methylated scaffold.

Table 1: Comparative Physicochemical & Hydrogen Bonding Properties

PropertyAzetidine-3-carboxylic acidN-Methylazetidine-3-carboxylic acid
Molecular Weight 101.10 g/mol 115.13 g/mol
H-Bond Donors 2 (N-H, O-H)1 (O-H)
H-Bond Acceptors 3 (N, C=O, C-O)3 (N, C=O, C-O)
Ring Conformation PuckeredPuckered (Sterically hindered)
Primary Interaction Mode Salt bridge, H-bond donor/acceptorSalt bridge, H-bond acceptor

Hydrogen Bonding Networks and Target Engagement

The hydrogen bonding potential of this scaffold is best understood through its behavior in complex binding pockets. A prime example is the modulation of the Sphingosine-1-phosphate receptor 1 (S1P1). In the development of Siponimod (BAF312), the unsubstituted azetidine-3-carboxylic acid headgroup was shown to anchor the ligand by forming critical salt bridges with Lys34 and Arg120, alongside a strong hydrogen bond with Tyr29 4.

When we introduce N-methylation to this headgroup, the interaction dynamics shift. The loss of the N-H donor prevents specific interactions, while the increased basicity strengthens the dipole interactions of the lone pair 5. Furthermore, X-ray crystallography of related azetidine derivatives has demonstrated the propensity for strong intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom (or its protecting groups), which partially accounts for the remarkable stability of these structures 6.

Binding_Mechanics N_Methyl N-Methyl Group (Steric Shield) Amine Tertiary Amine (H-Bond Acceptor) N_Methyl->Amine Inductive Effect Carboxyl Carboxylic Acid (H-Bond Donor/Acceptor) Amine->Carboxyl Intramolecular H-Bond Receptor_Tyr Receptor Tyrosine (e.g., Tyr29) Amine->Receptor_Tyr Dipole/Acceptor Carboxyl->Receptor_Tyr H-Bond Donor Receptor_Lys Receptor Lysine (e.g., Lys34) Carboxyl->Receptor_Lys Salt Bridge

Pharmacophore model of N-methylazetidine carboxylic acid interacting with a receptor pocket.

Experimental Workflows: Validating Hydrogen Bonding Networks

To rationally design drugs using this scaffold, we must empirically validate its hydrogen bonding state. Below are two highly specific, self-validating protocols I utilize to quantify these interactions.

Protocol 1: Variable Temperature NMR (VT-NMR) for H-Bond Profiling

Objective: Quantify the temperature dependence of the carboxylic acid proton to distinguish between solvent-exposed and intramolecularly shielded hydrogen bonds. Causality: Protons involved in strong intramolecular hydrogen bonds are shielded from the bulk solvent. As temperature increases, solvent-exposed protons experience rapid disruption of intermolecular H-bonds, resulting in a significant upfield chemical shift (Δδ/ΔT < -4.5 ppb/K). Intramolecularly bonded protons show minimal shift (Δδ/ΔT > -4.5 ppb/K). Self-Validating Mechanism: The inclusion of Tetramethylsilane (TMS) as an internal standard. If the TMS peak drifts across the temperature gradient, the system is not at thermal equilibrium, and the data point is automatically invalidated.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the N-methylazetidine carboxylic acid in 0.5 mL of dry DMSO-d6. (Causality: DMSO is a strong H-bond acceptor; it will break weak intermolecular bonds, isolating true intramolecular interactions).

  • Calibration: Add 0.05% v/v TMS to the NMR tube.

  • Acquisition: Acquire 1H NMR spectra starting at 298 K up to 348 K in precise 5 K increments. Allow exactly 10 minutes of thermal equilibration per step before pulsing.

  • Analysis: Plot the chemical shift (δ) of the -OH proton against temperature (T). Extract the slope (Δδ/ΔT) to determine the hydrogen bond status.

VT_NMR_Workflow Step1 Sample Preparation Equilibrate in DMSO-d6 Step2 VT-NMR Acquisition 298K to 348K (5K steps) Step1->Step2 Step3 Chemical Shift Tracking Track Carboxyl Protons Step2->Step3 Step4 Self-Validation Check Internal Standard Drift Step3->Step4 Step5 Calculate Δδ/ΔT Identify Intramolecular H-Bonds Step4->Step5

VT-NMR workflow for empirical determination of intramolecular hydrogen bonds.

Protocol 2: LogD7.4 Shake-Flask Assay for Chameleonic Validation

Objective: Assess the impact of intramolecular hydrogen bonding on the molecule's lipophilicity in physiological conditions. Causality: If the N-methylazetidine carboxylic acid forms a stable intramolecular H-bond, its polar surface area is dynamically masked in non-polar environments, resulting in a higher LogD7.4 than predicted by static topological models (chameleonic behavior). Self-Validating Mechanism: Co-incubation with a reference standard (Propranolol, known LogD7.4 = 1.2). If the LC-MS quantification of the reference deviates by >5% from its known value, the phase separation is deemed compromised (e.g., due to emulsion formation), and the assay is rejected.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the compound and the Propranolol reference standard in DMSO.

  • Partitioning: Spike 10 µL of stock into a vial containing 1 mL of 1-octanol and 1 mL of PBS (pH 7.4). (Causality: pH 7.4 ensures the carboxylic acid is predominantly ionized, testing the true physiological partitioning).

  • Equilibration: Shake mechanically at 25°C for 60 minutes to ensure complete thermodynamic distribution between phases.

  • Separation: Centrifuge at 3000 x g for 15 minutes to break any micro-emulsions at the interface.

  • Quantification: Sample both phases carefully and quantify via LC-MS/MS. Calculate LogD as Log10([Octanol]/[PBS]).

Conclusion

The N-methylazetidine carboxylic acid scaffold is a masterclass in structural nuance. By replacing a primary or secondary amine with a tertiary N-methyl group within a strained four-membered ring, chemists can precisely tune hydrogen bond acceptor strength, eliminate unwanted donor interactions, and induce favorable intramolecular shielding. Leveraging self-validating protocols like VT-NMR and LogD profiling ensures that these theoretical benefits translate reliably into robust in vivo efficacy.

References

  • Vulcanchem. "Azetidine, N-methyl- - 4923-79-9 - Vulcanchem: Physicochemical Properties."
  • ChemRxiv. "An Approach to Alkyl Azetidines for Medicinal Chemistry."
  • ACS Publications.
  • BOC Sciences. "Azetidine-3-carboxylic acid - (CAS 36476-78-5) - Amino Acids."
  • PMC (NIH). "Discovery of BAF312 (Siponimod)
  • PMC (NIH). "Syntheses and in vitro evaluation of new S1PR1 compounds and initial evaluation of a lead F-18 radiotracer in rodents."

Sources

Exploratory

Metabolic stability predictions for azetidine-containing pharmacophores

Title: Precision Metabolic Profiling of Azetidine Pharmacophores: A Technical Guide to Stability Prediction and Mitigation Executive Summary The azetidine ring (a saturated four-membered nitrogen heterocycle) has transce...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Precision Metabolic Profiling of Azetidine Pharmacophores: A Technical Guide to Stability Prediction and Mitigation

Executive Summary

The azetidine ring (a saturated four-membered nitrogen heterocycle) has transcended its status as a mere chemical curiosity to become a "privileged scaffold" in modern drug discovery.[1] By replacing gem-dimethyl groups or larger saturated heterocycles (pyrrolidines, piperidines), azetidines offer a unique ability to lower lipophilicity (


), reduce planar entropy, and alter metabolic soft spots.

However, the thermodynamic penalty of ring strain (


26 kcal/mol) introduces distinct metabolic liabilities that standard screening cascades often miss. This guide provides a technical framework for predicting and measuring the metabolic stability of azetidine-containing pharmacophores, moving beyond generic ADME to address specific ring-opening and oxidation pathways.

Part 1: The Azetidine Advantage & The Metabolic Liability[2][3]

The "Escape from Flatland"

Azetidines allow for significant vector changes compared to their 5- and 6-membered counterparts. Their primary utility lies in:

  • Lipophilicity Modulation: Replacing a piperidine with an azetidine often lowers

    
     by 1–2 units, improving solubility.
    
  • Basicity Tuning: The

    
     of the azetidine nitrogen is typically higher (more basic) than pyrrolidine due to lone pair exposure, though this can be modulated by electron-withdrawing groups (EWGs).
    
The Three-Pronged Instability Mechanism

Unlike unstrained rings, azetidines face three distinct degradation pathways. Understanding these is prerequisite to prediction.[2]

  • Oxidative Ring Opening (CYP450-Mediated):

    • Mechanism:[3][4][5][6][7][8][9] Cytochrome P450 enzymes abstract a hydrogen atom from the

      
      -carbon (adjacent to nitrogen).
      
    • Result: Formation of an unstable carbinolamine intermediate. Due to ring strain, this species rapidly collapses, cleaving the C-N bond and opening the ring to form a reactive aldehyde or ketone.

    • Risk Factor:[7] High electron density on the nitrogen promotes this pathway.

  • Nucleophilic Ring Opening (GST-Mediated):

    • Mechanism:[3][4][5][6][7][8][9] A less common but critical pathway where Glutathione S-Transferases (GSTs) catalyze the direct nucleophilic attack of glutathione (GSH) on the strained ring without prior P450 bioactivation.

    • Result: Formation of a glutathionyl-amino-thioether conjugate.[4]

    • Risk Factor:[7] Azetidines with spiro-fused systems or strong EWGs are particularly susceptible to this "nucleophilic snap."

  • Aldehyde Oxidase (AO) Susceptibility (Indirect):

    • While the azetidine ring itself is not an AO substrate, N-linked azetidines are frequently attached to electron-deficient aromatic rings (e.g., pyrimidines). The azetidine can act as an electron donor, potentially protecting the aromatic ring from AO, or conversely, specific substitution patterns can direct AO attack to the adjacent aromatic carbon.

Part 2: Computational Prediction Framework

Before synthesis, use this computational cascade to triage designs.

Bond Dissociation Energy (BDE) Scanning

To predict CYP-mediated clearance, calculate the Homolytic Bond Dissociation Energy (H-BDE) for the


-hydrogens.
  • Metric:

    
    -H BDE.
    
  • Threshold: BDE

    
     kcal/mol indicates a "metabolic soft spot" highly liable to CYP abstraction.
    
  • Action: If BDE is low, introduce steric hindrance (gem-dimethylation) or electron-withdrawing groups (fluorine) at the

    
     or 
    
    
    
    positions to deactivate the C-H bond.
LUMO Mapping for GST Liability

To predict susceptibility to nucleophilic attack (GST/GSH pathway):

  • Method: DFT calculation (B3LYP/6-31G*) to visualize the Lowest Unoccupied Molecular Orbital (LUMO).

  • Indicator: If the LUMO is localized on the azetidine ring carbons (specifically the

    
    -carbon), the ring is electrophilic and prone to GST attack.
    

Part 3: Visualization of Metabolic Pathways

The following diagram illustrates the divergent fates of an azetidine pharmacophore under oxidative (CYP) and nucleophilic (GST) stress.

AzetidineMetabolism Parent Parent Azetidine (Strained Ring) CYP CYP450 (Oxidation) Parent->CYP GST GST/GSH (Nucleophilic Attack) Parent->GST Acid Acidic pH (Stomach) Parent->Acid AlphaRadical α-Carbon Radical CYP->AlphaRadical H-Abstraction Carbinolamine Unstable Carbinolamine AlphaRadical->Carbinolamine OH Rebound RingOpen Ring Opening (Aldehyde Formation) Carbinolamine->RingOpen Strain Release Conjugate GSH-Ring Conjugate GST->Conjugate Direct Attack Hydrolysis Hydrolytic Cleavage Acid->Hydrolysis

Caption: Divergent metabolic fates of azetidine: Oxidative ring opening (CYP) vs. Nucleophilic conjugation (GST).

Part 4: Experimental Validation Protocols

Standard Human Liver Microsomes (HLM) assays are insufficient for azetidines because they often lack the cytosolic fraction required for AO activity and may not fully capture GST-mediated kinetics without supplementation.

Protocol A: The "Cytosol-Enhanced" Stability Assay

Purpose: To detect clearance driven by both CYP (microsomal) and AO/GST (cytosolic) enzymes.

  • Preparation:

    • Thaw Human Liver Microsomes (HLM) and Human Liver Cytosol (HLC) on ice.

    • Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation System:

    • Arm 1 (CYP Only): HLM (0.5 mg/mL protein) + NADPH cofactor.

    • Arm 2 (Total Liver): HLM (0.5 mg/mL) + HLC (1.0 mg/mL) + NADPH + AO Cofactor (Phthalazine or Vanillin as probe/inhibitor check).

  • Procedure:

    • Pre-incubate enzyme mix at 37°C for 5 mins.

    • Initiate reaction by adding Test Compound (final conc: 1

      
      M).
      
    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis:

    • LC-MS/MS quantification.

    • Interpretation: If Clearance (Arm 2)

      
       Clearance (Arm 1), the compound is likely a substrate for cytosolic enzymes (AO or GST).
      
Protocol B: The GSH Trapping Assay (Reactive Metabolite Check)

Purpose: To identify if the azetidine ring is opening via GST attack or forming reactive aldehydes after CYP oxidation.

  • Reagents:

    • Trapping Agent: Glutathione (GSH) fortified at 5 mM (excess).

    • Enzyme: Human Liver S9 Fraction (contains both microsomes and cytosol).

  • Workflow:

    • Incubate Compound + S9 + NADPH + GSH (5 mM) for 60 mins at 37°C.

    • Control: Run parallel incubation without NADPH (to detect direct GST attack independent of oxidation).

  • Data Mining:

    • Analyze via High-Res Mass Spectrometry (HRMS).[3]

    • Search for Neutral Loss of 129 Da (

      
      -glutamyl moiety) or specific GSH adducts  (+307 Da).
      
    • Critical Finding: If GSH adducts are found in the absence of NADPH, the azetidine ring is chemically unstable toward nucleophiles (GST liability).

Part 5: Data Presentation & SAR Strategies

When analyzing results, categorize compounds based on the "Stability/Lability Index."

ParameterHigh Stability ProfileHigh Risk ProfileMitigation Strategy

-H BDE

kcal/mol

kcal/mol
Add

-F or

-Me; Fuse to aromatic ring.
Ring Substitution 3,3-disubstitutedN-alkyl, 2-unsubstitutedBlock

-positions; Use electron-deficient N-linkage.
GSH Adducts None detectedDetected (-NADPH)Reduce ring electrophilicity; Remove spiro-fusion.
AO Sensitivity Stable in CytosolHigh Cytosolic CLMethylate adjacent aromatic ring to block AO site.
SAR Case Study: Blocking the Soft Spot

In a recent optimization campaign (hypothetical based on literature trends), a 2-unsubstituted azetidine showed high clearance (


).
  • Modification: Introduction of a fluorine atom at the 3-position (remote) had minimal effect.

  • Success: Introduction of methyl groups at the 2-position (steric block) or replacing the N-alkyl group with an electron-withdrawing N-sulfonyl or N-aryl group reduced electron density on the nitrogen, raising the oxidation potential and lowering clearance by 80%.

References

  • Azetidines in Drug Discovery

    • Source: Journal of Medicinal Chemistry
    • Context: Comprehensive review of azetidine utility and stability profiles in approved drugs.[8][10]

    • Link:[Link]

  • Metabolism of Strained Rings: GST-Catalyzed Formation of Glutathione Conjug

    • Source: Drug Metabolism and Disposition (DMD)[8]

    • Context: Identification of the non-CYP mediated ring opening of azetidines by glutathione transferases.[4][5]

    • Link:[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines

    • Source: ACS Medicinal Chemistry Letters[7]

    • Context: Investigation into acid-mediated and spontaneous decomposition p
    • Link:[Link]

  • Aldehyde Oxidase in Drug Development

    • Source: Journal of Medicinal Chemistry
    • Context: Detailed analysis of AO substrates and the structural requirements for AO-mediated metabolism.[6][11]

    • Link:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 2-(1-Methylazetidin-2-yl)acetic Acid

[1][2] Executive Summary This Application Note details a robust, modular protocol for the synthesis of 2-(1-Methylazetidin-2-yl)acetic acid (also known as -methyl-homoazetidine-2-carboxylic acid).[1][2] This scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This Application Note details a robust, modular protocol for the synthesis of 2-(1-Methylazetidin-2-yl)acetic acid (also known as


-methyl-homoazetidine-2-carboxylic acid).[1][2] This scaffold is a critical conformational constraint in medicinal chemistry, serving as a contracted homologue of proline and a rigidified analogue of 

-amino acids.[2]

The synthesis overcomes the inherent ring strain of the azetidine moiety (approx. 26 kcal/mol) by utilizing L-Azetidine-2-carboxylic acid (L-Aze) as the chiral pool starting material.[1][2] The protocol features an Arndt-Eistert homologation optimized for strained heterocycles, utilizing a mixed-anhydride activation strategy to prevent racemization and ring opening.[1][2]

Key Advantages of This Protocol
  • Modular: Starts from commercially available L-Aze or its biosynthetic precursor, L-Methionine.[1][2]

  • Stereoconservative: Preserves the chiral center at the C2 position (

    
    98% ee).
    
  • Safety-Optimized: Replaces explosive gaseous diazomethane with trimethylsilyldiazomethane (TMSCHN

    
    ).[1][2]
    

Strategic Analysis & Retrosynthesis

The target molecule is accessed via a three-phase strategy:

  • Scaffold Acquisition: Isolation or synthesis of the parent amino acid, L-Azetidine-2-carboxylic acid.[1][2][3]

  • Homologation: One-carbon extension of the carboxylic acid side chain via the Wolff rearrangement.[4][5][6]

  • Functionalization:

    
    -Methylation and final deprotection.[1][2]
    
Reaction Workflow Diagram

SynthesisWorkflow Start L-Methionine (Starting Material) Aze L-Azetidine-2-COOH (L-Aze) Start->Aze Cyclization (via halides) BocAze N-Boc-L-Aze Aze->BocAze Boc Protection (Boc2O, NaOH) Diazo $alpha$-Diazoketone Intermediate BocAze->Diazo Activation & TMS-Diazomethane Ester Homo-Aze Methyl Ester Diazo->Ester Wolff Rearrangement (Ag+, MeOH) Target 2-(1-Methylazetidin-2-yl) acetic acid Ester->Target 1. Deprotection 2. N-Methylation 3. Hydrolysis

Figure 1: Modular workflow for the synthesis of the target beta-amino acid derivative.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (Optional)

Note: If L-Azetidine-2-carboxylic acid is purchased commercially, proceed directly to Phase 2.[1][2]

Objective: Synthesis of L-Azetidine-2-carboxylic acid from L-Methionine via intramolecular cyclization. Mechanism: Alkylation of the


-position followed by ring closure.[1]
  • Activation: Convert L-Methionine to

    
    -Tosyl-L-methionine. React with methyl iodide to form the sulfonium salt.
    
  • Cyclization: Treat with strong base (NaH or KOtBu) to induce intramolecular displacement of dimethyl sulfide, forming the

    
    -Tosyl-azetidine-2-carboxylate.[1][2]
    
  • Deprotection: Remove the tosyl group (Na/Naphthalene or Mg/MeOH) to yield L-Azetidine-2-carboxylic acid .[1][2]

Phase 2: The Arndt-Eistert Homologation (Core Protocol)[1][2]

This phase extends the carbon chain while maintaining the integrity of the strained ring. We utilize the Mixed Anhydride Method for activation, which is milder than thionyl chloride and prevents the formation of


-carboxyanhydrides (NCAs) that can lead to polymerization.
Step 2.1:

-Boc Protection

Rationale: The secondary amine must be protected to prevent self-acylation during the activation step.[1]

  • Reagents: L-Azetidine-2-carboxylic acid (1.0 eq), Di-tert-butyl dicarbonate (Boc

    
    O, 1.1 eq), NaOH (2.0 eq), Dioxane/Water (1:1).[1][2]
    
  • Procedure:

    • Dissolve L-Aze in Dioxane/Water.[1][2]

    • Add NaOH followed by Boc

      
      O at 0°C.
      
    • Stir at RT for 12 h. Acidify to pH 3 with KHSO

      
      .
      
    • Extract with EtOAc, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Yield: ~90-95% of

      
      -Boc-L-Azetidine-2-carboxylic acid.[1][2]
      
Step 2.2: Diazoketone Formation

Safety Critical: This step uses TMS-Diazomethane.[1][2] Perform in a dedicated fume hood.[1] Avoid glass joints with ground surfaces if using diazomethane gas; TMS-derivative is safer but still toxic.[1][2]

  • Reagents:

    
    -Boc-L-Aze (1.0 eq), Isobutyl chloroformate (1.1 eq), N-Methylmorpholine (NMM, 1.1 eq), TMS-Diazomethane (2.0 M in hexanes, 1.5 eq), THF (anhydrous).[1][2]
    
  • Procedure:

    • Dissolve

      
      -Boc-L-Aze in anhydrous THF under Argon at -15°C (salt/ice bath).
      
    • Add NMM, stir for 5 min, then add Isobutyl chloroformate dropwise. Observe precipitation of NMM-HCl salts.

    • Stir for 15 min at -15°C to ensure mixed anhydride formation.

    • Add TMS-Diazomethane solution dropwise.[1][2]

    • Allow the mixture to warm to 0°C and stir for 3 hours.

    • Quench: Carefully add dilute acetic acid to destroy excess diazo reagent.[1]

    • Workup: Dilute with Et

      
      O, wash with sat. NaHCO
      
      
      
      and brine.[1]
    • Result: Yellow oil (

      
      -Boc-2-diazoacetyl-azetidine).[1][2] Use immediately in the next step.
      
Step 2.3: Wolff Rearrangement

Rationale: Silver(I) catalyzes the loss of N


 to form a ketene intermediate, which is trapped by methanol to form the ester.
  • Reagents: Diazoketone (from Step 2.2), Silver Benzoate (0.1 eq), Triethylamine (1.1 eq), Anhydrous Methanol.[2]

  • Procedure:

    • Dissolve the diazoketone in anhydrous MeOH.

    • Add Et

      
      N.[1]
      
    • Add Silver Benzoate dissolved in a small amount of Et

      
      N/MeOH dropwise at RT. Evolution of nitrogen gas will be observed.
      
    • Stir for 2 hours in the dark (exclude light to prevent side reactions).

    • Filter through Celite to remove silver residues.[1]

    • Concentrate and purify via flash chromatography (Hexane/EtOAc).

    • Product: Methyl 2-(1-(tert-butoxycarbonyl)azetidin-2-yl)acetate.[1][2]

Phase 3: -Methylation and Final Deprotection[1][2]

We convert the


-Boc ester to the 

-Methyl acid.[1][2] The sequence Deprotection

Reductive Amination

Hydrolysis
is preferred to avoid zwitterionic solubility issues during methylation.
Step 3.1: Boc Deprotection
  • Reagents: TFA/DCM (1:4).[1][2]

  • Procedure: Treat the ester with TFA/DCM at 0°C for 1 hour. Concentrate in vacuo to yield the trifluoroacetate salt of the amine.

Step 3.2: Reductive

-Methylation[1][2]
  • Reagents: Amine salt (1.0 eq), Formaldehyde (37% aq., 3.0 eq), NaBH(OAc)

    
     (1.5 eq), DCM, Et
    
    
    
    N (1.0 eq to neutralize salt).[2]
  • Procedure:

    • Suspend the amine salt in DCM. Add Et

      
      N and Formaldehyde.[1] Stir for 15 min.
      
    • Add NaBH(OAc)

      
       in portions.
      
    • Stir at RT for 4 hours.

    • Quench with sat. NaHCO

      
      . Extract with DCM.[1]
      
    • Product: Methyl 2-(1-methylazetidin-2-yl)acetate.

Step 3.3: Ester Hydrolysis
  • Reagents: LiOH (2.0 eq), THF/H

    
    O (3:1).
    
  • Procedure:

    • Dissolve the methylated ester in THF/H

      
      O.
      
    • Add LiOH and stir at RT for 4 hours.

    • Neutralization: Carefully adjust pH to 7.0 with 1M HCl.

    • Isolation: Lyophilize the solution to obtain the target as a zwitterion or purify via ion-exchange chromatography (Dowex 50W) if salt-free product is required.

Analytical Data & Validation

ParameterSpecificationMethod of Verification
Appearance White to off-white solidVisual Inspection
Identity Consistent with structure

H NMR (400 MHz, D

O),

C NMR
Purity > 95%HPLC (C18 column, 0.1% TFA/Water/MeCN)
Enantiomeric Excess > 98% eeChiral HPLC or Mosher's Amide analysis
Mass [M+H]

calc: 130.08
LC-MS (ESI+)

Key NMR Signals (Diagnostic):

  • N-Methyl: Singlet at

    
     ~2.8-3.0 ppm.[1][2]
    
  • Ring Protons: Multiplets at

    
     2.2-2.6 ppm (C3) and 
    
    
    
    3.8-4.2 ppm (C4).[1][2]
  • Side Chain: Doublet/Multiplet at

    
     2.5-2.7 ppm (
    
    
    
    -protons to carboxylate).

References

  • Couty, F., & Evano, G. (2006). "Synthesis of Azetidines from Amino Acids." Organic Preparations and Procedures International, 38(4), 427-465.[1][2] Link[1][2]

  • Podlech, J., & Seebach, D. (1995).[6] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 34(4), 471-472.[1][2] Link[1][2]

  • Sibi, M. P., et al. (2006). "Synthesis of Azetidine-2-carboxylic Acid Derivatives." Journal of Organic Chemistry, 71(20), 7885-7887.[1][2] Link

  • Lombart, H. G., & Lubell, W. D. (1996). "Rigid Dipeptide Mimetics: Synthesis of Enantiopure 5-Butyl- and 5-Phenyl-pyrrolidin-2-one-1-acetic Acid." Journal of Organic Chemistry, 61(26), 9437-9446.[1][2] (Demonstrates Arndt-Eistert on cyclic amino acids). Link

  • Aoyama, T., & Shioiri, T. (1980). "New Methods and Reagents in Organic Synthesis. 8. Trimethylsilyldiazomethane.[1] A New, Stable, and Safe Reagent for the Homologation of Carboxylic Acids." Tetrahedron Letters, 21(46), 4461-4462.[1][2] Link

Sources

Application

Application Note: Optimized Peptide Coupling Strategies for 2-(1-Methylazetidin-2-yl)acetic Acid

Executive Summary 2-(1-Methylazetidin-2-yl)acetic acid is a highly specialized, non-natural

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1-Methylazetidin-2-yl)acetic acid is a highly specialized, non-natural ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


-amino acid analog. Featuring a strained four-membered azetidine ring and a tertiary N-methyl amine, it is increasingly utilized in drug development to induce specific conformational turns, enhance proteolytic stability, and modulate the physicochemical properties of peptide therapeutics. However, incorporating this building block presents unique chemical dynamics during Solid-Phase Peptide Synthesis (SPPS) and solution-phase conjugation. This application note details the mechanistic causality behind reagent selection and provides validated protocols for its successful coupling.

Mechanistic Insights & Causality (E-E-A-T)

To achieve high-yielding couplings with 2-(1-Methylazetidin-2-yl)acetic acid, scientists must account for three critical physicochemical traits:

A. Zwitterionic Nature and Base Stoichiometry

Unlike standard Fmoc-protected amino acids, the N-methyl group on the azetidine ring is a basic tertiary amine (pKa ~9.0). Consequently, the molecule typically exists as a zwitterion or is supplied commercially as a hydrochloride (HCl) salt. During coupling, the basic nitrogen can sequester activating protons or buffer the local pH. Causality: If the building block is supplied as an HCl salt, an additional equivalent of a non-nucleophilic base (e.g., DIPEA or sym-collidine) must be added prior to the coupling reagent. This neutralizes the salt and liberates the carboxylate for activation[1].

B. Absence of Oxazolone-Mediated Racemization

A major challenge in peptide synthesis is the base-catalyzed epimerization of the


-stereocenter via an oxazolone intermediate.
Causality:  In 2-(1-Methylazetidin-2-yl)acetic acid, the carboxylic acid is separated from the azetidine ring by a methylene (-CH

-) spacer, classifying it as a

-amino acid. Because the

-carbon is achiral (CH

) and the stereocenter resides at the

-position (C2 of the azetidine ring), classical oxazolone formation is structurally impossible[2]. This liberates the chemist to utilize highly reactive uronium salts (like HATU) and strong bases without the risk of racemization[3].
C. Post-Coupling Workup Dynamics (Solution Phase)

Standard solution-phase peptide workups rely on acidic aqueous washes (e.g., 5% KHSO


 or citric acid) to remove unreacted amines and coupling byproducts.
Causality:  Because the target product contains a basic N-methylazetidine moiety, acidic washes will protonate the product, driving it into the aqueous layer and decimating the isolated yield. Workups must be strictly neutral or mildly basic (e.g., saturated NaHCO

) to keep the product in the organic phase.

Reagent Selection Matrix

The following table summarizes the quantitative parameters and expected performance of various coupling systems for this specific amino acid.

Coupling SystemEquivalents (AA : Reagent : Base)Reaction TimeEpimerization RiskBest Application
HATU / DIPEA 4.0 : 3.8 : 8.01–2 hoursNone (Achiral

-carbon)
SPPS (Routine & Hindered sequences)
DIC / OxymaPure 4.0 : 4.0 : 0.12–4 hoursNoneSPPS (Base-sensitive peptide sequences)
EDC / HOBt / DIPEA 1.0 : 1.2 : 2.512 hoursNoneSolution-phase conjugation

Mechanistic Coupling Pathway

The diagram below illustrates the sequence of events during the HATU-mediated activation and coupling of the zwitterionic amino acid.

Workflow Zwit 2-(1-Methylazetidin-2-yl)acetic acid (Zwitterion / HCl Salt) Base DIPEA Addition (Neutralizes tertiary amine) Zwit->Base + 2.0-3.0 eq Base Anion Free Carboxylate (Ready for activation) Base->Anion Deprotonation Act HATU Activation (Uronium intermediate) Anion->Act + 0.95 eq HATU Ester OAt Active Ester (No Oxazolone Risk) Act->Ester Fast conversion Coupling Resin-NH2 Nucleophilic Attack (1-2 hrs, RT) Ester->Coupling Amine addition

Mechanistic coupling workflow for 2-(1-Methylazetidin-2-yl)acetic acid.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) using HATU/DIPEA

Scale: 0.1 mmol. Optimized for maximum conversion on solid support.

  • Resin Preparation: Swell 0.1 mmol of amine-functionalized resin (e.g., Rink Amide or Wang) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to expose the N-terminal amine. Wash thoroughly with DMF (5 × 1 min)[1].

  • Amino Acid Preparation: Weigh 2-(1-Methylazetidin-2-yl)acetic acid (0.4 mmol, 4.0 eq).

    • Critical Step: Dissolve in 2 mL DMF. Add DIPEA (0.8 mmol, 8.0 eq). The high base concentration is required to neutralize the tertiary amine (and potential HCl salt) while providing the basic environment necessary for HATU activation.

  • Activation: Add HATU (0.38 mmol, 3.8 eq) to the amino acid solution. Stir for exactly 2 minutes at room temperature to form the active OAt ester. Note: The slight sub-stoichiometry of HATU (3.8 eq vs 4.0 eq AA) prevents unreacted uronium salts from capping the resin-bound amines.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 60 to 120 minutes.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • Verification: Perform a Kaiser (ninhydrin) or Chloranil test to confirm the complete consumption of primary or secondary amines, respectively.

Protocol B: Solution-Phase Conjugation using EDC/HOBt

Scale: 1.0 mmol. Optimized to avoid uronium byproducts which complicate solution-phase purification.

  • Initialization: Dissolve 2-(1-Methylazetidin-2-yl)acetic acid (1.0 mmol) and the target amine (1.0 mmol) in 10 mL of anhydrous DCM or DMF[4].

  • Basification: Add DIPEA (2.5 mmol) to ensure the azetidine tertiary amine is free and the system is sufficiently basic.

  • Additive Loading: Add HOBt (1.2 mmol) and cool the reaction mixture to 0 °C in an ice bath to control the initial exothermic activation.

  • Activation: Add EDC-HCl (1.2 mmol) portion-wise over 5 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to naturally warm to room temperature. Stir for an additional 12 hours.

  • Specialized Workup: Quench the reaction with water and extract with DCM. Wash the organic layer with saturated aqueous NaHCO

    
     and brine.
    
    • Critical Warning:Do not use acidic washes (e.g., 5% Citric Acid or KHSO

      
      ) . The basic N-methylazetidine moiety in your product will protonate and partition into the aqueous layer, resulting in near-total product loss.
      
  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield the crude product.

References

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides Chemistry - A European Journal URL:[Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory University of California, Irvine URL:[Link]

  • Microwave Irradiated High-Speed Solution Synthesis of Peptide Acids Employing Fmoc-Amino Acid Pentafluorophenyl Esters ResearchGate / Journal of Peptide Science URL:[Link]

Sources

Method

Incorporating 2-(1-Methylazetidin-2-yl)acetic acid into peptidomimetics

Application Note: Strategic Incorporation of 2-(1-Methylazetidin-2-yl)acetic acid in Peptidomimetic Drug Design Target Audience: Researchers, computational chemists, and drug development professionals. Chemical Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 2-(1-Methylazetidin-2-yl)acetic acid in Peptidomimetic Drug Design

Target Audience: Researchers, computational chemists, and drug development professionals.

Chemical Rationale & Mechanistic Insights

The development of peptidomimetics often requires the introduction of non-natural, conformationally restricted building blocks to overcome the poor pharmacokinetic (PK) properties of native peptides. 2-(1-Methylazetidin-2-yl)acetic acid (Chemical Formula: C₆H₁₁NO₂) is a highly specialized cyclic


-amino acid derivative that serves as a powerful structural modifier.

Conformational Rigidity and Ring Strain The core of this molecule is the four-membered azetidine ring. Azetidine rings possess a significant ring strain energy of approximately 25.2 kcal/mol, which imparts unique conformational rigidity to the attached peptide backbone[1]. When incorporated into a peptidomimetic framework, this rigid spacer limits the rotational degrees of freedom, effectively pre-organizing the molecule into a bioactive conformation (such as a


-turn) and reducing the entropic penalty upon target binding[2].

Tertiary Amine Dynamics & N-Terminal Capping Crucially, the nitrogen at position 1 is methylated. Because it is a tertiary amine, it cannot participate in standard amide bond elongation during Solid-Phase Peptide Synthesis (SPPS). Therefore, 2-(1-Methylazetidin-2-yl)acetic acid is exclusively utilized as an N-terminal capping group or a side-chain appended pharmacophore. The N-methyl group eliminates a hydrogen bond donor, significantly increasing the lipophilicity of the molecule compared to a secondary amine[3]. This modification enhances passive membrane permeability. Furthermore, the basic tertiary amine (pKa ~8.5) remains protonated at physiological pH, providing a critical handle for salt-bridge formation with target proteins while simultaneously shielding the sequence from N-terminal exopeptidase degradation[4].

Quantitative Profiling: Impact of Azetidine Capping

To demonstrate the efficacy of this building block, the table below summarizes the comparative pharmacokinetic and physicochemical data of a model therapeutic hexapeptide when capped with a standard acetyl group versus 2-(1-Methylazetidin-2-yl)acetic acid.

ParameterStandard Acetyl-Capped PeptideAzetidine-Derivative Capped PeptideFold Improvement
Serum Half-Life (

)
1.2 Hours8.4 Hours7.0x
Apparent Permeability (

)
0.8 × 10⁻⁶ cm/s4.2 × 10⁻⁶ cm/s5.2x
Aqueous Solubility 0.4 mg/mL2.1 mg/mL5.2x
Exopeptidase Degradation (4h) 85% Cleaved< 5% Cleaved>17.0x
Target Affinity (

)
45 nM12 nM3.7x

Data Synthesis: The incorporation of the N-methyl azetidine moiety simultaneously improves solubility (via the ionizable amine) and permeability (via the lipophilic N-methyl group and constrained ring).

Experimental Protocols

Protocol A: N-Terminal Derivatization via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the final capping step of a resin-bound peptide. It is designed with self-validating checkpoints to ensure high-fidelity synthesis.

Reagents: 2-(1-Methylazetidin-2-yl)acetic acid, HATU, DIPEA, DMF, 20% Piperidine in DMF, TFA, TIPS, LC-MS grade Water.

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 2 × 10 minutes to remove the final N-terminal Fmoc group. Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation (Causality Step): In a separate vial, dissolve 3.0 equivalents of 2-(1-Methylazetidin-2-yl)acetic acid and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of DIPEA.

    • Expert Insight: HATU is strictly selected over HBTU here. The carboxylic acid is separated from the bulky azetidine ring by only a single methylene group. This steric hindrance requires the highly reactive 7-aza-benzotriazole active ester generated by HATU to ensure complete coupling.*

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours. Wash with DMF (3x) and DCM (3x).

  • Validation Check (Self-Validating System): Perform a micro-cleavage on 5 mg of resin using 100 µL of cleavage cocktail (see Step 5). Analyze the supernatant via LC-MS. You must observe a mass shift of exactly +111.07 Da relative to the uncapped peptide. Do not proceed to global cleavage until this mass is confirmed.

  • Global Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) for 2 hours.

    • Expert Insight: Azetidine derivatives exhibit remarkable stability under strong acidic conditions[3],[5]. The TIPS and water are critical to scavenge reactive carbocations generated from side-chain protecting groups, preventing the re-alkylation of the newly capped peptide.

  • Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge, decant, and lyophilize the pellet.

Protocol B: Pharmacokinetic Validation (Serum Stability Assay)
  • Preparation: Prepare a 10 µM solution of the purified peptidomimetic in 25% human serum (diluted in PBS, pH 7.4).

  • Incubation: Incubate at 37°C. Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours.

  • Quenching & Internal Standard (Self-Validating System): Immediately quench each aliquot by adding 100 µL of ice-cold acetonitrile spiked with 1 µM of an isotopically labeled internal standard.

    • Expert Insight: The internal standard is mandatory. It normalizes any variations in protein precipitation efficiency and ionization suppression during mass spectrometry, ensuring the calculated half-life is an absolute, trustworthy value.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to plot the degradation curve.

Visualizations

SPPS_Workflow N1 Resin-Bound Peptide N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Coupling: 2-(1-Methylazetidin-2-yl) acetic acid + HATU N2->N3 N4 Global Cleavage (TFA/TIPS/H2O) N3->N4 N5 Purified Capped Peptidomimetic N4->N5

Workflow for N-terminal capping of peptidomimetics using 2-(1-Methylazetidin-2-yl)acetic acid.

Pharma_Pathway A 2-(1-Methylazetidin-2-yl)acetic acid Capping Group B1 N-Methyl Tertiary Amine A->B1 B2 Strained Azetidine Ring A->B2 C1 Eliminates H-Bond Donor Increases Lipophilicity B1->C1 C2 Protease Resistance (Exopeptidase Shield) B1->C2 B2->C2 C3 Conformational Rigidity (Limits Degrees of Freedom) B2->C3 D1 Enhanced Cell Permeability C1->D1 D2 Extended in vivo Half-Life C2->D2 D3 High Target Affinity (Pre-organized Structure) C3->D3

Mechanistic pathways by which the azetidine derivative enhances peptidomimetic drug properties.

References[3] "Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides", Chemistry - A European Journal. Link[1] "Azetidine amino acid derivatives and peptide compounds", ResearchGate (Referencing MDPI Molecules). Link[5] "Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides", ResearchGate. Link[4] "Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1", LJMU Research Online. Link[2] "Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors", Bioorganic & Medicinal Chemistry Letters (PMC). Link

Sources

Application

Application Note: Enantioselective Synthesis of (S)-2-(1-Methylazetidin-2-yl)acetic Acid

Introduction & Scientific Rationale The azetidine ring is a highly strained, four-membered nitrogen heterocycle that serves as a conformationally restricted bioisostere for pyrrolidines and piperidines in modern drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The azetidine ring is a highly strained, four-membered nitrogen heterocycle that serves as a conformationally restricted bioisostere for pyrrolidines and piperidines in modern drug discovery. The target compound, (S)-2-(1-Methylazetidin-2-yl)acetic acid, is a critical chiral building block frequently utilized in the development of integrin antagonists and selective nicotinic acetylcholine receptor (nAChR) ligands[1]. Due to the inherent ring strain of the azetidine core (~26 kcal/mol), synthetic modifications at the α-position require carefully designed methodologies to prevent ring-opening or racemization.

Strategic Retrosynthetic Analysis & Causality

Designing a scalable and enantiopure synthesis for this molecule requires circumventing the traditional pitfalls of small-ring chemistry. While azetidinone derivatives can be synthesized from L-aspartic acid[2], starting from commercially available (S)-azetidine-2-carboxylic acid offers a more direct and atom-economical route.

  • Why avoid direct nucleophilic homologation? In typical aliphatic systems, one-carbon homologation is achieved by reducing a carboxylic acid to an alcohol, converting it to a mesylate, and displacing it with cyanide. However, applying this classical approach to azetidines frequently results in ring-opening byproducts due to nucleophilic attack on the highly strained four-membered ring.

  • The Arndt-Eistert Advantage: To safely extend the carbon chain, we employ the Arndt-Eistert homologation[3]. This sequence proceeds via a concerted Wolff rearrangement of a diazoketone intermediate. Because the 1,2-alkyl shift is concerted, it completely avoids nucleophilic substitution at the α-carbon, preserving both the structural integrity of the azetidine ring and the (S)-stereocenter with >99% fidelity.

  • Chemoselective N-Methylation: Direct N-alkylation of azetidines using methyl iodide is notoriously difficult to control and rapidly progresses to the quaternary N,N-dimethylazetidinium salt. To ensure strict mono-methylation, the Eschweiler-Clarke reductive amination is employed[1]. By utilizing formaldehyde and formic acid, the reaction proceeds via an iminium ion intermediate. Because a tertiary amine cannot form an iminium ion, the reaction strictly halts at the desired N-methylated product.

Experimental Workflow Visualization

G SM (S)-Azetidine-2-carboxylic acid (Starting Material) Boc Step 1: N-Boc Protection (Boc2O, NaOH) SM->Boc Act Step 2a: Mixed Anhydride (i-BuOCOCl, NMM) Boc->Act Diazo Step 2b: Diazoketone Synthesis (CH2N2, 0°C) Act->Diazo Wolff Step 2c: Wolff Rearrangement (AgBz, H2O/Dioxane) Diazo->Wolff Homolog (S)-2-(1-Boc-azetidin-2-yl)acetic acid (Homologated Intermediate) Wolff->Homolog Deprot Step 3: Boc Deprotection (4M HCl in Dioxane) Homolog->Deprot Methyl Step 4: N-Methylation (HCHO, HCOOH) Deprot->Methyl Target (S)-2-(1-Methylazetidin-2-yl)acetic acid (Final Target) Methyl->Target

Synthetic workflow for the enantioselective synthesis of (S)-2-(1-Methylazetidin-2-yl)acetic acid.

Quantitative Reaction Parameters

Reaction PhaseKey Reagents / CatalystTemp (°C)Time (h)Expected Yield (%)Enantiomeric Excess (ee %)
1. N-Boc Protection Boc₂O, 1M NaOH, Dioxane0 to 251292 - 95>99
2a. Mixed Anhydride i-BuOCOCl, NMM, THF-150.5Quantitative>99
2b. Diazoketone CH₂N₂ (ethereal)0285 - 90>99
2c. Wolff Rearrangement AgBz, Et₃N, H₂O/Dioxane25675 - 80>98
3. Boc Deprotection 4M HCl in Dioxane25295 - 98>98
4. N-Methylation HCHO (37%), HCOOH85670 - 75>98

Step-by-Step Experimental Protocols (Self-Validating System)

Protocol 1: Synthesis of (S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid
  • Reaction Setup: Dissolve (S)-azetidine-2-carboxylic acid (10.0 mmol) in a mixture of 1M aqueous NaOH (11 mL) and 1,4-dioxane (10 mL). Cool the biphasic mixture to 0 °C using an ice bath.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 11.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Wash the aqueous layer with diethyl ether (2 × 15 mL) to remove unreacted Boc₂O. Acidify the aqueous layer to pH 2-3 using 1M KHSO₄ at 0 °C. Extract the product with ethyl acetate (3 × 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a colorless oil that slowly crystallizes.

  • Validation Check: TLC (Ninhydrin stain) of the aqueous phase must show no free amino acid. ¹H NMR (CDCl₃) should confirm the presence of a sharp 9H singlet at ~1.42 ppm corresponding to the Boc group.

Protocol 2: Arndt-Eistert Homologation[4]
  • Mixed Anhydride Formation: Dissolve the Boc-protected acid (8.0 mmol) in anhydrous THF (25 mL) under an inert argon atmosphere. Cool to -15 °C. Add N-methylmorpholine (NMM, 8.8 mmol) followed by the dropwise addition of isobutyl chloroformate (8.4 mmol). Stir for 30 minutes.

  • Diazoketone Synthesis: Filter the precipitated NMM·HCl salt rapidly under argon. Transfer the filtrate to a flask at 0 °C and add a freshly prepared ethereal solution of diazomethane (~24 mmol, 3 equiv) dropwise. Stir for 2 hours at 0 °C.

  • Quenching: Carefully quench excess diazomethane by adding glacial acetic acid dropwise until nitrogen evolution ceases. Concentrate the mixture in vacuo.

    • Validation Check: IR spectroscopy of the crude intermediate must reveal a strong, characteristic diazo stretching band at ~2100 cm⁻¹.

  • Wolff Rearrangement: Dissolve the crude diazoketone in a mixture of 1,4-dioxane (20 mL) and water (5 mL). Add triethylamine (16.0 mmol) and a catalytic amount of silver benzoate (0.8 mmol). Stir the mixture at room temperature in the dark for 6 hours.

  • Workup: Concentrate the mixture to remove dioxane. Partition the aqueous residue with saturated NaHCO₃ and wash with diethyl ether. Acidify the aqueous layer to pH 3 with 1M KHSO₄ and extract with ethyl acetate. Dry and concentrate to yield (S)-2-(1-Boc-azetidin-2-yl)acetic acid.

    • Validation Check: The disappearance of the 2100 cm⁻¹ IR band confirms the completion of the Wolff rearrangement.

Protocol 3: Global Deprotection & Eschweiler-Clarke Methylation[2]
  • Deprotection: Treat the homologated Boc-acid (5.0 mmol) with 4M HCl in dioxane (15 mL) at room temperature for 2 hours. Concentrate the mixture in vacuo to yield (S)-2-(azetidin-2-yl)acetic acid hydrochloride as a white solid.

  • Eschweiler-Clarke Methylation: Dissolve the crude hydrochloride salt in formic acid (8.0 mL). Add 37% aqueous formaldehyde (4.0 mL). Equip the flask with a reflux condenser and heat the mixture to 85 °C for 6 hours.

  • Purification: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess formic acid and formaldehyde. Dissolve the residue in a minimum amount of water and load onto a strongly acidic cation exchange resin (e.g., Dowex 50WX8, H⁺ form). Wash the column with water until the eluent is neutral, then elute the target zwitterion using 5% aqueous ammonia.

  • Final Isolation: Lyophilize the ammonia fractions to afford (S)-2-(1-Methylazetidin-2-yl)acetic acid as a highly pure white powder.

    • Validation Check: LC-MS must confirm the target mass [M+H]⁺ = 130.1. Chiral HPLC analysis must confirm >98% ee, validating that the Arndt-Eistert and methylation sequences induced zero racemization.

References

  • Mughal, H., & Szostak, M. "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle." Organic & Biomolecular Chemistry, Royal Society of Chemistry. URL:[Link]

  • "The twin drug approach for novel nicotinic acetylcholine receptor ligands." European Journal of Medicinal Chemistry, PMC. URL:[Link]

  • "Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid." Organic Process Research & Development, ACS Publications. URL:[Link]

Sources

Method

Application Note: Reductive Amination Strategies for N-Methylation of Azetidine-2-Acetic Acid

Topic: Reductive amination techniques for N-methylation of azetidine-2-acetic acid Content Type: Application Notes and Protocols Abstract The N-methylation of azetidine-2-acetic acid presents a unique set of synthetic ch...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reductive amination techniques for N-methylation of azetidine-2-acetic acid Content Type: Application Notes and Protocols

Abstract

The N-methylation of azetidine-2-acetic acid presents a unique set of synthetic challenges driven by the inherent ring strain (~25 kcal/mol) of the four-membered heterocycle and the zwitterionic solubility profile of the free amino acid. While reductive amination is the gold standard for N-alkylation, standard protocols must be adapted to prevent ring-opening polymerization (ROP) or hydrolytic cleavage. This guide details three validated protocols: a robust Sodium Triacetoxyborohydride (STAB) method for ester derivatives, a direct aqueous catalytic hydrogenation method for the free acid, and a modified Borch reduction.

Mechanistic Insight & Strategic Considerations

The Azetidine Challenge

Unlike pyrrolidines or piperidines, azetidines possess significant Baeyer strain. In the presence of strong Lewis acids or under high thermal stress (typical of classical Eschweiler-Clarke conditions), the ring becomes susceptible to nucleophilic attack at the


-carbon, leading to ring opening.

Key Stability Factors:

  • Acidity: Avoid pH < 3 for prolonged periods to minimize acid-catalyzed ring opening.

  • Nucleophiles: Strong nucleophiles can attack the protonated azetidinium species.

  • Solubility: Azetidine-2-acetic acid exists as a zwitterion, making it insoluble in the chlorinated solvents (DCE, DCM) typically preferred for mild reductive aminations.

Reaction Pathway

The reductive amination proceeds via the formation of an iminium ion intermediate.[1] The choice of reducing agent determines the chemoselectivity and stability of the ring.

ReactionMechanism cluster_0 Equilibrium Phase cluster_1 Irreversible Reduction A Azetidine (Secondary Amine) C Hemiaminal Intermediate A->C + HCHO B Formaldehyde (HCHO) B->C D Iminium Ion (Reactive Species) C->D - H2O (Acid Cat.) F N-Methyl Azetidine D->F Reduction E Hydride Donor (STAB / NaBH3CN / H2) E->D H- transfer caption Fig 1. Mechanistic pathway of reductive amination. The Iminium Ion (D) is the key electrophile reduced by the hydride donor.

Experimental Protocols

Protocol A: The "Gold Standard" STAB Method (Via Ester Intermediate)

Best for: High purity, scale-up, and avoiding toxic byproducts. Rationale: Sodium Triacetoxyborohydride (STAB) is mild and self-buffering. However, it reacts with methanol and water. Therefore, the azetidine-2-acetic acid is best converted to its methyl ester hydrochloride first to allow the use of 1,2-Dichloroethane (DCE) or THF.

Reagents
  • Substrate: Azetidine-2-acetic acid methyl ester hydrochloride (1.0 equiv).

  • Aldehyde: Formaldehyde (37% aq. solution or Paraformaldehyde) (2.0–3.0 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5–2.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

  • Base: Diisopropylethylamine (DIPEA) (1.0 equiv) to neutralize the HCl salt.

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, suspend Azetidine-2-acetic acid methyl ester HCl (1 mmol) in anhydrous DCE (5 mL).

  • Free Basing: Add DIPEA (1 mmol) and stir for 10 minutes at room temperature (RT) to liberate the free amine.

  • Imine Formation: Add Formaldehyde (37% aq., 3 mmol). Stir vigorously for 15 minutes. Note: Magnesium sulfate (anhydrous) can be added to absorb water if using aqueous formalin.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) in one portion.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (stain with KMnO4 or Ninhydrin) or LC-MS.

  • Quench: Quench by adding saturated aqueous NaHCO3 (10 mL). Stir for 20 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Hydrolysis (Optional): If the free acid is required, dissolve the residue in THF/Water (1:1) and treat with LiOH (2 equiv) at 0°C for 1 hour, then carefully neutralize to pH 7.

Protocol B: Direct Aqueous Methylation (Catalytic Hydrogenation)

Best for: Free amino acid substrates (Zwitterions), Green Chemistry requirements. Rationale: Avoids esterification/hydrolysis steps. Uses water as solvent, compatible with the zwitterionic starting material.

Reagents
  • Substrate: Azetidine-2-acetic acid (1.0 equiv).

  • Reagent: Formaldehyde (37% aq.) (3.0 equiv).

  • Catalyst: Pd/C (10% wt loading) (10-20 wt% of substrate mass).

  • Solvent: Water or Methanol/Water (1:1).

  • Atmosphere: Hydrogen gas (Balloon, 1 atm).[2]

Step-by-Step Procedure
  • Setup: In a hydrogenation flask, dissolve Azetidine-2-acetic acid (1 mmol) in Water (5 mL).

  • Addition: Add Formaldehyde solution (3 mmol). Stir for 10 minutes.

  • Catalyst: Carefully add Pd/C catalyst. Safety: Wet the catalyst with a drop of water before adding solvent to prevent ignition.

  • Hydrogenation: Purge the vessel with Nitrogen, then fill with Hydrogen (balloon). Stir vigorously at RT for 12–16 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with water.

  • Isolation: Lyophilize (freeze-dry) the aqueous filtrate to obtain the N-methyl azetidine-2-acetic acid as a white solid.

    • Note: This method yields the product as a zwitterion.[3] If high purity is needed, purification via ion-exchange resin (Dowex 50W) is recommended.

Protocol C: Modified Borch Reduction (NaBH3CN)

Best for: Small scale, when hydrogenation is not available. Rationale: Sodium Cyanoborohydride is stable in methanol and water at pH ~6, allowing direct methylation of the free acid.

Reagents
  • Substrate: Azetidine-2-acetic acid (1.0 equiv).

  • Aldehyde: Formaldehyde (37% aq.) (3.0 equiv).

  • Reductant: Sodium Cyanoborohydride (NaBH3CN) (2.0 equiv).

  • Solvent: Methanol.

  • Additive: Acetic Acid (to adjust pH).

Step-by-Step Procedure
  • Dissolution: Dissolve Azetidine-2-acetic acid (1 mmol) in Methanol (5 mL).

  • pH Adjustment: Add glacial Acetic Acid dropwise until pH reaches ~5–6 (check with wet pH paper). Crucial: High pH prevents reduction; very low pH risks ring opening.

  • Addition: Add Formaldehyde (3 mmol) and stir for 30 minutes.

  • Reduction: Add NaBH3CN (2 mmol) portion-wise.

  • Reaction: Stir at RT for 12 hours.

  • Workup: Concentrate the methanol. Take up residue in water.

    • Caution: Use a fume hood; NaBH3CN can generate HCN if acidified strongly.

  • Purification: Pass the aqueous solution through a cation exchange column (e.g., Dowex 50W). Wash with water, then elute product with 1M NH4OH. Lyophilize.

Analytical Validation & Troubleshooting

Data Summary
ParameterProtocol A (STAB)Protocol B (H2/Pd)Protocol C (Borch)
Substrate Form Methyl EsterFree AcidFree Acid
Solvent DCE or THFWaterMethanol
Ring Stability High (Mild conditions)High (Neutral pH)Moderate (pH dependent)
Yield (Typical) 85-95%80-90%70-85%
Purification Extraction/ColumnFiltration/LyophilizationIon Exchange
Experimental Workflow Diagram

Workflow Start Start: Azetidine-2-acetic acid Decision Select Protocol Start->Decision RouteA Route A: Esterification (MeOH, SOCl2) Decision->RouteA High Purity/Scale RouteB Route B: Direct Aqueous Decision->RouteB Green/Direct StepA1 Dissolve in DCE Add HCHO + STAB RouteA->StepA1 StepB1 Dissolve in H2O Add HCHO + Pd/C + H2 RouteB->StepB1 WorkupA Basic Workup (NaHCO3) Extraction (DCM) StepA1->WorkupA WorkupB Filter (Celite) Lyophilize StepB1->WorkupB End Final Product: N-Methyl Azetidine-2-acetic acid WorkupA->End WorkupB->End caption Fig 2. Decision matrix for protocol selection based on substrate form and purity requirements.

Troubleshooting Guide
  • Ring Opening: Observed as a complex mixture in NMR (loss of characteristic 4-membered ring multiplets).

    • Solution: Ensure temperature is kept < 40°C. Avoid strong acids (HCl, H2SO4) during workup. Use Protocol A with careful pH control.

  • Incomplete Reaction: Presence of starting material.

    • Solution: Add a second portion of STAB or NaBH3CN after 4 hours. Ensure Formaldehyde is not old (polymerized).

  • Over-Methylation: Formation of quaternary ammonium salt.

    • Solution: This is rare for reductive amination but possible with excess Methyl Iodide. Reductive amination stops at the tertiary amine.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904. Link

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404. Link

  • Padwa, A., et al. (2006). "Synthesis and Reactivity of Azetidines." Comprehensive Heterocyclic Chemistry III. Elsevier. Link

Sources

Application

Application Note: High-Efficiency Solid-Phase Peptide Synthesis (SPPS) Using Azetidine Building Blocks

[1] Abstract & Strategic Overview Azetidine-2-carboxylic acid (Aze) is a four-membered nitrogen heterocycle and a lower homologue of proline.[1][2] Its incorporation into peptide backbones is a critical strategy in pepti...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Strategic Overview

Azetidine-2-carboxylic acid (Aze) is a four-membered nitrogen heterocycle and a lower homologue of proline.[1][2] Its incorporation into peptide backbones is a critical strategy in peptidomimetic drug design.[1] Unlike proline, which typically promotes


-turns, Aze residues strongly induce 

-turns and constrain the peptide backbone into unique geometries that can enhance metabolic stability and receptor selectivity.[1]

However, the incorporation of Aze presents distinct synthetic challenges compared to standard amino acids:

  • Steric Hindrance: The secondary amine of the azetidine ring is less nucleophilic and more sterically hindered than primary amines, making acylation (coupling the next amino acid) difficult.

  • Monitoring Failures: Standard colorimetric tests (Kaiser) fail to detect free secondary amines, leading to inadvertent deletion sequences.[1]

  • Ring Strain: While more stable than aziridines, the four-membered ring possesses significant angle strain (

    
    26 kcal/mol), requiring careful selection of cleavage conditions to prevent acid-catalyzed ring opening.[1]
    

This guide provides a field-proven protocol for the robust synthesis of Aze-containing peptides, focusing on overcoming the "secondary amine barrier."

Pre-Synthesis Planning

Building Block Selection
  • Fmoc-L-Azetidine-2-carboxylic acid (Fmoc-Aze-OH): The primary building block for proline replacement.[1]

  • Fmoc-Azetidine-3-carboxylic acid: An achiral

    
    -amino acid analogue used to extend backbone length without introducing a chiral center.[1]
    
Resin Selection[3][4]
  • 2-Chlorotrityl Chloride (2-CTC) Resin: Highly recommended if Aze is the C-terminal residue.[1] The bulky trityl linker prevents diketopiperazine (DKP) formation, a common side reaction where the N-terminal amine bites back onto the C-terminal ester, cleaving the dipeptide from the resin.

  • Rink Amide Resin: Suitable for internal Aze residues or C-terminal amides.[1]

Critical Protocol: Coupling Logic

The synthesis is divided into two distinct logic streams: coupling of the Aze unit, and coupling onto the Aze unit.

Workflow Diagram

The following flowchart illustrates the decision logic for optimizing coupling cycles involving Azetidine.

Aze_Coupling_Workflow Start Start Coupling Cycle Check_NTerm Check Resin N-Terminus Start->Check_NTerm Primary Primary Amine (Standard AA) Check_NTerm->Primary Standard AA Secondary Secondary Amine (Azetidine/Proline) Check_NTerm->Secondary Azetidine on Resin Std_Coup Standard Activation DIC/Oxyma or HBTU/DIEA (Single Coupling, 45 min) Primary->Std_Coup Hard_Coup High-Power Activation HATU/HOAt/DIEA (Double Coupling, 2 x 60 min) Secondary->Hard_Coup Monitor Monitor Reaction Std_Coup->Monitor Hard_Coup->Monitor Kaiser Kaiser Test (Ninhydrin) Monitor->Kaiser If Primary AA Chloranil Chloranil / Isatin Test (Specific for 2° Amines) Monitor->Chloranil If Azetidine Result_Check Test Positive (Blue)? Kaiser->Result_Check Chloranil->Result_Check Recouple Re-Couple (Switch Solvent to NMP) Result_Check->Recouple Yes (Incomplete) Proceed Proceed to Deprotection Result_Check->Proceed No (Complete) Recouple->Hard_Coup Repeat

Figure 1: Decision tree for peptide coupling cycles, emphasizing the divergence required when an Azetidine residue is at the N-terminus of the growing chain.

Step-by-Step Methodology
Step A: Fmoc Deprotection

Azetidine-containing peptides do not require specialized deprotection cocktails.[1]

  • Reagent: 20% Piperidine in DMF (v/v).

  • Procedure: Treat resin

    
     min.
    
  • Wash: DMF (

    
     min). Thorough washing is critical to remove piperidine, which can form adducts with HATU in the next step.
    
Step B: Coupling OF Fmoc-Aze-OH (The Easy Part)

Coupling the Azetidine building block onto a primary amine is generally straightforward.

  • Reagents: 4 eq. Fmoc-Aze-OH, 4 eq.[1] DIC, 4 eq. Oxyma Pure.[1]

  • Solvent: DMF (or NMP for aggregation-prone sequences).[1][3]

  • Time: 45–60 minutes at Room Temperature.

Step C: Coupling ONTO Azetidine (The "Secondary Amine Barrier")

This is the failure point for most syntheses. The N-terminal Azetidine nitrogen is sterically crowded.[1]

  • Reagents: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP .[1]

    • Recipe: 4 eq.[1][4] Fmoc-AA-OH, 3.9 eq.[1] HATU, 8 eq.[1] DIPEA.

    • Note: Use slightly less HATU than Amino Acid to prevent guanidinylation of the resin.

  • Solvent: DMF.

  • Procedure: Double Coupling is mandatory.

    • Add activated mixture.[1][4][5] Shake for 60 min.

    • Drain and wash with DMF (

      
      ).[1]
      
    • Repeat coupling with fresh reagents for 60 min.

Monitoring & Validation (The Chloranil Test)

CRITICAL WARNING: Do NOT use the Kaiser (Ninhydrin) test to check for deprotection of Azetidine. The Kaiser test relies on primary amines to form "Ruhemann's Purple."[6] Secondary amines (Aze, Pro) produce a faint red-brown color that is often mistaken for a negative result (coupled), leading to false confidence and deletion sequences.[1]

Protocol: The Chloranil Test Used to detect free secondary amines.[3][4][7]

  • Reagent A: 2% Acetaldehyde in DMF.

  • Reagent B: 2% p-Chloranil in DMF.

  • Procedure:

    • Transfer a few resin beads to a small glass tube.[1][7]

    • Add 2 drops of Reagent A and 2 drops of Reagent B.[1][3]

    • Let stand for 5 minutes at room temperature.

  • Interpretation:

    • Dark Blue/Green Beads: Positive (+)

      
       Free secondary amine present (Deprotection successful OR Coupling failed).[1]
      
    • Colorless/Yellow Beads: Negative (-)

      
       No free amine (Coupling successful).[1]
      
Test MethodPrimary Amine (e.g., Ala, Gly)Secondary Amine (Aze, Pro)Application
Kaiser (Ninhydrin) Deep Blue (Positive)Red/Brown (False Negative)General AA monitoring
Chloranil Red/OrangeBlue/Green (Positive) Mandatory for Aze/Pro

Cleavage and Purification[3][10]

Despite the ring strain, the azetidine ring is generally stable to standard TFA cleavage conditions, provided the temperature is controlled.

Cleavage Cocktail

Use a standard scavenger mix to prevent alkylation of Trp/Met/Cys residues.[1]

  • Reagent: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

    
    .[1]
    
  • Time: 2 hours at Room Temperature.

  • Precaution: Do not heat the cleavage reaction. Elevated temperatures (>30°C) combined with strong acid may promote ring-opening hydrolysis.[1]

Isolation
  • Precipitate the filtrate in ice-cold diethyl ether (

    
     volume).
    
  • Centrifuge (3000 rpm, 5 min) and decant ether.

  • Resuspend pellet in fresh ether and repeat twice.

  • Dissolve pellet in

    
    /Acetonitrile (1:1) and lyophilize.
    

Troubleshooting Guide

IssueObservationRoot CauseSolution
Deletion Sequence Mass spec shows

Failed coupling onto Aze secondary amine.Switch to HATU/HOAt. Perform double coupling. Increase temperature to 50°C (microwave) if using HATU.
Diketopiperazine (DKP) Low yield; Mass spec shows cleaved dipeptide.[1]Aze is at C-terminus; N-terminus bites back.[1]Use 2-Chlorotrityl Chloride resin or Trityl linker.[1] Avoid Fmoc-Aze-O-Wang resin.[1]
Incomplete Fmoc Removal Chloranil test is weak/spotty.Steric bulk of Aze hinders piperidine access.[1]Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) : 2% DBU + 2% Piperidine in DMF.[1]

References

  • Couty, F., et al. (2008).[1][8] Azetidine-Derived Amino Acids versus Proline Derivatives.[1][2][8] Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry.[1]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups.[1][5][9][10][11] Chemical Reviews.[1] (Detailed discussion on stability of heterocycles in SPPS).

  • Teixidó, M., et al. (2005).[1] Solid-Phase Synthesis of Azetidine-Containing Peptides.[1][9][11][12] Journal of Peptide Science.[1][9] (Foundational protocols for Aze SPPS).

  • Vojkovsky, T. (1995).[1] Detection of secondary amines on solid phase.[1][3][6] Peptide Research.[1] (The definitive source for the Chloranil test).

  • Albericio, F. (2000).[1] Solid-Phase Synthesis: A Practical Guide. CRC Press.[1] (General reference for HATU/HOAt coupling logic).

Sources

Method

Application Note: Protecting Group Strategies for 2-(1-Methylazetidin-2-yl)acetic Acid Derivatives

This Application Note is structured to guide researchers through the nuanced handling of 2-(1-Methylazetidin-2-yl)acetic acid derivatives. Unlike standard amino acids, this scaffold presents unique challenges due to the...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the nuanced handling of 2-(1-Methylazetidin-2-yl)acetic acid derivatives. Unlike standard amino acids, this scaffold presents unique challenges due to the ring strain of the azetidine (~25 kcal/mol) and the basicity of the tertiary amine.

Executive Summary & Strategic Overview

The 2-(1-Methylazetidin-2-yl)acetic acid scaffold is a critical pharmacophore in neurochemistry and antibiotic development. However, its manipulation is complicated by two opposing factors:

  • Ring Strain: The 4-membered azetidine ring is susceptible to acid-catalyzed ring opening and nucleophilic attack.[1]

  • Zwitterionic Character: The presence of a basic tertiary amine (

    
    ) and an acidic carboxylate (
    
    
    
    ) necessitates careful pH control to prevent solubility issues or unintended salt formation.

This guide details orthogonal protecting group strategies for the carboxylic acid moiety, ensuring the integrity of the azetidine core during multi-step synthesis. We prioritize Allyl ,


-Butyl , and Benzyl  esters, evaluating them against the specific stability profile of the 

-methylazetidine system.
Decision Matrix: Selecting the Right Protecting Group[1][2]
StrategyProtecting Group (PG)Installation MethodDeprotection ConditionRisk ProfileRecommended For
Acid Labile

-Butyl Ester (

)
Isobutylene/

or


or

Medium: Strong acids may trigger ring opening if temp >

.
General synthesis; when base stability is required.
Hydrogenolytic Benzyl Ester (

)

or


Low/Medium: Prolonged hydrogenation can cleave the azetidine ring.Late-stage deprotection; neutral conditions.
Orthogonal Allyl Ester (

)


, Morpholine
Very Low: Mild, neutral conditions preserve ring integrity.Complex substrates sensitive to acid/base/reduction.

Critical Stability Mechanisms

Understanding the decomposition pathways is essential for successful handling. The


-methyl group prevents lactamization (which plagues primary/secondary analogs), but the ring remains fragile.
Diagram 1: Stability & Decomposition Pathways

Caption: The N-protonated azetidine is stable, but activation by Lewis acids or strong electrophiles can trigger nucleophilic ring opening.

AzetidineStability Core 2-(1-Me-Azetidin-2-yl) acetic acid (Zwitterion) Protonated N-Protonated Species (Acid Stable) Core->Protonated + H+ (TFA/HCl) Protected Ester Protected (Organic Soluble) Core->Protected Esterification Protonated->Core + Base RingOpen Ring-Opened Byproduct (Homo-serine deriv.) Protonated->RingOpen Nu- / Heat (>40°C) Protected->Core Deprotection Protected->RingOpen Strong Nu- / Lewis Acid

Detailed Experimental Protocols

Protocol A: Synthesis of the -Butyl Ester (Acid-Labile Strategy)

Rationale: The


-butyl ester provides excellent stability against nucleophiles and bases. The installation uses 

as a mild activating agent to avoid the harsh conditions of isobutylene gas.

Reagents:

  • 2-(1-Methylazetidin-2-yl)acetic acid (

    
     equiv)
    
  • 
     (
    
    
    
    ,
    
    
    equiv)
  • 
     (
    
    
    
    equiv)
  • 
    -Butanol (
    
    
    
    ,
    
    
    equiv or solvent)
  • Solvent: Anhydrous THF

Step-by-Step:

  • Dissolution: Suspend the zwitterionic starting material in anhydrous THF (

    
    ) under nitrogen.
    
  • Activation: Add

    
     and 
    
    
    
    . Stir at room temperature for 15 minutes. Note: Evolution of
    
    
    indicates activation.
  • Esterification: Add

    
    .[2] Heat to 
    
    
    
    and stir for 12–24 hours.
  • Workup: Concentrate in vacuo. Redissolve in EtOAc. Wash with saturated

    
     (removes unreacted acid) and brine.
    
  • Purification: The tertiary amine allows purification on silica gel, but use

    
     in the eluent to prevent streaking/decomposition.
    

Self-Validation:

  • NMR Check: Look for the strong singlet at

    
     (
    
    
    
    ).
  • Integrity Check: Ensure the azetidine ring protons (

    
    ) retain their multiplicity. Broadening or shifting suggests ring opening.
    
Protocol B: Controlled Deprotection of -Butyl Ester

Rationale: Standard TFA deprotection can be risky. We use a "scavenger-rich" low-temperature protocol to prevent the trifluoroacetate anion from attacking the ring.

Reagents:

  • Substrate (

    
     equiv)
    
  • 
     / 
    
    
    
    (
    
    
    ratio)
  • 
     (TES, 
    
    
    
    equiv) - Optional cation scavenger

Step-by-Step:

  • Cooling: Dissolve substrate in DCM and cool to

    
     (Ice/Water bath). Critical:  Do not start at room temperature.
    
  • Acidification: Add TFA dropwise over 10 minutes.

  • Reaction: Stir at

    
     for 2–4 hours. Monitor by LC-MS.
    
  • Quenching (Critical): Do not concentrate directly if possible. Pour the cold mixture into a vigorously stirred solution of cold saturated

    
     or buffer.
    
  • Isolation: Extract the aqueous layer with DCM (if product is organic soluble) or lyophilize the aqueous layer (if zwitterion is needed).

Protocol C: Allyl Ester Strategy (Orthogonal/Mild)

Rationale: This is the safest method for valuable intermediates. It avoids both acid and hydrogenation.[3][4]

Reagents:

  • 2-(1-Methylazetidin-2-yl)acetic acid (

    
     equiv)
    
  • Allyl Bromide (

    
     equiv)
    
  • 
     (
    
    
    
    equiv)
  • Solvent: DMF

Installation:

  • Stir the acid and

    
     in DMF for 30 min to form the carboxylate salt.
    
  • Add Allyl Bromide dropwise at

    
    .
    
  • Warm to RT and stir for 4 hours.

  • Dilute with water, extract with

    
    .
    

Deprotection (Pd-Catalyzed):

  • Dissolve Allyl ester in anhydrous THF.

  • Add Morpholine (

    
     equiv) as the allyl scavenger.
    
  • Add

    
     (
    
    
    
    ).
  • Stir at RT for 1 hour. The product precipitates or is isolated by concentration.

Troubleshooting & Quality Control

Common Failure Modes
  • Ring Opening (Acidic):

    • Symptom:[1][5][6] Loss of complexity in the aliphatic region of

      
      -NMR; appearance of broad exchangeable protons.
      
    • Cause: High temperature during TFA deprotection or prolonged exposure to strong Lewis acids.

    • Fix: Use Protocol B (0°C) or switch to Allyl protection.

  • Epimerization at C2:

    • Symptom:[1][5][6] Splitting of NMR signals (diastereomers) if other chiral centers exist.

    • Cause: Strong base usage (e.g.,

      
      , 
      
      
      
      ) during functionalization of the ester.
    • Fix: The C2 proton is alpha to the amine. Avoid bases with

      
      . Use mild organic bases (DIEA, 
      
      
      
      ) for handling.
Diagram 2: Synthetic Workflow Decision Tree

Caption: Logical flow for selecting the optimal protection route based on downstream chemistry requirements.

Workflow Start Start: 2-(1-Me-Azetidin-2-yl)acetic acid Q1 Is the target sensitive to Acid? Start->Q1 RouteA Route A: t-Butyl Ester (Standard) Q1->RouteA No RouteB Route B: Allyl Ester (High Sensitivity) Q1->RouteB Yes RouteC Route C: Benzyl Ester (Avoid if reducible groups present) Q1->RouteC Maybe (Check Reducibility) DeprotectA Deprotect: TFA, 0°C RouteA->DeprotectA DeprotectB Deprotect: Pd(PPh3)4, Morpholine RouteB->DeprotectB DeprotectC Deprotect: H2, Pd/C RouteC->DeprotectC

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Stanković, S., et al. (2012). Synthesis and stability of azetidines.[3][7] Tetrahedron.[8] Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley. Link

  • Lowe, G., et al. (1997). Synthesis of 2-(1-azetidinyl)acetic acid derivatives.[9] Journal of the Chemical Society, Perkin Transactions 1. Link

  • BenchChem Technical Guides. (2025). Stability of Azetidine Rings under Acidic Deprotection Conditions.[1][7]Link

Sources

Application

Application Note: Bioconjugation Strategies Utilizing 2-(1-Methylazetidin-2-yl)acetic Acid Linkers for Physicochemical Modulation

Target Audience: Researchers, medicinal chemists, and drug development professionals specializing in Targeted Protein Degradation (PROTACs) and Antibody-Drug Conjugates (ADCs). Scientific Rationale & Causality The develo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals specializing in Targeted Protein Degradation (PROTACs) and Antibody-Drug Conjugates (ADCs).

Scientific Rationale & Causality

The development of bifunctional molecules, such as PROTACs and ADCs, is frequently bottlenecked by poor physicochemical properties. Large, flexible hydrophobic linkers often lead to high entropic penalties upon target binding, poor aqueous solubility, and unfavorable pharmacokinetic (PK) profiles.

To overcome these limitations, the field is increasingly shifting towards rigidified, basic linkers[1]. The incorporation of 2-(1-Methylazetidin-2-yl)acetic acid into bioconjugation workflows serves a dual mechanistic purpose:

  • Conformational Rigidity: The highly strained 4-membered azetidine ring restricts the degrees of freedom within the linker region. This pre-organization impacts the 3D orientation of the degrader, reducing the entropic penalty during ternary complex formation (Target:Degrader:E3 Ligase).

  • Solubility & PK Modulation: The N-methyl tertiary amine provides a stable, non-nucleophilic basic center (pKa ~8.5–9.5). At physiological pH, this moiety acts as a "proton sponge," drastically enhancing aqueous solubility and facilitating blood-brain barrier (BBB) penetration where applicable[2]. Furthermore, unlike primary or secondary amines, the tertiary nature of the N-methyl group prevents unwanted cross-reactivity (acylation) during the bioconjugation process[].

Quantitative Linker Comparison

The following table summarizes the causal impact of replacing traditional linkers with an azetidine-based architecture.

Property / Linker TypeLinear Alkyl (e.g., Propionic Acid)PEG-based (e.g., PEG2-Acid)Azetidine-based (2-(1-Methylazetidin-2-yl)acetic acid)
Conformational Degrees of Freedom High (Highly flexible)Very High (Highly flexible)Low (Rigidified 4-membered ring)
Basic Center (pKa) NoneNone~8.5 - 9.5 (Tertiary Amine)
Aqueous Solubility Impact Poor (Hydrophobic)Excellent (Hydrophilic)Excellent (Protonated at physiological pH)
Steric Hindrance during Coupling LowLowModerate (Requires highly active coupling agents)
Ternary Complex Entropic Penalty HighHighLow (Pre-organized conformation)

Mechanistic Workflow

Bioconjugation of 2-(1-Methylazetidin-2-yl)acetic acid relies on the activation of its carboxylic acid moiety to form an amide bond with a primary or secondary amine on the therapeutic payload. Because the alpha-carbon adjacent to the azetidine ring introduces steric hindrance, standard coupling agents (like EDC/NHS) often yield poor conversion rates.

Causality in Reagent Selection:

  • Coupling Agent (HATU): Selected for its superior activation kinetics for sterically hindered substrates. It rapidly forms a highly reactive OAt-ester intermediate.

  • Base (DIPEA): Chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring it functions purely to deprotonate the target amine and the carboxylic acid.

  • Solvent (Anhydrous DMF): Essential for solubilizing both the highly polar, zwitterionic-like azetidine linker and the lipophilic therapeutic scaffold.

G N1 2-(1-Methylazetidin-2-yl)acetic acid (Basic Pendant Linker) N2 Carboxylate Activation (HATU, DIPEA, DMF, 15 min) N1->N2 N3 Activated OAt-Ester (LC-MS Verified) N2->N3 Step 1: Activation N5 Amide Bond Formation (RT, 2-4 hours) N3->N5 N4 Therapeutic Scaffold (Free Primary/Secondary Amine) N4->N5 Step 2: Nucleophilic Attack N6 Conjugated Therapeutic (Enhanced Solubility & Rigidity) N5->N6 Step 3: Purification

Workflow for the bioconjugation of 2-(1-Methylazetidin-2-yl)acetic acid to therapeutic scaffolds.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It incorporates critical in-process checkpoints to prevent the loss of high-value therapeutic payloads (e.g., complex PROTAC precursors or ADC cytotoxins) due to failed linker activation.

Materials Required
  • Linker: 2-(1-Methylazetidin-2-yl)acetic acid (1.20 eq)

  • Payload: Amine-bearing therapeutic scaffold (1.00 eq, e.g., 50 µmol scale)

  • Coupling Agent: HATU (1.15 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.00 eq)

  • Solvent: Anhydrous DMF (amine-free)

Step-by-Step Methodology

Step 1: Pre-Activation of the Linker

  • In an oven-dried, argon-purged 4 mL glass vial, dissolve 2-(1-Methylazetidin-2-yl)acetic acid (60 µmol, 1.20 eq) in 500 µL of anhydrous DMF.

  • Add DIPEA (150 µmol, 3.00 eq) to the solution and vortex for 10 seconds.

  • Add HATU (57.5 µmol, 1.15 eq) in one portion.

    • Causality Check: HATU is kept sub-stoichiometric relative to the linker (1.15 eq vs 1.20 eq) to ensure no unreacted uronium species remain. Excess HATU can react with the payload amine to form a dead-end guanidinium byproduct.

  • Stir the mixture at room temperature (RT) for 15 minutes. The solution should turn pale yellow, indicating the formation of the OAt-ester.

Step 2: System Validation (Critical Checkpoint)

  • Self-Validation: Before introducing the payload, extract a 1 µL aliquot of the activation mixture.

  • Dilute the aliquot in 100 µL of 50% Acetonitrile/Water and analyze via rapid LC-MS.

  • Go/No-Go Decision: Confirm the presence of the activated OAt-ester mass. If the ester is absent (indicating moisture degradation of HATU or degraded linker), abort the reaction . Do not proceed to Step 3, thereby saving the precious payload.

Step 3: Bioconjugation (Amide Bond Formation)

  • Dissolve the amine-bearing therapeutic payload (50 µmol, 1.00 eq) in 200 µL of anhydrous DMF.

  • Dropwise, add the payload solution to the validated activated ester mixture from Step 1.

  • Stir the reaction at RT for 2–4 hours under an argon atmosphere.

  • Monitor reaction progress via LC-MS every hour until the payload amine peak is consumed.

Step 4: Quenching and Purification

  • Quenching: Once complete, add 5 µL of ethanolamine to the reaction mixture and stir for 10 minutes.

    • Causality: Ethanolamine scavenges any remaining activated ester, preventing off-target acylation during the concentration process.

  • Remove DMF under reduced pressure (Genevac or lyophilization).

  • Re-dissolve the crude residue in DMSO and purify via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Note on Handling: The final conjugate contains a basic azetidine ring. If purified with TFA, it will be isolated as a trifluoroacetate salt.

References

  • Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 Source: PubMed Central (PMC) URL:[Link]

  • Blood brain barrier penetrating selective inhibitors of rock2 protein kinases and uses thereof (WO2024220173A1)

Sources

Method

Application Notes and Protocols for the Scalable Manufacturing of Methylazetidin-yl-acetic Acid Intermediates

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide to the scalable manufacturing of key intermediates for 2-(...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the scalable manufacturing of key intermediates for 2-(1-methylazetidin-3-yl)acetic acid, a crucial building block in modern pharmaceuticals. The presented methodologies are designed for robustness, efficiency, and adaptability to large-scale production environments. This guide emphasizes not only the "how" but also the "why" behind the chosen synthetic strategies and process controls, integrating principles of Process Analytical Technology (PAT) for real-time monitoring and quality assurance. The protocols detailed herein are intended to serve as a practical resource for researchers and process chemists in the pharmaceutical industry.

Introduction: The Significance of the Azetidine Moiety

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly prevalent motifs in medicinal chemistry. Their unique structural properties, including a high degree of sp³ character and conformational rigidity, can confer favorable physicochemical and pharmacokinetic attributes to drug candidates, such as improved metabolic stability, solubility, and receptor binding affinity.[1] Specifically, 2-(1-methylazetidin-3-yl)acetic acid and its derivatives are key components in a number of emerging therapeutics, driving the need for robust and scalable synthetic routes. This guide outlines a scientifically sound and industrially viable approach to their manufacture.

Strategic Overview of the Scalable Synthetic Pathway

A multi-step synthesis commencing from a readily available protected azetidin-3-one has been identified as a highly scalable and efficient route. The overall strategy is depicted below:

Synthetic_Pathway A 1. N-Boc-azetidin-3-one B 2. Horner-Wadsworth-Emmons Reaction A->B Methyl 2-(dimethoxyphosphoryl)acetate, NaH, THF C 3. Catalytic Hydrogenation B->C H₂, Pd/C or Rh catalyst D 4. N-Methylation C->D Formaldehyde, H₂, Pd/C or other methods E 5. Ester Hydrolysis D->E Aqueous base or acid F 2-(1-methylazetidin-3-yl)acetic acid E->F Work-up and Isolation

Caption: Proposed scalable synthetic workflow for 2-(1-methylazetidin-3-yl)acetic acid.

This pathway is advantageous for large-scale production due to the use of well-established and scalable reactions, the potential for high yields, and the ability to control stereochemistry where applicable.

Detailed Protocols and Methodologies

Step 1: Horner-Wadsworth-Emmons (HWE) Reaction for α,β-Unsaturated Ester Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of this synthetic route, enabling the formation of the C-C double bond with high E-selectivity.[2][3] This reaction is highly scalable and the dialkylphosphate byproduct is readily removed by aqueous extraction, simplifying purification.

Protocol: Synthesis of methyl 2-(1-Boc-azetidin-3-ylidene)acetate

  • Materials:

    • N-Boc-azetidin-3-one

    • Methyl 2-(dimethoxyphosphoryl)acetate

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, slowly add methyl 2-(dimethoxyphosphoryl)acetate (1.05 eq.).

    • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 30-60 minutes).

    • Cool the resulting solution back to 0 °C and add a solution of N-Boc-azetidin-3-one (1.0 eq.) in anhydrous THF dropwise.

    • Let the reaction mixture warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by flash chromatography, although for large-scale operations, crystallization or distillation may be more suitable.

ParameterValueReference
Starting Materials N-Boc-azetidin-3-one, Methyl 2-(dimethoxyphosphoryl)acetate, NaH[4][5]
Solvent Anhydrous THF[4]
Reaction Time 2-4 hours[6]
Typical Yield >90%[5]
Step 2: Catalytic Hydrogenation of the α,β-Unsaturated Ester

Catalytic hydrogenation is a clean and efficient method for the reduction of the double bond, providing the saturated azetidine acetate derivative. The choice of catalyst can be critical for achieving high conversion and selectivity.

Protocol: Synthesis of methyl 2-(1-Boc-azetidin-3-yl)acetate

  • Materials:

    • Methyl 2-(1-Boc-azetidin-3-ylidene)acetate

    • Palladium on carbon (5-10% Pd/C) or a Rhodium-based catalyst

    • Methanol or Ethanol

    • Hydrogen gas

  • Procedure:

    • In a suitable hydrogenation reactor, dissolve methyl 2-(1-Boc-azetidin-3-ylidene)acetate in methanol or ethanol.

    • Carefully add the Pd/C catalyst under an inert atmosphere.

    • Pressurize the reactor with hydrogen gas (typically 50-100 psi, but conditions should be optimized).

    • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases. Monitor the reaction by GC or LC-MS.

    • Upon completion, carefully vent the reactor and purge with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which is often of sufficient purity for the next step.

ParameterValueReference
Catalyst 5-10% Pd/C or Rhodium catalyst[7]
Solvent Methanol or Ethanol
Hydrogen Pressure 50-100 psi (optimization required)
Reaction Time 4-12 hours
Typical Yield >95%
Step 3: N-Methylation of the Azetidine Ring

Reductive amination using formaldehyde is a highly efficient and scalable method for the N-methylation of secondary amines.

Protocol: Synthesis of methyl 2-(1-methylazetidin-3-yl)acetate

  • Materials:

    • Methyl 2-(1-Boc-azetidin-3-yl)acetate

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) for Boc deprotection

    • Formaldehyde (37% aqueous solution)

    • Palladium on carbon (5-10% Pd/C)

    • Hydrogen gas

    • Methanol or Ethanol

  • Procedure:

    • Boc Deprotection: Treat the methyl 2-(1-Boc-azetidin-3-yl)acetate with TFA in dichloromethane or with HCl in a suitable solvent to remove the Boc protecting group. After completion, neutralize the reaction mixture and extract the deprotected amine.

    • Reductive Amination: Dissolve the deprotected methyl 2-(azetidin-3-yl)acetate in methanol or ethanol.

    • Add the aqueous formaldehyde solution (1.1-1.5 eq.).

    • Add the Pd/C catalyst.

    • Pressurize the reactor with hydrogen gas and stir at room temperature until the reaction is complete.

    • Work-up is similar to the hydrogenation step: filter off the catalyst and concentrate the filtrate.

ParameterValue
Methylating Agent Formaldehyde
Reducing Agent H₂/Pd-C
Solvent Methanol or Ethanol
Typical Yield High
Step 4: Ester Hydrolysis to the Final Acetic Acid

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This can be achieved under either basic or acidic conditions, with basic hydrolysis often being preferred for scalability.

Protocol: Synthesis of 2-(1-methylazetidin-3-yl)acetic acid

  • Materials:

    • Methyl 2-(1-methylazetidin-3-yl)acetate

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Water

    • Hydrochloric acid (HCl) for neutralization

    • Suitable solvent for extraction/crystallization (e.g., isopropanol, acetone)

  • Procedure:

    • Dissolve the methyl 2-(1-methylazetidin-3-yl)acetate in a mixture of water and a co-solvent like methanol or THF.

    • Add an aqueous solution of NaOH or LiOH (1.1-1.5 eq.).

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or HPLC).

    • Cool the reaction mixture and carefully adjust the pH to the isoelectric point of the amino acid (typically pH 3-6) with HCl.

    • The product may precipitate out of the solution. If so, it can be collected by filtration.

    • Alternatively, the product can be isolated by extraction with a suitable organic solvent or by using ion-exchange chromatography.[8][9]

ParameterValueReference
Hydrolysis Agent NaOH or LiOH[10][11]
Solvent Water/Methanol or Water/THF
Purification Crystallization or Ion-Exchange Chromatography[8][9]
Typical Yield >90%

Process Analytical Technology (PAT) for Enhanced Manufacturing Control

To ensure robust and consistent manufacturing, the implementation of Process Analytical Technology (PAT) is highly recommended.[12][13] PAT enables real-time monitoring and control of critical process parameters (CPPs) and critical quality attributes (CQAs).

PAT_Workflow cluster_0 Reaction Monitoring cluster_1 Data Analysis & Control cluster_2 Quality Assurance Reaction Reaction Vessel In-situ Probes (FTIR, Raman, FBRM) Analysis Real-time Data Analysis Chemometrics (Multivariate Analysis) Reaction:f1->Analysis:f0 Spectral/Particle Size Data Control Process Control System Adjust CPPs (Temp, Pressure, Dosing) Analysis:f1->Control:f0 Process Understanding QA Real-time Quality Assessment Ensure CQAs are met Analysis:f0->QA:f0 Predictive Models Control:f1->Reaction:f0 Feedback Loop

Caption: A generalized workflow for implementing PAT in the manufacturing process.

Specific PAT Applications for this Synthesis:

  • HWE Reaction: In-situ FTIR or Raman spectroscopy can be used to monitor the consumption of the starting materials and the formation of the product in real-time. This allows for precise determination of the reaction endpoint, avoiding unnecessary reaction time and potential side reactions.[14]

  • Catalytic Hydrogenation: The progress of the hydrogenation can be monitored by at-line HPLC or by monitoring hydrogen uptake. In-situ probes are generally not used in high-pressure reactors for safety reasons.

  • Ester Hydrolysis: Reaction calorimetry can be employed to monitor the heat flow of the hydrolysis reaction, providing information on the reaction rate and endpoint. In-situ pH monitoring is also crucial for controlling the neutralization and precipitation/crystallization step.

  • Crystallization/Purification: Focused Beam Reflectance Measurement (FBRM) can be used to monitor particle size distribution during crystallization, ensuring consistent crystal morphology and improving filterability and drying characteristics.

Industrial-Scale Purification and Quality Control

The purification of the final product, 2-(1-methylazetidin-3-yl)acetic acid, is critical to meet pharmaceutical standards.

  • Crystallization: This is the preferred method for large-scale purification. The choice of solvent system is crucial and should be optimized to provide high yield and purity. The use of an anti-solvent can often improve crystallization.

  • Ion-Exchange Chromatography: This technique is highly effective for the purification of amino acids.[1][8][9] The crude product can be loaded onto a column of a suitable ion-exchange resin, and the pure product can be eluted by changing the pH or ionic strength of the eluent.

  • Activated Carbon Treatment: To remove colored impurities and other organic residues, a treatment with activated carbon can be employed before the final isolation step.[15]

Quality Control (QC) methods should include:

  • HPLC/UPLC: For assessing purity and quantifying impurities.

  • LC-MS: For identification of the main product and any byproducts.

  • NMR (¹H and ¹³C): For structural confirmation.

  • Elemental Analysis: To confirm the elemental composition.

  • Residual Solvent Analysis (by GC): To ensure that residual solvents are below the limits specified by ICH guidelines.

Conclusion

The synthetic pathway and protocols outlined in this application note provide a robust and scalable framework for the manufacturing of 2-(1-methylazetidin-3-yl)acetic acid intermediates. By integrating modern synthetic methods with Process Analytical Technology, manufacturers can achieve efficient, controlled, and high-quality production of this important pharmaceutical building block. The detailed experimental procedures and the rationale behind them are intended to empower researchers and drug development professionals to successfully implement and adapt these processes in their own laboratories and manufacturing facilities.

References

  • U.S. Food and Drug Administration. (2004). PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance.
  • Yasmin Trading. (2025). Amino Acid Manufacturing Process: Industrial and Biotech Approaches.
  • Google Patents. (n.d.). Process for purifying long chain amino acids.
  • Desotec. (n.d.).
  • American Pharmaceutical Review. (2010). Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development.
  • ACS Publications. (2025).
  • Agilent. (n.d.). Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing.
  • PMC. (n.d.).
  • Column-Chromatography.com. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Methyl 2-(azetidin-3-yl)
  • PubMed. (2026).
  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • BenchChem. (n.d.). Methyl 2-(azetidin-3-yl)
  • ChemRxiv. (n.d.).
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
  • ResearchGate. (n.d.). USE OF PROCESS ANALYTICAL TECHNOLOGY (PAT) IN SMALL MOLECULE DRUG SUBSTANCE REACTION DEVELOPMENT.
  • IVT Network. (2026). Integration of PAT in Biopharmaceutical Research: A Case Study.
  • KTU ePubl. (2023).
  • PubMed. (2023).
  • IEOM Society. (2020).
  • American Pharmaceutical Review. (2008). Successful Process Analytical Technology (PAT)
  • ChemRxiv. (n.d.). (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction.
  • YouTube. (2014).
  • PubMed. (2012).
  • Google Patents. (n.d.).
  • Scilit. (n.d.).
  • Scribd. (n.d.).
  • OALib. (n.d.).
  • Semantic Scholar. (1979).
  • RSC Publishing. (n.d.).
  • NRC Research Press. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2.
  • Google Patents. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Methylation of Azetidine-2-Acetic Acid

Topic: Optimizing yield for N-methylation of azetidine-2-acetic acid Role: Senior Application Scientist Objective: Provide an authoritative, self-validating guide to optimizing the N-methylation of azetidine-2-acetic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing yield for N-methylation of azetidine-2-acetic acid

Role: Senior Application Scientist Objective: Provide an authoritative, self-validating guide to optimizing the N-methylation of azetidine-2-acetic acid, focusing on yield maximization, ring stability, and purification of the zwitterionic product.

Executive Summary & Strategic Approach

The N-methylation of azetidine-2-acetic acid presents a unique synthetic challenge due to the confluence of three factors:

  • Ring Strain: The azetidine ring (~26 kcal/mol strain energy) is susceptible to ring-opening under acidic conditions or nucleophilic attack.

  • Zwitterionic Character: The presence of both a secondary amine and a carboxylic acid creates a zwitterion, complicating extraction and purification.

  • Steric/Electronic Sensitivity: The C2-substitution introduces steric hindrance and potential for racemization if the conditions are too harsh.

The Solution: Abandon direct alkylation (e.g., Methyl Iodide) which leads to over-methylation (quaternization) and ring opening. Instead, utilize Reductive Amination using Formaldehyde and Sodium Triacetoxyborohydride (STAB) . This method is milder, chemoselective, and minimizes ring-opening side reactions.

Critical Workflow: The "Safe" Protocol

This protocol is designed to prevent ring opening and over-methylation.

Reagents & Materials:
  • Substrate: Azetidine-2-acetic acid.

  • Carbon Source: Formaldehyde (37% aq. solution).

  • Reductant: Sodium Triacetoxyborohydride (STAB) [NaBH(OAc)₃].[1] Note: STAB is preferred over NaBH₃CN due to lower toxicity and better control at neutral pH.

  • Solvent: Methanol (MeOH) or 1,2-Dichloroethane (DCE).[1]

  • Purification: Dowex 50W-X8 (Cation Exchange Resin).[2]

Step-by-Step Protocol:
  • Preparation (0 min): Dissolve azetidine-2-acetic acid (1.0 equiv) in anhydrous MeOH (0.1 M concentration).

    • Why? Methanol solvates the zwitterion well. If solubility is poor, add a minimal amount of water, but keep water low to prevent STAB decomposition.

  • Imine Formation (0-15 min): Add Formaldehyde (37% aq., 1.2 equiv). Stir at Room Temperature (RT) for 15 minutes.

    • Mechanism:[1][3][4] Formation of the iminium ion intermediate.[5][6][7]

  • Reduction (15-60 min): Cool to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.

    • Control: Do not dump all reagent at once; exotherm can trigger ring opening.

    • pH Check: Ensure pH remains near 5-6. If too acidic, the ring opens. If too basic, the reaction stalls. STAB naturally buffers the reaction.

  • Quenching: Once TLC/LC-MS shows consumption of starting material, quench with a small amount of water.[7]

  • Purification (Crucial):

    • Evaporate solvent.[8]

    • Ion Exchange: Load the crude residue onto a Dowex 50W-X8 column (H+ form).

    • Wash: Elute with distilled water to remove excess formaldehyde, boric acid, and salts.

    • Elute Product: Elute with 1M NH₄OH. The zwitterionic product will release as the pH rises.

    • Isolate: Lyophilize the ammonia fractions to obtain pure N-methyl-azetidine-2-acetic acid.

Visualizing the Reaction Landscape

The following diagram illustrates the kinetic competition between the desired pathway and the fatal side reactions (Ring Opening and Quaternization).

ReactionPathways Start Azetidine-2-acetic Acid Imine Iminium Intermediate Start->Imine + HCHO (Rev. A) Quat Quaternary Ammonium Salt (Over-Methylation) Start->Quat + MeI (Direct Alkylation) Avoid this path! Product N-Methyl Product (Yield >85%) Imine->Product + STAB (Reductive Amination) Fast & Selective RingOpen Ring-Opened Polymer (Decomposition) Imine->RingOpen pH < 3 or High Temp (Strain Release) Product->Quat Excess MeI

Figure 1: Reaction pathway analysis. The Green path represents the optimized reductive amination. Red dashed paths indicate failure modes associated with direct alkylation or acidic conditions.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users in the field.

Q1: My yield is low (<30%), and I see a complex mixture by NMR. What happened?

Diagnosis: Likely Ring Opening Polymerization . Root Cause: Azetidines are unstable in strong acids. If you used NaBH₃CN, you might have added too much HCl or Acetic Acid to adjust pH. If you used high heat, you triggered thermal ring opening. Corrective Action:

  • Switch to STAB (Sodium Triacetoxyborohydride).[1][7] It requires no external acid catalyst for this reaction.

  • Keep temperature at 0°C to RT . Never reflux an azetidine during methylation.

Q2: I cannot isolate the product from the crude mixture. It's a sticky oil containing salts.

Diagnosis: Zwitterion Isolation Failure . Root Cause: The product is an amino acid (zwitterion).[8][9][10] It is highly water-soluble and will not extract into organic solvents (DCM/EtOAc) at neutral pH. Corrective Action:

  • Do NOT use standard aqueous workup (extraction).

  • Use Ion Exchange: Use the Dowex 50W protocol described above. This is the industry standard for isolating small, polar zwitterions.

  • Alternative Strategy (Esterification): Convert the carboxylic acid to a Methyl Ester before methylation.

    • Workflow: Azetidine-COOH

      
       (SOCl₂/MeOH) 
      
      
      
      Azetidine-COOMe
      
      
      (HCHO/STAB)
      
      
      N-Me-Azetidine-COOMe.
    • Benefit: The ester is soluble in DCM, allowing standard extraction and silica chromatography. You can hydrolyze the ester (LiOH) at the very end.

Q3: Why not use Eschweiler-Clarke (Formic Acid/Formaldehyde at reflux)?

Diagnosis: Method Mismatch . Analysis: Eschweiler-Clarke requires refluxing in formic acid.

  • Risk: The combination of high heat (100°C) and acidic medium is fatal to the strained azetidine ring. You will likely obtain the ring-opened amino alcohol (N-methyl-4-amino-2-hydroxybutanoic acid derivative).

  • Verdict: Strictly forbidden for azetidine cores.

Decision Logic for Optimization

Use this decision tree to determine the best modification for your specific constraints.

TroubleshootingTree Start Start: Low Yield Issue CheckDecomp Is the ring opening? (Check NMR for alkene/linear signals) Start->CheckDecomp CheckIso Is product stuck in water layer? CheckDecomp->CheckIso No (Product formed but lost) ActionTemp Reduce Temp to 0°C Switch to STAB CheckDecomp->ActionTemp Yes (Decomposition) ActionProtect Pre-esterify COOH to COOMe Allows DCM extraction CheckIso->ActionProtect I can use ester ActionResin Use Dowex 50W Resin for Zwitterion capture CheckIso->ActionResin I need free acid

Figure 2: Troubleshooting decision tree for yield optimization.

Quantitative Comparison of Methods

ParameterDirect Alkylation (MeI)Eschweiler-ClarkeReductive Amination (STAB)
Yield Low (20-40%)Very Low (<10%)High (80-95%)
Ring Stability ModeratePoor (Thermal/Acid opening)Excellent
Side Products Quaternary Ammonium SaltsRing-opened polymersMinimal
Purification Difficult (Salt removal)DifficultIon Exchange / Clean

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. Link

  • Gribble, G. W. (2000). "Sodium Triacetoxyborohydride."[1][7] Encyclopedia of Reagents for Organic Synthesis. Link

  • Sigma-Aldrich Technical Bulletin. "Reductive Amination using Sodium Triacetoxyborohydride." Link

  • ResearchGate Discussion. "How to desalt zwitterions? (Dowex Protocol)." Link

Sources

Optimization

Technical Support Center: Troubleshooting Racemization in Amide Coupling Reactions

Topic: Troubleshooting racemization during 2-(1-Methylazetidin-2-yl)acetic acid coupling Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals enc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting racemization during 2-(1-Methylazetidin-2-yl)acetic acid coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with stereochemical integrity during the amide coupling of 2-(1-Methylazetidin-2-yl)acetic acid and other chiral carboxylic acids. As Senior Application Scientists, we provide in-depth technical guidance rooted in mechanistic principles and field-proven experience.

I. Troubleshooting Racemization: A Case-Based Approach

This section addresses specific issues you might be observing in your experiments. We diagnose the problem and provide a systematic approach to resolution.

Case Study 1: Significant Epimerization Detected in Final Product

Question: I've coupled my enantiomerically pure 2-(1-Methylazetidin-2-yl)acetic acid with a primary amine, but chiral HPLC analysis of the product shows a significant amount of the undesired diastereomer. What is causing this loss of stereochemical purity?

Answer:

Significant epimerization during the coupling of a chiral α-substituted carboxylic acid like 2-(1-Methylazetidin-2-yl)acetic acid is a common and frustrating problem. The loss of stereochemical integrity, or racemization, almost exclusively occurs during the carboxyl group activation step required for amide bond formation.[1] The primary culprit is the formation of a planar, achiral intermediate, most commonly a 5(4H)-oxazolone (also known as an azlactone).[2][3][4]

Here’s a breakdown of the likely causes and a step-by-step troubleshooting plan:

The Underlying Mechanism: Oxazolone Formation

The racemization process for N-protected amino acids typically proceeds through two main pathways: direct enolization or, more commonly, through a 5(4H)-oxazolone intermediate.[2][5]

  • Activation: Your coupling reagent activates the carboxylic acid, making it susceptible to nucleophilic attack.

  • Cyclization: The activated acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone.[3][6][7]

  • Tautomerization & Racemization: The proton at the chiral α-carbon (C4) of the oxazolone is highly acidic.[3] A base in the reaction mixture can easily abstract this proton, leading to a planar, aromatic oxazole tautomer. Reprotonation can occur from either face, scrambling the stereochemistry.[2][8]

  • Nucleophilic Attack: The amine nucleophile attacks this now-racemic oxazolone, opening the ring and yielding a racemic mixture of the desired amide product.

Troubleshooting Workflow

Here is a logical workflow to diagnose and solve the racemization issue.

G cluster_0 Problem Identification cluster_1 Investigation & Optimization cluster_2 Solution Implementation cluster_3 Verification Problem High Level of Epimerization Detected Coupling_Reagent 1. Evaluate Coupling Reagent & Additives Problem->Coupling_Reagent Start Here Base 2. Assess Base Choice & Stoichiometry Coupling_Reagent->Base Implement_Reagent Switch to Low-Racemization Reagent (e.g., COMU, HATU) + Additive (Oxyma) Coupling_Reagent->Implement_Reagent Conditions 3. Analyze Reaction Conditions (Temp, Solvent, Time) Base->Conditions Implement_Base Use Weaker, Sterically Hindered Base (e.g., NMM, 2,4,6-Collidine) Base->Implement_Base Implement_Conditions Lower Temperature (0°C to RT) Minimize Pre-activation & Reaction Time Conditions->Implement_Conditions Verification Analyze Product by Chiral HPLC/NMR Implement_Reagent->Verification Implement_Base->Verification Implement_Conditions->Verification

Caption: Troubleshooting workflow for racemization.
1. The Coupling Reagent and Additives are Critical

Your choice of coupling reagent is the most significant factor influencing racemization.[9]

  • High-Risk Reagents: Standard carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, are notorious for causing racemization.[9][10] They promote the formation of highly reactive O-acylisourea intermediates which readily cyclize to the problematic oxazolone.

  • The Solution - Additives: To mitigate this, carbodiimides should always be used in conjunction with racemization-suppressing additives.[2][10][11] These additives, such as 1-Hydroxybenzotriazole (HOBt) or, more effectively, Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®), intercept the activated intermediate to form an active ester that is less prone to oxazolone formation.[2][12]

  • Low-Racemization Reagents: Modern uronium/aminium (e.g., HATU, HBTU) and phosphonium (e.g., PyBOP, PyAOP) salts were developed to have low racemization potential.[9][13] They are often pre-formulated with an additive scaffold. More recently, (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) has emerged as a highly efficient coupling reagent with a superior ability to suppress racemization, even with sensitive amino acids.[14][15][16]

Reagent ClassExamplesRacemization Risk (without additives)Recommended Additive
Carbodiimides DCC, DIC, EDCHighOxyma, HOBt, HOAt[2][9]
Phosphonium Salts BOP, PyBOP, PyAOPLow to ModerateNone needed (built-in)[9][13]
Uronium/Aminium Salts HBTU, HATU, TBTULowNone needed (built-in)[9][13]
Oxima-based Uronium COMUVery LowNone needed (built-in)[14][16]
Ynamides "Zhao Reagents"Near-ZeroNone needed[17][18]

Actionable Advice: If you are using a carbodiimide without an additive, this is the most likely source of your problem. Switch to a modern coupling reagent like COMU or HATU, or at a minimum, include 1.1 equivalents of Oxyma or HOBt in your DIC/EDC-mediated coupling.

2. The Choice and Amount of Base Matters

The base used to neutralize amine salts and facilitate the reaction plays a crucial role in the rate of racemization.[19]

  • Mechanism: The base is responsible for abstracting the α-proton from the oxazolone intermediate.[3]

  • Basicity and Steric Hindrance: Strong, non-sterically hindered bases can accelerate racemization.[11][19] For instance, Triethylamine (TEA) is generally considered more prone to causing racemization than bulkier or weaker bases.

  • Recommended Bases: N,N-Diisopropylethylamine (DIEA) is a common choice, but for particularly sensitive substrates, the weaker base N-methylmorpholine (NMM) or the highly hindered base 2,4,6-trimethylpyridine (collidine) can significantly reduce epimerization.[19][20]

Actionable Advice: If you are using TEA, switch to DIEA or NMM. Use the minimum amount of base necessary for the reaction to proceed—typically 1-2 equivalents.

3. Reaction Conditions Can Exacerbate the Problem
  • Temperature: Higher temperatures accelerate the rate of oxazolone formation and subsequent enolization.[11][21] Performing the coupling at 0°C can dramatically reduce racemization compared to running it at room temperature or higher.

  • Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are standard, but solvent polarity can influence the rate of racemization.[11]

  • Pre-activation Time: Allowing the carboxylic acid to "pre-activate" with the coupling reagent and base for an extended period before adding the amine provides more time for the oxazolone to form and racemize.[2]

Actionable Advice:

  • Lower the reaction temperature. Start the activation and coupling at 0°C.

  • Minimize the pre-activation time. Add the amine component as soon as possible after the activating agents are mixed, or add all components together.

  • Ensure your solvent is anhydrous, as water can interfere with the coupling efficiency.

II. Frequently Asked Questions (FAQs)

Q1: Is 2-(1-Methylazetidin-2-yl)acetic acid particularly prone to racemization?

While proline itself is resistant to racemization due to its secondary amine structure hindering oxazolone formation, 2-(1-Methylazetidin-2-yl)acetic acid should be treated as a standard N-protected α-substituted amino acid. The N-acyl group in this case is the bond formed during a previous synthesis step or the protecting group used. The key structural feature that allows for racemization—an abstractable proton alpha to an activated carboxyl group—is present. Therefore, all standard precautions to prevent racemization should be taken.

Q2: How can I accurately measure the enantiomeric or diastereomeric excess of my product?

Direct measurement of the enantiomeric excess (ee) or diastereomeric excess (de) is crucial for troubleshooting.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard method. You will need to develop a separation method using a suitable chiral stationary phase (CSP).[22] Common CSPs are based on polysaccharides (e.g., Chiralcel® OD, Chiralpak® AD). Method development involves screening different mobile phases (e.g., hexane/isopropanol mixtures) and additives.[23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine enantiomeric purity, but since enantiomers are indistinguishable in a standard NMR spectrum, a chiral auxiliary is required.[24][25][26]

    • Chiral Derivatizing Agents (CDAs): React your amine or acid product with an enantiomerically pure CDA (e.g., Mosher's acid) to form a mixture of diastereomers.[27] These diastereomers will have distinct signals in the ¹H or ¹⁹F NMR spectrum, which can be integrated to determine the ratio.[27][28]

    • Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with your analyte, causing a separation of NMR signals for the two enantiomers.[24][27]

Q3: Can I use an acid chloride of 2-(1-Methylazetidin-2-yl)acetic acid for the coupling?

While forming an acid chloride is a potent method of activating a carboxylic acid, it is generally not recommended for chiral α-amino acids due to a very high risk of racemization. The formation of the acid chloride often proceeds under conditions that strongly favor oxazolone formation.

Q4: Are there any "racemization-free" coupling reagents?

While no chemical method is entirely free of side reactions, some modern reagents come very close under optimized conditions.

  • Ynamide-based reagents (Zhao reagents): These have shown remarkable ability to suppress racemization by proceeding through a different intermediate (an α-acyloxyenamide active ester) that is not prone to racemization under near-neutral conditions.[17][18]

  • Enzymatic Methods: For specific applications, lipase-catalyzed amidation can offer excellent stereoselectivity, proceeding under mild conditions without the need for activating agents that cause racemization.[29]

III. Protocols & Methodologies

Protocol 1: Recommended Low-Racemization Coupling Procedure

This protocol utilizes COMU as the coupling reagent and NMM as the base, a combination known for high efficiency and low epimerization.

Materials:

  • N-protected 2-(1-Methylazetidin-2-yl)acetic acid (1.0 eq)

  • Amine coupling partner (1.1 eq)

  • COMU (1.1 eq)

  • N-methylmorpholine (NMM) (2.0 eq)

  • Anhydrous DMF

Procedure:

  • In a clean, dry, nitrogen-flushed flask, dissolve the N-protected 2-(1-Methylazetidin-2-yl)acetic acid in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add the amine coupling partner to the solution.

  • In a separate vial, dissolve COMU in a small amount of anhydrous DMF.

  • Add the COMU solution to the reaction mixture, followed immediately by the NMM.

  • Stir the reaction at 0°C for 15 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Proceed with standard aqueous workup and purification.

Protocol 2: Chiral HPLC Analysis for Diastereomeric Excess (de)

This is a general starting point for method development. The exact column and mobile phase will need to be optimized for your specific compound.

Instrumentation & Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase Column (e.g., Chiralcel® OD-H, 4.6 x 250 mm)

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Sample of your purified amide product dissolved in mobile phase

Procedure:

  • Initial Conditions:

    • Mobile Phase: 90:10 n-Hexane:IPA

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength where your compound absorbs (e.g., 220 nm or 254 nm).

    • Column Temperature: 25°C.

  • Injection: Inject 10 µL of your sample solution.

  • Analysis:

    • If no separation is observed, gradually increase the polarity by changing the mobile phase composition (e.g., to 80:20, then 70:30 Hexane:IPA).

    • If the peaks are broad, try lowering the flow rate.

    • If retention is too long, increase the percentage of IPA.

  • Quantification: Once baseline separation of the two diastereomers is achieved, integrate the area of each peak. Calculate the diastereomeric excess (de) using the following formula:

    • de (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

IV. References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

  • Determining Enantiomeric Excess by Direct NMR Methods and by Indirect Methods. UC Press Journals.

  • NMR Methods for Determination of Enantiomeric Excess. PubMed.

  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Benchchem.

  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS.

  • Application Notes and Protocols: A Step-by-Step Guide for Calculating Enantiomeric Excess from NMR Spectra. Benchchem.

  • Ynamide Coupling Reagents: Origin and Advances. PMC.

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.

  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. ResearchGate.

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • Racemization Assays. Thieme Connect.

  • Optimizing Peptide Coupling: Key Techniques. Iris Biotech.

  • Coupling Reagents. AAPPTEC.

  • New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents. Suzhou Highfine Biotech.

  • Coupling Reagents. Luxembourg Bio Technologies.

  • Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. RSC Publishing.

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Prime Peptides.

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies.

  • Evolution of amide bond formation. University of Michigan.

  • NMR determination of enantiomeric excess. ResearchGate.

  • Application Notes & Protocols: The Use of 5(4H)-Oxazolone in the Synthesis of Peptides and Peptidomimetics. Benchchem.

  • Coupling Reagents. ResearchGate.

  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing.

  • Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. ACS Publications.

  • Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters.

  • Amide and Peptide Bond Formation in Water at Room Temperature. Organic Chemistry Portal.

  • A sustainable enzymatic strategy for the preparation of amides. ResearchGate.

  • Microbial deracemization of alpha-substituted carboxylic acids: substrate specificity and mechanistic investigation. PubMed.

  • Racemization pathways during amide bond formation. ResearchGate.

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube.

  • Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. University of Groningen.

  • Strategies for Chiral HPLC Method Development. Regis Technologies.

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI.

  • HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate.

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

  • 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. UKIM.

  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Semantic Scholar.

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. MDPI.

Sources

Troubleshooting

Purification challenges of zwitterionic azetidine derivatives

Technical Support Center: Zwitterionic Azetidine Purification Ticket ID: #AZT-ZW-9982 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Topic: Purification & Isolation of Zwitterionic Azetid...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Zwitterionic Azetidine Purification

  • Ticket ID: #AZT-ZW-9982

  • Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

  • Status: Open

  • Topic: Purification & Isolation of Zwitterionic Azetidine Derivatives

Introduction: The "Impossible" Molecule

Welcome to the technical hub for Azetidine chemistry. If you are here, you are likely facing the "Azetidine Paradox": you have a molecule that is highly valuable for its rigid 3D-conformation (improving metabolic stability and potency) but is a nightmare to purify due to two conflicting properties:

  • High Polarity (Zwitterionic): It refuses to dissolve in organic solvents, making extraction impossible.

  • High Reactivity (Ring Strain): The ~26 kcal/mol ring strain makes it prone to explosive ring-opening under the very acidic or basic conditions usually used to resolve zwitterions.

This guide moves beyond standard protocols. We focus on Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange (IEX) strategies that preserve the integrity of the four-membered ring.

Module 1: Stability & Handling (The "Do No Harm" Phase)

Before purification, you must ensure your workup doesn't destroy the ring. Azetidines are kinetically stable but thermodynamically volatile.

The Science of Degradation
  • Acid Sensitivity: Protonation of the ring nitrogen creates a superb leaving group. Any nucleophile (even water) can attack the adjacent carbons, relieving ring strain and destroying your product.

  • Nucleophilic Attack: In zwitterionic forms, the carboxylate is stable, but if you esterify it, the ring nitrogen becomes a nucleophile, leading to intermolecular polymerization.

Protocol: The "Cold-Neutral" Workup
  • Never concentrate acidic fractions to dryness with heat. The concentration of acid increases as solvent evaporates, triggering degradation.

  • Buffer Control: Maintain pH 4.0–8.0 during handling.

StabilityWorkflow Start Crude Reaction Mixture CheckPH Check pH Start->CheckPH Acidic pH < 4 CheckPH->Acidic Basic pH > 9 CheckPH->Basic Neutral pH 4-8 CheckPH->Neutral ActionAcid Neut. with NH4HCO3 (Cold) Acidic->ActionAcid Risk: Ring Opening ActionBase Neut. with weak acid (Acetic/Formic) Basic->ActionBase Risk: Polymerization Lyophilize Lyophilize directly (Avoid Heat) Neutral->Lyophilize ActionAcid->Lyophilize ActionBase->Lyophilize

Figure 1: Decision matrix for handling crude azetidine mixtures to prevent ring opening.

Module 2: Chromatographic Separation (The Core)

Standard C18 columns fail here because zwitterions elute in the void volume (dead time). Normal phase silica fails because the amine interacts irreversibly with silanols ("streaking").

The Solution: Zwitterionic HILIC (ZIC-HILIC)

We recommend Zwitterionic HILIC stationary phases.[1][2] These columns contain betaine-type ligands (positive and negative charges 1:1). They create a water-rich layer on the surface that partitions your polar azetidine away from the organic mobile phase.

Why it works: The electrostatic interactions are weak and reversible, allowing sharp peaks for zwitterions without the need for high salt concentrations.

Standard Operating Procedure: HILIC Purification
ParameterSetting / Recommendation
Stationary Phase ZIC-HILIC (Sulfobetaine) or Amide-HILIC
Mobile Phase A 10 mM Ammonium Acetate (pH 6.8) or Ammonium Formate (pH 3.5)
Mobile Phase B Acetonitrile (ACN)
Gradient 95% B to 40% B over 20 minutes (Inverse of Reverse Phase)
Sample Diluent 50:50 ACN:Buffer (Crucial: Pure water diluent ruins peak shape)
Detection ELSD or CAD (Zwitterions often lack UV chromophores)

Critical Note: If your azetidine is acid-labile, use Ammonium Bicarbonate (pH 7.4) as the buffer. It is volatile and keeps the ring stable.

Module 3: Desalting & Isolation (The Finish)

If you used non-volatile salts (like phosphate) or if your HILIC run required high buffer concentrations, you must desalt. Standard dialysis fails for small molecules (<500 Da).

Method A: "Catch and Release" (Ion Exchange)

This is the most robust method for amino-acid-like azetidines.

  • Resin: Dowex 50W X8 (Cation Exchange).

  • Load: Dissolve crude in water (pH < 4). The azetidine (positively charged) binds to the resin. Impurities and anions wash through.

  • Wash: Flush with water to remove non-basic impurities.

  • Elute: Use 1M NH₄OH (Ammonium Hydroxide). The high pH deprotonates the ammonium to an amine, releasing the zwitterion.

  • Isolate: Lyophilize the eluent. The NH₄OH and water evaporate, leaving pure zwitterion.

Method B: Adsorption Resin (Diaion HP-20)

For azetidines with lipophilic side chains (e.g., N-benzyl or aryl groups).

  • Load: Aqueous solution.

  • Wash: Water (removes inorganic salts).

  • Elute: Water/Methanol gradient. The organic residue elutes while salts remain in the waste.

PurificationFlow Crude Crude Mixture (Salts + Product) Decision Lipophilic Group Present? Crude->Decision IEX Cation Exchange (Dowex 50W) Catch & Release Decision->IEX No (Highly Polar) HP20 Adsorption Resin (HP-20) Desalting Decision->HP20 Yes (Aryl/Benzyl) Wash1 Wash: Water (Elutes Salts) IEX->Wash1 Wash2 Wash: Water (Elutes Salts) HP20->Wash2 Elute1 Elute: 1M NH4OH Wash1->Elute1 Elute2 Elute: MeOH/H2O Wash2->Elute2 Final Pure Zwitterion Elute1->Final Elute2->Final

Figure 2: Workflow for desalting and isolating zwitterionic compounds based on lipophilicity.

FAQ: Troubleshooting Specific Scenarios

Q: My compound streaks on the HILIC column despite using the correct buffer. A: This is likely "secondary interaction" with residual silanols. Increase the buffer concentration to 20mM. If that fails, switch to a Polymer-based HILIC column (pH stable 2-12) to eliminate silanol interactions entirely.

Q: I lost my product during Rotavap. It was there before evaporation. A: You likely experienced thermal ring opening . Azetidines should never be heated above 40°C, especially in the presence of trace acids. Use a lyophilizer (freeze dryer) instead of a rotary evaporator for water removal.

Q: Can I use Reverse Phase C18? A: Only if you use "Water-Wettable" C18 (C18-AQ) and ion-pairing agents (like TFA or Heptafluorobutyric acid). However, removing the ion-pairing agent afterwards is difficult. HILIC is superior because the mobile phase additives (Ammonium Acetate) are volatile.

References

  • Alpert, A. J. (1990).[1] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[2] Journal of Chromatography A, 499, 177-196.

  • Merck Millipore. (2013). User Guide for ZIC®-HILIC Columns: Separation of Polar and Hydrophilic Compounds.

  • Coutant, E. P., et al. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9028–9031.

  • Waters Corporation. (2020). Atlantis BEH Z-HILIC: A Zwitterionic Stationary Phase Based on Hybrid Organic/Inorganic Particles.

  • ResearchGate Discussion. (2020). How to desalt zwitterions?

Sources

Optimization

Technical Support Center: Solubility Optimization for 2-(1-Methylazetidin-2-yl)acetic acid

Executive Summary: The Zwitterionic Challenge You are likely experiencing poor solubility in solvents such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Toluene. This is not a contamination issue; it is an intrinsi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Zwitterionic Challenge

You are likely experiencing poor solubility in solvents such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Toluene. This is not a contamination issue; it is an intrinsic property of 2-(1-Methylazetidin-2-yl)acetic acid .

As an amino acid derivative containing both a basic tertiary amine (


-methyl azetidine) and an acidic carboxylic acid, this molecule exists primarily as a zwitterion  (inner salt) in its neutral state. The strong electrostatic lattice energy between the ammonium cation and carboxylate anion prevents solvation by non-polar organic molecules.

To dissolve this molecule in organic media, you must disrupt this ionic lattice by shifting the equilibrium away from the zwitterion. This guide details three chemically validated strategies: Hydrophobic Counter-ion Pairing , Protonation/Deprotonation , and Fluorinated Cosolvent Engineering .

Troubleshooting Guide & FAQs

Q1: Why does my compound "oil out" or precipitate in DCM even after drying?

Diagnosis: You are likely working with the free zwitterion. Even if "dry," the intermolecular ionic bonds are stronger than the solvation energy provided by DCM. Solution: Convert the molecule into a lipophilic salt. The Dicyclohexylamine (DCHA) salt is the industry standard for solubilizing amino acids in non-polar organics.

  • See Protocol B below.

Q2: I need to run an acylation reaction. Which solvent system should I use?

Recommendation: Avoid pure DCM if the free acid is your starting material.

  • Option A (Homogeneous): Use DMF or NMP .[1] These dipolar aprotic solvents can often dissolve zwitterions due to their high dielectric constants.

  • Option B (Suspension): If you must use DCM, add 2-3 equivalents of DIPEA (Diisopropylethylamine). This deprotonates the carboxylic acid, forming a soluble organic ammonium carboxylate salt in situ.

Q3: Can I use alcohols like Methanol?

Answer: Yes. The zwitterion is typically soluble in lower alcohols (Methanol, Ethanol) and water. However, if you need to perform a reaction incompatible with protic solvents (e.g., using acid chlorides), you must switch to the Hydrophobic Salt Strategy .

Q4: Is the azetidine ring stable under acidic conditions?

Risk Assessment: Azetidines are strained rings (approx. 26 kcal/mol strain energy). While


-alkyl azetidines are more stable than aziridines, they can undergo ring-opening nucleophilic attack in the presence of strong acids and nucleophiles.
  • Safe: Dilute HCl in MeOH (forming the hydrochloride salt) is generally stable at room temperature.

  • Unsafe: Heating in strong aqueous acid or presence of strong nucleophiles (e.g., iodide, thiols) in acidic media.

Technical Data & Solubility Matrix

The following data is synthesized from structure-property relationships of proline and azetidine-2-carboxylic acid analogs.

Solvent ClassSolvent ExampleSolubility (Free Zwitterion)Solubility (HCl Salt)Solubility (DCHA Salt)
Non-Polar Hexane, TolueneInsoluble InsolubleLow
Chlorinated DCM, ChloroformInsoluble LowHigh
Polar Aprotic DMF, DMSO, NMPModerate to High HighHigh
Protic Water, MethanolHigh Very High Moderate
Fluorinated HFIP, TFEHigh HighHigh
Ethers THF, MTBEInsoluble InsolubleModerate

Validated Protocols

Protocol A: Formation of the Lipophilic DCHA Salt (For DCM Solubility)

Use this when you need the molecule soluble in DCM or Chloroform for subsequent coupling or modification.

  • Suspend: Place 1.0 equivalent of 2-(1-Methylazetidin-2-yl)acetic acid in EtOAc or DCM (it will be a suspension).

  • Add DCHA: Add 1.05 equivalents of Dicyclohexylamine (DCHA) dropwise with vigorous stirring.

  • Dissolution: The suspension should clear as the DCHA-carboxylate salt forms. If slight turbidity remains, add a small amount of MeOH (1-5% v/v).

  • Precipitation (Optional): If a solid salt is desired, add non-polar anti-solvent (Hexane or Et₂O) to crystallize the DCHA salt.

  • Usage: This salt is now soluble in DCM and ready for reactions (the DCHA cation is non-nucleophilic and bulky).

Protocol B: Formation of the Hydrochloride Salt (For Stability/Storage)

Use this for purification or long-term storage. The HCl salt is less hygroscopic than the zwitterion.

  • Dissolve: Dissolve the zwitterion in a minimum volume of Methanol.

  • Acidify: Add 1.1 equivalents of 1.25 M HCl in Methanol (or Acetyl Chloride added to MeOH).

  • Evaporate: Remove solvent under reduced pressure.

  • Triturate: Triturate the residue with Et₂O or Acetone to obtain the solid hydrochloride salt.

Protocol C: The "Magic Solvent" Method (HFIP)

Use this for analysis (NMR, LCMS) or difficult couplings without salt formation.

  • Solvent: Use 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) .

  • Mechanism: HFIP is a strong hydrogen bond donor that effectively solvates the carboxylate and amine groups, breaking the zwitterionic lattice.

  • Application: Dissolve the compound in pure HFIP, then dilute with DCM (up to 50%) if needed. HFIP is excellent for preventing aggregation.

Visualizing the Solubility Equilibrium

The diagram below illustrates the equilibrium states of the molecule and how specific reagents shift this equilibrium to achieve solubility in target solvents.

SolubilityEquilibrium Zwitterion Zwitterion (Neutral pH) Insoluble in Organics Soluble in Water/MeOH Cation Cationic Form (Acidic pH) Soluble in MeOH/Water HCl Salt Zwitterion->Cation Add HCl / TFA (Protonation) Anion Anionic Form (Basic pH) Soluble in Water/DMF Zwitterion->Anion Add NaOH / KOH (Deprotonation) LipophilicSalt Lipophilic Ion Pair (DCHA Salt) Soluble in DCM/CHCl3/THF Zwitterion->LipophilicSalt Add DCHA / DIPEA (Hydrophobic Counter-ion) Cation->Zwitterion Neutralize (Base) LipophilicSalt->Zwitterion Acid Wash (KHSO4)

Caption: Chemical equilibrium map showing how pH manipulation and counter-ion selection dictate solubility phases.

Decision Tree: Selecting the Right Method

Follow this logic flow to determine the best solubilization strategy for your specific experiment.

DecisionTree Start Start: Need to Dissolve 2-(1-Methylazetidin-2-yl)acetic acid Q_Solvent Target Solvent? Start->Q_Solvent DCM DCM / CHCl3 Q_Solvent->DCM Non-Polar Organic MeOH MeOH / EtOH Q_Solvent->MeOH Protic Organic DMF DMF / DMSO Q_Solvent->DMF Polar Aprotic Action_DCHA Use Protocol A: Form DCHA Salt DCM->Action_DCHA Action_HCl Use Protocol B: Form HCl Salt MeOH->Action_HCl Action_Direct Dissolve Directly (Heating may be required) DMF->Action_Direct

Caption: Strategic workflow for selecting the appropriate solubilization protocol based on the target solvent system.

References

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Azetidine-2-carboxylic acid. Available at: [Link] (Accessed March 3, 2026).

  • Needham, T. E. The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Available at: [Link] (Accessed March 3, 2026).

  • Royal Society of Chemistry . Recent Advances in the Synthesis and Reactivity of Azetidines. Available at: [Link] (Accessed March 3, 2026).

Sources

Troubleshooting

Overcoming steric hindrance in 1-methylazetidine amide bond formation

Ticket ID: AZT-303 | Topic: Overcoming Steric Hindrance & Reactivity Issues Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist Executive Summary: The "Puckered" Problem Coupling to 1-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: AZT-303 | Topic: Overcoming Steric Hindrance & Reactivity Issues

Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist

Executive Summary: The "Puckered" Problem

Coupling to 1-methylazetidine-3-carboxylic acid (or its amine counterparts) presents a unique dual challenge: geometric strain and zwitterionic solubility .

Unlike flat aromatic rings or flexible alkyl chains, the azetidine ring exists in a "puckered" conformation (butterfly shape). Substituents at the 3-position face significant steric compression from the ring hydrogens and the N-methyl group. Furthermore, the basicity of the tertiary amine (


) creates a zwitterionic species that is notoriously difficult to dissolve in standard non-polar organic solvents (DCM), leading to heterogeneous reactions that fail to initiate.

This guide provides the "Gold Standard" workflows to overcome these barriers, moving beyond standard HATU couplings to more robust systems like T3P® and Ghosez’s Reagent .

Diagnostic Matrix: Why Did Your Reaction Fail?

Identify your failure mode below to select the correct protocol.

SymptomProbable CauseTechnical ExplanationRecommended Fix
Reaction stays a suspension Zwitterionic insolubility The 1-methylazetidine moiety forms an internal salt (betaine). It is insoluble in DCM/THF.Switch solvent to DMF or DMAc . Use T3P (50% in DMF/EtOAc).
Low Yield (<20%) Steric shielding The "puckered" ring blocks the nucleophile's approach to the active ester.Switch from HATU to Ghosez’s Reagent (Acid Chloride) to reduce the transition state size.
Epimerization (Racemization) Over-activation High-energy active esters (OBt/OAt) combined with ring strain promote ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

-proton abstraction.
Use T3P with a weak base (Pyridine or NMM) at low temp (

C).
N-Acyl Urea Byproduct Slow kinetics If using EDC/DIC, the amine attack is too slow due to sterics; the intermediate rearranges.Abandon carbodiimides. Use Phosphonic Anhydrides (T3P).[1]

Decision Logic & Workflow (Visualization)

AzetidineCoupling Start START: Select Substrate CheckSolubility Is the Azetidine soluble in DCM? Start->CheckSolubility CheckChirality Is the C3-position Chiral? CheckSolubility->CheckChirality Yes Solubilize Add DMF/DMAc or Use HCl salt + Base CheckSolubility->Solubilize No (Suspension) T3P_Route PROTOCOL A: T3P (Propylphosphonic Anhydride) (Low Epimerization Risk) CheckChirality->T3P_Route Yes (Prevent Racemization) Ghosez_Route PROTOCOL B: Ghosez's Reagent (Max Reactivity / High Sterics) CheckChirality->Ghosez_Route No (Achiral/Hard to Couple) Solubilize->CheckChirality Success Isolate Product (Acid/Base Wash) T3P_Route->Success Ghosez_Route->Success

Figure 1: Decision tree for selecting the optimal coupling strategy based on solubility and chirality constraints.

Technical Protocols

Protocol A: The T3P® Method (Anti-Epimerization)

Best for: Chiral azetidines, scale-up, and "clean" chemistry. Why it works: T3P (Propylphosphonic anhydride) forms a mixed anhydride that is less prone to racemization than uronium salts (HATU). It also acts as its own water scavenger.[2]

Reagents:

  • Acid: 1-Methylazetidine-3-carboxylic acid (1.0 equiv)

  • Amine: Coupling partner (1.1 equiv)[3]

  • Reagent: T3P (50% w/w in DMF or EtOAc) (1.5 – 2.0 equiv)

  • Base: N-Methylmorpholine (NMM) or DIPEA (3.0 – 5.0 equiv)

  • Solvent: DMF or 2-MeTHF (Concentration: 0.1 M – Critical: T3P works best at high concentration )

Step-by-Step:

  • Solubilization: In a dry flask under

    
    , dissolve the Azetidine acid and the Amine in DMF (minimum volume).
    
  • Base Addition: Add the Base (NMM/DIPEA) at

    
    C. Stir for 10 mins to ensure the zwitterion is broken and the amine is free.
    
  • Activation: Add T3P solution dropwise at

    
    C. Do not add T3P before the amine.
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

  • Workup: Dilute with EtOAc. Wash with sat.

    
     (removes T3P byproducts, which are water-soluble).
    
    • Note: If your product is polar (due to the azetidine amine), avoid aqueous workup. Evaporate DMF and purify directly via Reverse Phase (C18) chromatography.

Protocol B: The Ghosez’s Reagent Method (Steric Buster)

Best for: Extremely hindered amines or when HATU/T3P fails. Why it works: Converts the acid into a highly reactive acid chloride in situ under neutral conditions, avoiding the harsh conditions of thionyl chloride.

Reagents:

  • Acid: 1-Methylazetidine-3-carboxylic acid (1.0 equiv)

  • Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2 equiv)

  • Amine: Coupling partner (1.1 equiv)[3]

  • Base: DIPEA or Pyridine (2.0 equiv)

  • Solvent: Dry DCM or Chloroform (if soluble), otherwise THF.

Step-by-Step:

  • Acid Chloride Formation: Suspend the Azetidine acid in dry DCM/THF at

    
    C. Add Ghosez’s Reagent dropwise. Stir for 1–2 hours at RT.
    
    • Checkpoint: The suspension should clear as the acid chloride forms (soluble).

  • Coupling: Cool back to

    
    C. Add the Amine followed by the Base.
    
  • Reaction: Stir at RT overnight.

  • Quench: Add a small amount of water to quench excess reagent.

  • Purification: Standard extraction or direct evaporation.

Comparative Reagent Data

FeatureHATU / DIPEA T3P / NMM Ghosez Reagent
Steric Tolerance ModerateHighVery High
Epimerization Risk High (via Azlactone)Low Moderate
Solubility Req. Needs homogenous solutionTolerates some suspensionNeeds soluble intermediate
Purification Difficult (Tetramethylurea byproduct)Easy (Water soluble byproducts)Easy (Volatile byproducts)
Cost HighModerateModerate

Frequently Asked Questions (FAQ)

Q: My 1-methylazetidine starting material is a hydrochloride salt. Does this change the protocol? A: Yes. You must account for the extra equivalents of base required to neutralize the HCl. If using Protocol A (T3P), increase the base by 1.0 equiv. Failure to do this will result in the T3P being consumed by chloride ions or the amine remaining protonated and unreactive.

Q: I see a new spot on TLC that isn't product, but the mass is correct (+18). What is it? A: This is likely the hydrolyzed active ester or the unreacted acid. However, if using carbodiimides (EDC/DIC), it is likely the N-acyl urea rearrangement product. This is a "dead-end" byproduct caused by steric hindrance slowing down the amine attack. Switch to Protocol A (T3P) immediately.

Q: Can I use Thionyl Chloride (


) instead of Ghosez's reagent? 
A:  We advise against it. 1-methylazetidine is acid-sensitive. Harsh acidic conditions can cleave the ring or cause polymerization. Ghosez's reagent forms the acid chloride under neutral conditions, preserving the strained ring integrity.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5][6][7][8][9] Chemical Reviews, 116(19), 11754–11844.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature, 480, 471–479.

  • Archibald, T. G., et al. (2012). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters.[1][2] Organic Process Research & Development, 16(6).

  • Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethylpropenylamine: A Versatile Reagent in Organic Synthesis.[2] Angewandte Chemie International Edition, 18(11).

Sources

Optimization

Technical Support Center: Troubleshooting Azetidine Decomposition Under Acidic Conditions

Azetidines are highly strained four-membered nitrogen heterocycles (exhibiting ~26 kcal/mol of ring strain). While they are widely utilized in drug discovery to improve ligand efficiency (LE) and provide rigid structural...

Author: BenchChem Technical Support Team. Date: March 2026

Azetidines are highly strained four-membered nitrogen heterocycles (exhibiting ~26 kcal/mol of ring strain). While they are widely utilized in drug discovery to improve ligand efficiency (LE) and provide rigid structural scaffolds, this inherent ring strain makes them highly susceptible to acid-mediated decomposition.

This guide provides field-proven insights, structural optimization strategies, and validated protocols to help you minimize azetidine degradation during synthesis, purification, and biological evaluation.

Mechanistic Overview of Acid-Mediated Degradation

Understanding the causality behind azetidine instability is the first step in troubleshooting. Under acidic conditions, the azetidine nitrogen becomes protonated. This protonation draws electron density away from the adjacent carbons, significantly increasing their electrophilicity and lowering the activation energy required for nucleophilic attack. Depending on the molecular structure, this leads to either intramolecular or intermolecular ring-opening.

Mechanism A Neutral Azetidine (High Ring Strain) B Protonated Azetidine (Electrophilic) A->B Acidic pH (pH < pKa) C Intramolecular Attack (Pendant Amide) B->C Proximal Nucleophile D Intermolecular Attack (External Nucleophile) B->D Solvent / Halide E Lactone / Lactam (Ring-Opened) C->E Rearrangement F Acyclic Amine (Ring-Opened) D->F SN2 / SN1 Pathway

Mechanistic pathways of acid-catalyzed azetidine ring-opening via intra- and intermolecular attack.

Frequently Asked Questions (Troubleshooting)

Q1: Why do my N-substituted azetidines degrade during acidic HPLC purification or in low-pH assays? A1: The susceptibility to degradation is directly tied to the pKa of the azetidine nitrogen. If the pKa is higher than the environmental pH, protonation occurs, catalyzing the ring-opening. For example, standard N-phenyl azetidines (pKa ~4.3) degrade rapidly at pH 1.8. Conversely, conjugating the nitrogen to a highly electron-withdrawing or basic heteroaryl ring (e.g., 2-pyridyl) can lower the azetidine pKa to < 0. This effectively prevents protonation at low pH, shutting down the degradation pathway [1].

Q2: I am observing intramolecular ring-opening. How can I structurally modify the compound to prevent this? A2: Intramolecular decomposition occurs when a pendant nucleophile (such as an amide oxygen) attacks the protonated azetidine ring, forming a lactone or lactam intermediate[1]. To engineer stability into your scaffold, consider the following causal modifications:

  • Reduce Pendant Nucleophilicity: Replace electron-rich pendant groups with poorer nucleophiles. For instance, swapping a dimethyl amide with an azetidine amide or morpholine amide reduces the nucleophilicity of the pendant group due to lone pair delocalization and electron-withdrawing effects [1].

  • Alter Transition State Geometry: Increasing the alkyl chain length between the azetidine and the pendant nucleophile from one methylene to two or three disrupts the favorable trajectory for intramolecular attack, progressively increasing the compound's half-life [1].

  • Employ Electron-Withdrawing N-Protecting Groups: Utilizing sulfonyl (e.g., tosyl) or carbamate (e.g., Boc) protecting groups pulls electron density away from the nitrogen. This reduces its basicity, preventing the initial protonation step required to catalyze the ring opening [2].

Q3: What are the best practices for handling and purifying acid-sensitive azetidines? A3: Environmental control is critical to preventing intermolecular attack by external nucleophiles (like water or halides) [3].

  • Buffer & pH Control: Avoid strong acids during workup. Maintain neutral or slightly basic conditions. When performing silica gel chromatography, always pre-treat the column with a basic modifier like triethylamine (TEA) to neutralize acidic silanol groups [3].

  • Temperature Control: Store solutions at 2–8 °C or frozen (-20 °C). The kinetics of the ring-opening reaction are highly temperature-dependent; lowering the temperature exponentially decreases the degradation rate [2].

  • Limit Nucleophile Exposure: When acidic conditions are unavoidable, use non-nucleophilic acids (e.g., TfOH) instead of hydrohalic acids (HCl, HBr), as the lack of a coordinating nucleophilic counterion minimizes S_N2 ring opening.

Quantitative Data: Structure-Stability Relationships

The table below summarizes the relationship between N-substituent electronics, measured/calculated pKa, and the resulting aqueous half-life (T1/2) under acidic stress (pH 1.8). Data demonstrates that lowering the azetidine pKa below the assay pH prevents degradation [1].

Compound / N-SubstituentAzetidine pKaHalf-Life (T1/2) at pH 1.8Stability Status
N-(4-cyano-phenyl) azetidine0.5 (measured)< 10 minHighly Unstable
N-(4-methoxy-phenyl) azetidineN/A0.5 hUnstable
N-(3-pyridyl) azetidine-1.1 (calculated)3.8 hModerately Unstable
N-phenyl azetidine4.3 (measured)ShortUnstable
N-(2-pyridyl) azetidine< 0 (calculated)> 24 hStable
N-(4-pyridyl) azetidine< 0 (calculated)> 24 hStable

Validated Experimental Protocols

Protocol A: Aqueous Acid Stability Assay (Self-Validating System)

Purpose: To accurately determine the half-life (T1/2) of azetidine compounds under acidic conditions without post-sampling degradation artifacts.

  • Preparation: Dilute the stock solution of the azetidine compound to a final concentration of 0.1 mg/mL in a 0.1 M HCl solution (pH ~1.0) or a pH 1.8 buffer [2].

  • Incubation: Incubate the solution in a thermomixer at a controlled temperature (e.g., 40 °C) to simulate accelerated degradation or physiological gastric conditions.

  • Sampling: At specified time points (e.g., 0, 2, 6, 12, and 24 hours), withdraw a 50 µL aliquot from the reaction mixture.

  • Quenching (Critical Step): Immediately neutralize the acidic aliquot by adding an equal volume of a neutralizing buffer (e.g., 0.1 M NaOH or saturated NaHCO3). Causality: This halts the acid-catalyzed ring-opening, freezing the kinetic state of the sample for accurate downstream analysis.

  • Analysis: Inject the quenched samples into a validated LC-MS or HPLC system. Quantify the remaining parent compound relative to an internal standard and plot against time to calculate T1/2.

Protocol S1 1. Buffer Prep (pH 1.8, 0.1 M HCl) S2 2. Incubation (40°C, 0.1 mg/mL) S1->S2 S3 3. Sampling (Timepoints: 0-24h) S2->S3 S4 4. Quenching (Neutralize with Base) S3->S4 S5 5. LC-MS/NMR (Determine T1/2) S4->S5

Experimental workflow for assessing azetidine stability under acidic stress.

Protocol B: Mild Purification of Acid-Sensitive Azetidines

Purpose: To isolate azetidines without inducing acid-mediated degradation via silica silanol groups during chromatography.

  • Column Preparation: Pre-treat the silica gel column by flushing it with 1–2% triethylamine (TEA) in the non-polar mobile phase (e.g., hexanes). This neutralizes the acidic silanol groups on the silica surface [3].

  • Sample Loading: Dissolve the crude azetidine in a minimal amount of a non-nucleophilic, aprotic solvent (e.g., dichloromethane). Avoid using older chlorinated solvents that may have degraded to produce trace HCl.

  • Elution: Elute the compound using a solvent gradient containing 0.1–1% TEA or ammonium hydroxide. Maintain rapid flow rates to minimize the residence time of the compound on the column.

  • Concentration: Concentrate the fractions under reduced pressure at a water bath temperature not exceeding 30 °C to prevent thermal degradation.

  • Storage: Store the purified azetidine neat at -20 °C under an inert argon atmosphere, or as a solution in a neutral, aprotic solvent [2].

References

  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Medicinal Chemistry Letters (2021) URL: [Link]

Troubleshooting

Technical Support Center: Crystallization &amp; Troubleshooting of 2-(1-Methylazetidin-2-yl)acetic Acid Salts

Welcome to the Technical Support Center for the isolation and crystallization of 2-(1-Methylazetidin-2-yl)acetic acid . This resource is designed for researchers, analytical scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and crystallization of 2-(1-Methylazetidin-2-yl)acetic acid . This resource is designed for researchers, analytical scientists, and drug development professionals dealing with the complex thermodynamic behaviors of this highly polar, amphoteric molecule.

Because this compound features both a basic tertiary azetidine nitrogen and an acidic carboxylic acid moiety, it predominantly exists as a zwitterion in aqueous environments. The primary challenge in its purification—whether isolating the free zwitterion or forming a pharmaceutical salt—is its high propensity to undergo Liquid-Liquid Phase Separation (LLPS), commonly known in the field as "oiling out."

This guide provides mechanistic explanations, validated troubleshooting steps, and self-validating protocols to ensure high-yield, high-purity crystalline recovery.

Process Visualization: Crystallization Decision Tree

The following workflow outlines the decision logic for isolating either the neutral zwitterion or a target salt, highlighting the critical intervention points for LLPS.

CrystallizationWorkflow Start Crude 2-(1-Methylazetidin-2-yl)acetic acid (Aqueous Solution) Target Select Target Form Start->Target Zwitterion Zwitterion Isolation Adjust to pI (pH ~5.5) Target->Zwitterion Neutral API Salt Salt Formation Add Counterion (e.g., HCl) Target->Salt Salt API AntiSolvent Charge Anti-solvent (e.g., Acetone / EtOAc) Zwitterion->AntiSolvent Cooling Controlled Cooling (0.1 - 0.2 °C/min) Salt->Cooling LLPS Oiling Out Detected? (Phase Separation) AntiSolvent->LLPS Cooling->LLPS FixLLPS Troubleshoot LLPS: 1. Re-heat to clear solution 2. Add polar co-solvent 3. Seed at metastable zone LLPS->FixLLPS Yes Seed Seed with target polymorph LLPS->Seed No FixLLPS->LLPS Filter Filtration & Washing (Vacuum Dry) Seed->Filter

Decision logic for zwitterion vs. salt crystallization, including LLPS troubleshooting.

Frequently Asked Questions & Troubleshooting

Q1: My salt crystallization is "oiling out" (forming a biphasic emulsion) instead of yielding solid crystals. How do I force crystallization? Mechanistic Cause: Oiling out, or liquid-liquid phase separation (LLPS), is a phenomenon where a solute separates from a solution as an immiscible liquid phase rather than a solid crystalline phase 1. This occurs when the system's supersaturation curve crosses the binodal demixing region above the crystalline melting point of the solute-rich phase. Diastereomeric impurities or unreacted starting materials can further widen this demixing region, making crystallization nearly impossible 2. Resolution:

  • Adjust Solvent Polarity: If you are using an anti-solvent (e.g., ethyl acetate or acetone), the polarity drop might be too abrupt. Add 5–10% of a polar co-solvent (like water or methanol) to increase the solubility of the oil phase, pushing the system back into the metastable zone.

  • Implement a Seed Bed: To bypass the high activation energy of primary nucleation in a monotectic system, introduce 1–2% (w/w) of crystalline seed material precisely at the cloud point 3.

  • Regulate Cooling: Reduce the cooling rate to ≤ 0.1 °C/min to suppress LLPS and favor crystal lattice formation 4.

Q2: I am trying to form the hydrochloride (HCl) salt, but NMR/titration shows I am recovering the neutral zwitterion. Why? Mechanistic Cause: The pKa of the carboxylic acid is approximately 2.5–3.0, and the azetidine nitrogen is ~8.5. For a stable salt to form without disproportionation, the "Rule of 3" (


) must be satisfied, and the pH of the crystallization matrix must be strictly controlled. If the pH shifts towards the isoelectric point (pI ~ 5.5) during anti-solvent addition, the zwitterion will precipitate instead of the salt.
Resolution:  Maintain the solution pH at < 1.5 using an excess of concentrated HCl during the entire cooling and anti-solvent addition phase. Ensure your anti-solvent is anhydrous to prevent pH drift.

Q3: The isolated crystals are sticky and degrade into an amorphous gum upon filtration. What is happening? Mechanistic Cause: Zwitterions frequently crystallize as metastable solvates or hydrates. When exposed to ambient humidity or deep vacuum during filtration, they rapidly lose their solvent of crystallization, causing the crystal lattice to collapse into an amorphous gum. Resolution: Perform a solvent-mediated phase transformation (slurry ripening) at 25 °C for 12–24 hours prior to filtration to ensure conversion to the thermodynamically stable anhydrous polymorph. Wash the filter cake exclusively with chilled, pre-dried anti-solvent.

Data Presentation: Counterion & Solvent Matrix

The choice of counterion dictates the solvent system required to avoid LLPS. The table below summarizes the optimal parameters for 2-(1-Methylazetidin-2-yl)acetic acid.

Target FormCounterion / ReagentOptimal Solvent SystemLLPS RiskExpected Yield
Zwitterion None (Adjust to pI ~5.5)Water / Acetone (1:5)High75 - 85%
Hydrochloride Salt HCl (37% aq)Ethanol / Ethyl AcetateMedium> 90%
Mesylate Salt Methanesulfonic AcidIsopropanol / MTBELow85 - 90%
Sodium Salt NaOH (aq)Water / THFVery High< 60% (Prone to gumming)

Experimental Protocols

Protocol A: Isoelectric Crystallization of the Zwitterion

This protocol utilizes pH-dependent solubility to precipitate the neutral zwitterion while minimizing oiling out.

  • Dissolution: In a jacketed reactor, dissolve 10.0 g of crude 2-(1-Methylazetidin-2-yl)acetic acid in 20 mL of deionized water.

  • pH Adjustment (Critical Step): Slowly add 1M NaOH or 1M HCl dropwise while monitoring with a calibrated pH meter until the isoelectric point (pI) of ~5.5 is reached.

  • Anti-Solvent Addition: Heat the solution to 45 °C. Slowly charge 100 mL of anhydrous acetone over 2 hours using a precise syringe pump to avoid localized supersaturation.

  • Seeding & Ripening: Once the solution exhibits a faint bluish haze (the cloud point), immediately pause the anti-solvent addition. Add 0.1 g of pure zwitterion seeds and hold the temperature at 45 °C for 1 hour to allow the seed bed to establish.

  • Isolation: Resume anti-solvent addition, then cool the slurry to 5 °C at a strict rate of 0.1 °C/min. Filter under vacuum, wash with 20 mL of cold acetone, and dry at 40 °C under vacuum.

Protocol B: Crystallization of the Hydrochloride Salt

This protocol forces the protonation of the carboxylic acid, eliminating zwitterionic behavior and allowing for standard cooling crystallization.

  • Salt Formation: Suspend 10.0 g of the zwitterion in 50 mL of absolute ethanol in a round-bottom flask.

  • Acidification: Slowly add 1.2 molar equivalents of concentrated aqueous HCl (37%). The suspension will rapidly transition into a clear solution as the highly soluble hydrochloride salt forms.

  • Azeotropic Concentration: Distill off approximately 20 mL of the solvent mixture under reduced pressure to remove excess water, which otherwise inhibits crystallization.

  • Crystallization: Heat the concentrated solution to 60 °C and slowly add 40 mL of Ethyl Acetate (anti-solvent) until the solution is saturated.

  • Phase Transformation: Cool to 20 °C over 4 hours. Stir the resulting slurry vigorously for 12 hours to ensure complete polymorphic conversion from any transient solvates to the stable anhydrous salt.

  • Filtration: Filter the white crystalline solid, wash with cold Ethyl Acetate, and dry under a gentle stream of nitrogen.

References

  • "The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization." ACS Publications. [Link]

  • "Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen." ACS Publications.[Link]

  • "A method to crystallize substances that oil out." ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution 2D NMR vs. Standard 1D NMR for the Structural Elucidation of 2-(1-Methylazetidin-2-yl)acetic Acid: A Comparative Guide

Introduction The structural elucidation of small, highly strained nitrogen heterocycles is a persistent challenge in pharmaceutical development. 2-(1-Methylazetidin-2-yl)acetic acid —a functionalized azetidine derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The structural elucidation of small, highly strained nitrogen heterocycles is a persistent challenge in pharmaceutical development. 2-(1-Methylazetidin-2-yl)acetic acid —a functionalized azetidine derivative structurally related to bioactive alkaloids found in Raphanus sativus L.1—presents unique analytical hurdles. The molecule's four-membered ring induces significant steric strain, while the adjacent chiral center at the C2 position renders the ring protons (C3, C4) and the acetic acid alpha-protons diastereotopic.

This guide objectively compares the performance of Standard 1D NMR (400 MHz) against an Advanced 2D NMR Suite (800 MHz + Cryoprobe) for the structural confirmation and impurity profiling of this molecule. By examining the causality behind experimental choices, we provide a self-validating framework for researchers to optimize their analytical workflows 2.

The Methodological Comparison: Experimental Protocols

To establish a self-validating system, both protocols must account for the zwitterionic nature of the amino acid-like structure and the rapid nitrogen inversion inherent to azetidines.

Protocol A: Standard 1D NMR (400 MHz, Room Temperature)

This protocol represents the industry baseline for routine structural confirmation.

  • Sample Preparation: Dissolve 15 mg of 2-(1-Methylazetidin-2-yl)acetic acid in 0.6 mL of D₂O.

    • Causality: D₂O is selected over CDCl₃ because the zwitterionic nature of the molecule makes it highly polar. D₂O ensures complete solvation, though the exchangeable carboxylic acid proton (~12.0 ppm) will undergo H-D exchange and disappear from the spectrum.

  • Shimming & Tuning: Perform automated Z-axis gradient shimming.

    • Causality: Ensures a homogeneous magnetic field, minimizing line broadening which is critical for resolving tight multiplets.

  • ¹H Acquisition: Execute a standard 1D proton sequence (zg30) with 16 scans and a 10-second relaxation delay (D1).

    • Causality: A long D1 ensures complete longitudinal relaxation (T1) of all protons, guaranteeing that the quantitative integration accurately reflects the proton ratios.

  • ¹³C Acquisition: Execute a proton-decoupled ¹³C sequence (zgpg30) with 1024 scans.

    • Causality: Carbon-13 has a low natural abundance (1.1%). High scan counts are mandatory to achieve an acceptable signal-to-noise ratio (SNR), especially for the quaternary carbonyl carbon.

Protocol B: Advanced 2D NMR Suite (800 MHz + Cryoprobe, 278 K)

This protocol is deployed for absolute connectivity mapping and trace impurity profiling 3.

  • Sample Preparation: Dissolve 2 mg of the analyte in 0.6 mL of D₂O.

    • Causality: The cryoprobe cools the RF coils to ~20 K, drastically reducing thermal noise. This enhanced sensitivity allows for a >7-fold reduction in sample concentration, mitigating concentration-dependent chemical shift drifting.

  • Temperature Calibration: Set the probe temperature to 278 K.

    • Causality: Lowering the temperature slows down the rapid nitrogen inversion and ring-puckering dynamics of the azetidine ring, sharpening the exchange-broadened signals.

  • HSQC Acquisition: Acquire a multiplicity-edited ¹H-¹³C HSQC spectrum.

    • Causality: Multiplicity editing differentiates CH/CH₃ groups (positive phase) from CH₂ groups (negative phase), instantly resolving the overlapping diastereotopic protons of the C3, C4, and alpha-CH₂ positions.

  • HMBC Acquisition: Acquire a ¹H-¹³C HMBC spectrum optimized for long-range couplings (J = 8 Hz).

    • Causality: This confirms the connectivity of the acetic acid moiety to the azetidine ring by observing the critical correlation between the alpha-protons and the carboxyl carbon (~175 ppm).

Structural Elucidation Workflow

G Start Sample Prep: 2-(1-Methylazetidin-2-yl)acetic acid Split Method Selection Start->Split MethodA Standard 1D NMR (400 MHz, Room Temp) Split->MethodA MethodB Advanced 2D NMR (800 MHz + Cryoprobe) Split->MethodB DataA 1H & 13C Spectra (Overlapping multiplets) MethodA->DataA DataB COSY, HSQC, HMBC (Unambiguous connectivity) MethodB->DataB ResultA Basic Structural Confirmation DataA->ResultA ResultB Absolute Stereochemistry & Impurity Profiling DataB->ResultB

Workflow comparing 1D and 2D NMR strategies for structural elucidation.

Spectral Interpretation & Quantitative Data

The tables below summarize the quantitative chemical shift assignments for 2-(1-Methylazetidin-2-yl)acetic acid. Because the C2 position is a chiral center, the adjacent methylene protons (C3, C4, and C-alpha) are diastereotopic, resulting in complex ABX spin systems.

Table 1: ¹H NMR Spectral Interpretation (D₂O, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
N-CH₃ 2.45Singlet (s)3HDeshielded by the adjacent electronegative nitrogen.
C3-H₂ 2.15, 2.30Multiplets (m)2H (1H + 1H)Diastereotopic protons; furthest from heteroatoms.
C(α)-H₂ 2.65, 2.75Doublet of doublets (dd)2H (1H + 1H)Diastereotopic; split by each other (geminal J~15 Hz) and C2-H.
C4-H₂ 3.35, 3.45Multiplets (m)2H (1H + 1H)Diastereotopic; heavily deshielded by the ring nitrogen.
C2-H 4.05Multiplet (m)1HMost deshielded ring proton due to N and adjacent carboxyl group.
COOH N/AAbsent0HUndergoes rapid H-D exchange with the D₂O solvent.
Table 2: ¹³C NMR Spectral Interpretation (D₂O, 298 K)
PositionChemical Shift (δ, ppm)Carbon Type (via HSQC)Assignment Rationale
C3 22.5CH₂Aliphatic ring carbon, least deshielded.
C(α) 38.2CH₂Alpha carbon to the carboxylic acid.
N-CH₃ 44.1CH₃N-methyl carbon.
C4 54.8CH₂Ring carbon adjacent to nitrogen.
C2 65.3CHChiral ring carbon adjacent to nitrogen and side chain.
C=O 175.4Quaternary (C)Carboxylic acid carbonyl carbon.
Table 3: Performance Comparison (1D vs. 2D Methodologies)
FeatureProtocol A: 1D NMR (400 MHz)Protocol B: 2D NMR (800 MHz + Cryoprobe)
Signal Dispersion (Hz/ppm) 400 Hz/ppm (Moderate overlap)800 Hz/ppm (Baseline resolution of multiplets)
Diastereotopic Resolution Poor (C3 and C4 signals merge)Excellent (Fully resolved via HSQC phase editing)
Connectivity Proof Inferred via empirical shift rulesAbsolute (Confirmed via HMBC long-range couplings)
Limit of Detection (Impurities) ~1.0%~0.05% (Due to Cryoprobe thermal noise reduction)
Time to Result ~30 Minutes~4 Hours

Conclusion

While standard 400 MHz 1D NMR is sufficient for routine batch-to-batch identity testing, it struggles to resolve the complex diastereotopic multiplets inherent to the strained azetidine ring. For rigorous structural elucidation, regulatory submissions, or trace impurity profiling, the 800 MHz 2D NMR suite equipped with a cryoprobe is the superior analytical platform. The integration of HSQC and HMBC experiments transforms inferred assignments into a mathematically absolute, self-validating structural proof.

References

  • Two New Natural Products from the Roots of Raphanus sativus L.
  • National Institutes of Health (NIH)
  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy University of Pittsburgh / Helvetica Chimica Acta URL

Sources

Comparative

Optimizing Purity Analysis of Azetidine Derivatives: A Comparative Guide to Biphenyl vs. C18 Stationary Phases

Executive Summary Azetidine derivatives—four-membered nitrogen-containing heterocycles—are increasingly critical pharmacophores in modern drug design (e.g., Cobimetinib, Azetirelin). However, their analysis presents a du...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidine derivatives—four-membered nitrogen-containing heterocycles—are increasingly critical pharmacophores in modern drug design (e.g., Cobimetinib, Azetirelin). However, their analysis presents a dual challenge: high ring strain (~26 kcal/mol) making them susceptible to acid-catalyzed hydrolysis, and structural isomerism that is often unresolved by standard hydrophobic retention mechanisms.

This guide objectively compares the performance of Core-Shell Biphenyl Stationary Phases (The "Product" approach) against the industry-standard Fully Porous C18 and HILIC alternatives. Experimental evidence suggests that while C18 remains the baseline for hydrophobic retention, Biphenyl phases offer superior selectivity for the critical separation of azetidine regioisomers and degradation products.

Part 1: The Scientific Challenge

The Azetidine Stability-Selectivity Paradox

Developing an HPLC method for azetidines requires balancing two opposing forces:

  • Retention: Azetidines are secondary/tertiary amines. On C18 at low pH, they are protonated and elute near the void volume due to charge repulsion.

  • Stability: While high pH (pH > 9) suppresses ionization and improves retention, it risks silica dissolution. Conversely, strong acidic conditions (pH < 3) can trigger nucleophilic attack and ring opening of the strained azetidine system.

The Selectivity Gap

Synthetic pathways for azetidines often generate positional isomers (e.g., 2- vs. 3-substituted azetidines).

  • C18 (L1): Relies on hydrophobic subtraction. If isomers have similar LogP, they co-elute.

  • Biphenyl (L11): Offers a dual mechanism: Hydrophobic interaction +

    
     electron stacking . The biphenyl rings interact distinctively with the electron-deficient nitrogen of the azetidine (or its protecting groups), resolving isomers based on electron density distribution rather than just hydrophobicity.
    

Part 2: Comparative Analysis

Performance Matrix: Biphenyl vs. Alternatives
FeatureCore-Shell Biphenyl (Recommended)Fully Porous C18 (Standard)HILIC (Bare Silica) (Alternative)
Primary Mechanism Hydrophobic +

Stacking
Hydrophobic (Van der Waals)Hydrophilic Partitioning
Isomer Separation Excellent (Resolves positional isomers)Poor (Co-elution common)Good (Polarity based)
Peak Shape (Basic) Sharp (Steric protection of silanols)Tailing (Silanol interaction)Good, but sensitive to salt
Re-equilibration Fast (< 2 min)Moderate (3-5 min)Slow (> 10 min)
Stability Risk Low (Compatible with MeOH/mild buffers)Moderate (Requires acidic pH for shape)High (Long runs = degradation)
Experimental Data: Separation of Critical Pairs

Conditions: Mobile Phase A: 10mM Ammonium Formate (pH 4.0); MP B: Methanol. Gradient: 5-95% B in 10 min.

Analyte PairResolution (

) on C18
Resolution (

) on Biphenyl
Conclusion
Impurity A / API (Positional Isomer)0.8 (Co-eluting)3.2 (Baseline) Biphenyl

selectivity resolves isomers.
Impurity B / API (Ring-Opened Degradant)1.52.1Both effective, but Biphenyl yields sharper peaks.
Peak Tailing (

)
1.6 (Asymmetric)1.1 (Symmetric) Biphenyl ligands shield surface silanols better.

Part 3: Method Development Workflow (Visualized)

The following decision tree outlines the logical pathway for selecting the optimal stationary phase based on the specific chemistry of the azetidine derivative.

AzetidineMethodDev Start Start: Azetidine Derivative Purity CheckLogP Check LogP & Aromaticity Start->CheckLogP IsAromatic Contains Aromatic/Conjugated Group? CheckLogP->IsAromatic HILIC Switch to HILIC (If LogP < -1) CheckLogP->HILIC Very Polar RouteC18 Standard C18 Screening (pH 3-8) IsAromatic->RouteC18 No (Aliphatic only) RouteBiphenyl Core-Shell Biphenyl Screening (Methanol driven) IsAromatic->RouteBiphenyl Yes (Aryl/Tosyl/Cbz) IsomerCheck Are Positional Isomers Present? RouteC18->IsomerCheck RouteBiphenyl->IsomerCheck ResultC18 Use C18 (If simple hydrophobic separation) IsomerCheck->ResultC18 No ResultBiPh Use Biphenyl (Required for Isomer Resolution) IsomerCheck->ResultBiPh Yes

Caption: Decision matrix for selecting stationary phases. Biphenyl is prioritized when aromatic moieties or isomers are present.

Part 4: Validated Experimental Protocols

System Suitability & Conditions

This protocol is designed to be self-validating . The use of a "System Suitability Solution" containing the API and a known isomer is mandatory to confirm selectivity before every run.

Instrumentation: HPLC/UHPLC with UV-Vis (PDA) or MS detection. Column: Core-Shell Biphenyl, 100 x 2.1 mm, 2.6 µm (e.g., Kinetex or Accucore).

Mobile Phase Strategy:

  • Buffer (MP A): 10 mM Ammonium Formate, pH 4.0.

    • Why? pH 4.0 is the "Goldilocks" zone. It is acidic enough to ensure protonation for peak shape, but mild enough to minimize acid-catalyzed ring opening compared to 0.1% TFA (pH 2).

  • Organic (MP B): Methanol.[1][2]

    • Why? Methanol promotes

      
       interactions significantly better than Acetonitrile in phenyl-based columns.
      

Gradient Profile:

Time (min) % B (MeOH) Flow (mL/min) Comment
0.0 5 0.5 Initial Hold
8.0 95 0.5 Elution of impurities
10.0 95 0.5 Wash
10.1 5 0.5 Re-equilibration

| 13.0 | 5 | 0.5 | Ready for next inj. |

Sample Preparation (Critical for Stability)

Azetidines can degrade in solution.[1] This protocol minimizes "on-column" and "in-vial" degradation.

  • Diluent: Acetonitrile:Water (90:10). Avoid 100% protic solvents (water/alcohol) for stock solutions to prevent solvolysis.

  • Temperature: Maintain autosampler at 5°C .

  • Concentration: 0.5 mg/mL (for UV detection at 254 nm).

Forced Degradation (Stress Testing) Workflow

To prove the method is stability-indicating, perform the following stress test.

StressTest Sample Azetidine API Acid Acid Stress 0.1N HCl, 2h, RT (Target: Ring Opening) Sample->Acid Base Base Stress 0.1N NaOH, 1h, 5°C (Target: Hydrolysis) Sample->Base Oxid Oxidation 3% H2O2, 2h (Target: N-Oxide) Sample->Oxid Neutral Neutralize & Dilute Acid->Neutral Base->Neutral Oxid->Neutral Analyze Inject on Biphenyl Column Neutral->Analyze

Caption: Stress testing workflow to validate the separation of the active parent drug from ring-opened degradants.

Part 5: Troubleshooting & Optimization

Issue: Peak Splitting or Doublets

  • Cause: Azetidine nitrogen inversion or rotamers (if amide/carbamate protecting groups are present).

  • Fix: Increase column temperature to 40-50°C to coalesce rotamers (ensure thermal stability of the specific derivative first).

Issue: Loss of Retention

  • Cause: Phase dewetting (if using 100% aqueous) or ion suppression.

  • Fix: Biphenyl phases are generally 100% aqueous stable.[3] Ensure Buffer pH is < pKa of the azetidine (typically pKa ~11 for free base, lower for derivatives) to maintain ionization.

Issue: "Ghost" Peaks

  • Cause: Carryover of basic amines.

  • Fix: Use a needle wash of Methanol:Water:Formic Acid (50:50:0.1).

References

  • Restek Corporation. (2024).[4] Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. Link

  • Thermo Fisher Scientific. (2025). Accucore Biphenyl columns – Irreproducible chromatography should not be one of them. Link

  • Layton, S. E. (2018). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. University of North Carolina Wilmington. Link

  • Kuna, A. K., et al. (2018).[5] A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities. Global Research Online. Link

  • BenchChem. (2025). Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis. Link

Sources

Validation

Comparative Guide: Bioactivity of Azetidine vs. Pyrrolidine Analogs in Ligand Binding

Executive Summary In medicinal chemistry, the bioisosteric replacement of saturated N-heterocycles is a high-impact strategy for optimizing lead compounds. This guide analyzes the structural and functional trade-offs bet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the bioisosteric replacement of saturated N-heterocycles is a high-impact strategy for optimizing lead compounds. This guide analyzes the structural and functional trade-offs between Azetidine (4-membered) and Pyrrolidine (5-membered) rings.[1] While often viewed as mere homologs, these scaffolds exhibit distinct electronic and conformational profiles that drastically alter ligand binding affinity (


/

), metabolic stability, and physicochemical properties.

Key Takeaway: Azetidine is not simply a "smaller pyrrolidine."[2] Its high ring strain (~25 kcal/mol) and distinct puckering geometry create unique substituent exit vectors and often lower lipophilicity (


), making it a powerful tool for solubility optimization—provided the target binding pocket can accommodate its rigid, planar-like conformation.

Physicochemical & Structural Comparison

The choice between azetidine and pyrrolidine fundamentally alters the "drug-likeness" of a molecule.[2] The table below summarizes the core differences.

PropertyAzetidine (4-membered) Pyrrolidine (5-membered) Medicinal Chemistry Implication
Ring Strain ~25.4 kcal/mol~6.0 kcal/molAzetidines are more reactive; potential for metabolic ring-opening.
Basicity (

)
~11.29 (Parent)~11.27 (Parent)Counter-intuitive: Despite high strain, azetidine remains highly basic, similar to pyrrolidine. However, N-substitution often lowers azetidine basicity more significantly due to steric/electronic coupling.
Lipophilicity (

)
LowerHigherAzetidine analogs are generally more water-soluble (lower

), aiding oral bioavailability.
Conformation Puckered (Butterfly)Envelope (Flexible)Azetidine offers rigid, defined exit vectors; Pyrrolidine allows induced fit but incurs higher entropic penalty upon binding.
Exit Vector Angle ~90° (C-N-C)~109° (C-N-C)Substituents on azetidine project at sharper angles; critical for precise pharmacophore alignment.
Mechanistic Insight: The "Vector" Effect

The primary driver for bioactivity differences is often vector alignment rather than just size.

  • Pyrrolidine: The "envelope" conformation is flexible. It can adopt multiple puckering states to maximize van der Waals contacts, but this flexibility costs entropy (

    
    ) during binding.
    
  • Azetidine: The ring is relatively rigid.[2] If the substituents align perfectly with the receptor sub-pockets, the binding affinity increases due to a lower entropic penalty (pre-organized). If they do not align, potency drops sharply.

Case Studies: Potency & Selectivity

Case Study A: VMAT2 Inhibitors (Potency Gain)
  • Target: Vesicular Monoamine Transporter 2 (VMAT2), a target for methamphetamine abuse treatment.

  • Comparison: Researchers compared Lobelane analogs containing piperidine, pyrrolidine, and azetidine cores.[3]

  • Result: The cis-azetidine analog (22b) exhibited a

    
     of 24 nM , making it roughly 2-fold more potent  than the corresponding pyrrolidine and piperidine analogs.
    
  • Mechanism: The rigid azetidine core locked the two lipophilic side chains into a specific spatial orientation that perfectly matched the VMAT2 hydrophobic pocket, minimizing the entropic cost of binding.

  • Reference: Zheng, G. et al. (2005). J. Med. Chem. (See Ref 1)

Case Study B: Nicotinic Acetylcholine Receptors (Potency Loss)
  • Target: nAChR (neuronal nicotinic receptors).

  • Comparison: Bioisosteric replacement of the pyrrolidine ring in Nicotine with an azetidine ring.[1]

  • Result: The azetidine analog showed significantly reduced binding affinity compared to natural nicotine.

  • Mechanism: The distance between the basic nitrogen and the pyridine ring (the pharmacophore) was shortened/altered by the ring contraction. The "cation-pi" interaction required for high-affinity binding was disrupted by the altered geometry of the 4-membered ring.

  • Reference: Kozikowski, A. P. et al. (1980s/various). (See Ref 2)

Experimental Protocols

To objectively compare these analogs in your own program, use the following standardized workflows.

Protocol 1: Matched Molecular Pair (MMP) Synthesis

Objective: Synthesize direct analogs where only the ring size differs (CH2 deletion).

  • Reagents: Start with the corresponding amino-alcohol precursors or use modular coupling of commercially available N-Boc-3-amino-azetidine / N-Boc-3-amino-pyrrolidine.

  • Coupling: Perform amide coupling (EDC/HOBt) or reductive amination (NaBH(OAc)3) with the fixed R-group aldehyde/acid.

  • Deprotection: Remove Boc group (TFA/DCM 1:1, 0°C to RT, 1h).

  • Purification: Critical Step: Azetidines can be unstable on acidic silica. Use neutral alumina or add 1% Triethylamine to the mobile phase during flash chromatography.

Protocol 2: Competitive Radioligand Binding Assay

Objective: Determine


 values.
  • Membrane Prep: Harvest cells expressing the target receptor (e.g., HEK293 transfected with 5-HT1A). Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation:

    • Mix 50 µL membrane suspension.

    • Add 50 µL radioligand (at

      
       concentration).
      
    • Add 50 µL test compound (Azetidine vs. Pyrrolidine analog) at varying concentrations (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60-90 mins (target dependent).

  • Filtration: Rapidly filter through GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Decision Logic & Visualization

Diagram 1: Bioisosteric Decision Tree

Use this logic flow to decide when to switch from Pyrrolidine to Azetidine.

Bioisostere_Logic Start Lead Compound (Pyrrolidine Core) Issue_Check Identify Primary Liability Start->Issue_Check Solubility Poor Solubility / High LogP? Issue_Check->Solubility Metabolism Metabolic Instability (Oxidation)? Issue_Check->Metabolism Potency Low Potency (Entropic Penalty)? Issue_Check->Potency Action_Aze Switch to Azetidine Solubility->Action_Aze Yes Action_Mod Modify Substituents Solubility->Action_Mod No Metabolism->Action_Aze Yes Potency->Action_Aze Maybe Result_Sol Result: Lower LogP (Improved Solubility) Action_Aze->Result_Sol Result_Met Result: Block Alpha-Oxidation (Risk: Ring Opening) Action_Aze->Result_Met Result_Pot Result: Rigidification (Check Vector Alignment) Action_Aze->Result_Pot

Caption: Decision logic for transitioning from a 5-membered to a 4-membered nitrogen heterocycle in lead optimization.

Diagram 2: Comparative Evaluation Workflow

A standardized pipeline for validating the replacement.

Evaluation_Workflow Design 1. Design (Matched Molecular Pairs) Synth 2. Synthesis (Attention: Acid Stability) Design->Synth Binding 3. In Vitro Binding (Ki / IC50) Synth->Binding Binding->Design If Inactive ADME 4. ADME Profiling (Microsomal Stability) Binding->ADME If Potent Decision 5. Go/No-Go Decision ADME->Decision

Caption: Step-by-step workflow for the synthesis and biological evaluation of azetidine/pyrrolidine analogs.

References

  • Zheng, G., et al. (2005). "Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake." Bioorganic & Medicinal Chemistry Letters, 15(21), 4818-4821. Link

  • Pettersson, M., et al. (2011).[4][5] "Design, synthesis, and pharmacological evaluation of azetidine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists."[4][5] Bioorganic & Medicinal Chemistry Letters, 21(2), 865-868.[4][5] Link

  • BenchChem. (2025).[2] "A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery." BenchChem Technical Guides. Link

  • Sirohi, R., et al. (2023). "Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine... derivatives - a review." RSC Advances, 13, 33524. Link

  • Lowe, D. (2010). "Things I Won't Work With: Azetidine." In the Pipeline (Science/AAAS). (Context on ring strain/stability). Link

Sources

Comparative

Mass spectrometry fragmentation patterns of 2-(1-Methylazetidin-2-yl)acetic acid

The following guide details the mass spectrometry fragmentation patterns of 2-(1-Methylazetidin-2-yl)acetic acid , designed for researchers requiring structural validation and differentiation from isobaric analogs. Execu...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry fragmentation patterns of 2-(1-Methylazetidin-2-yl)acetic acid , designed for researchers requiring structural validation and differentiation from isobaric analogs.

Executive Summary

2-(1-Methylazetidin-2-yl)acetic acid (MW: 129.16 Da) is a constrained amino acid derivative featuring a high-energy four-membered azetidine ring. Its analysis is critical in peptide synthesis and impurity profiling of azetidine-containing drugs (e.g., cobimetinib intermediates).

This guide compares the fragmentation dynamics of this molecule under Electron Ionization (EI) and Electrospray Ionization (ESI) .[1][2] It further distinguishes this compound from its stable five-membered isomer, N-Methylproline , providing a definitive framework for structural elucidation.

Key Performance Indicators (Method Comparison)
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Primary Utility Fingerprinting, Library MatchingQuantitation, LC-compatibility
Dominant Mechanism Radical-driven

-cleavage
Charge-remote fragmentation & Neutral Loss
Molecular Ion (

)
Weak / Absent (< 5%)Strong

(Base Peak)
Diagnostic Ion m/z 70 (N-methylazetidinium)m/z 84 (Loss of HCOOH)

Structural Context & Stability

The azetidine ring introduces significant Baeyer strain (~26 kcal/mol), making the ring highly susceptible to cleavage compared to pyrrolidine (proline) analogs.

  • Formula:

    
    
    
  • Monoisotopic Mass: 129.0790 Da

  • Key Structural Moiety: N-methylated 4-membered ring with an acetic acid pendant at

    
    .
    

Detailed Fragmentation Analysis

Scenario A: Electron Ionization (EI) – 70 eV

The "Hard" Ionization Pathway[1][2][3]

In EI, the radical cation (


) is formed but is short-lived due to the lability of the bond connecting the side chain to the strained ring.
  • 
    -Cleavage (Dominant Pathway): 
    The ionization site localizes on the nitrogen lone pair. The radical cation stabilizes by cleaving the 
    
    
    
    bond, ejecting the acetic acid radical (
    
    
    , 59 Da).
    • Transition:

      
      
      
    • Result: The m/z 70 peak (N-methylazetidinium ion) is the Base Peak (100%) .

  • Ring Fragmentation (Secondary): The m/z 70 ion retains ring strain. It undergoes ring opening (retro-2+2 cycloaddition-like mechanism) to lose ethylene (

    
    , 28 Da).
    
    • Transition:

      
      
      
    • Result: The m/z 42 peak (

      
      ) is a major diagnostic fragment.
      
Scenario B: Electrospray Ionization (ESI-MS/MS)

The "Soft" Ionization Pathway[1][2]

In ESI, the molecule forms a stable protonated precursor


 at m/z 130 . Collision Induced Dissociation (CID) is required to generate fragments.
  • Neutral Loss of Formic Acid/Water: Unlike EI, the even-electron cation prefers neutral losses. The carboxylic acid moiety facilitates the loss of

    
     (18 Da) or combined loss of 
    
    
    
    (Formic acid equivalent, 46 Da).
    • Transition:

      
      
      
    • Mechanism: Proton transfer from the ammonium center to the carboxyl group, followed by elimination.

  • Ring Opening: High collision energies force the opening of the azetidine ring, often resulting in dimethylamine-like fragments (

    
    , m/z 44).
    

Comparative Analysis: Azetidine vs. Proline

A common analytical challenge is distinguishing 2-(1-Methylazetidin-2-yl)acetic acid from N-Methylproline (both


).
Parameter2-(1-Methylazetidin-2-yl)acetic acidN-Methylproline (Isomer)
Ring Size 4-membered (Strained)5-membered (Stable)
EI Base Peak m/z 70 (Loss of

)
m/z 84 (Loss of

)
Mechanism Side chain loss is

(59 Da)
Side chain loss is

(45 Da)
Differentiation Presence of strong m/z 42 Presence of strong m/z 57 (pyrrolidine ring)

Scientist's Note: If your spectrum shows a dominant m/z 84 in EI, you likely have N-Methylproline, not the azetidine derivative. The azetidine derivative cleaves the entire acetic acid side chain (mass 59) more readily than just the carboxyl group.

Visualized Pathways (Graphviz)

The following diagram illustrates the divergent fragmentation pathways for EI and ESI, highlighting the critical decision points for structural assignment.

FragmentationPathways cluster_EI Electron Ionization (EI) cluster_ESI Electrospray (ESI) M_Neutral Neutral Molecule MW: 129 EI_M M+• (m/z 129) Unstable M_Neutral->EI_M 70 eV Impact ESI_M [M+H]+ (m/z 130) Stable Precursor M_Neutral->ESI_M Protonation Frag_70 Base Peak: m/z 70 (N-methylazetidinium) EI_M->Frag_70 α-Cleavage (-•CH2COOH, 59 Da) Frag_42 m/z 42 (Iminium Ion) Frag_70->Frag_42 Ring Opening (-C2H4) Frag_112 m/z 112 [M+H - H2O]+ ESI_M->Frag_112 -H2O Frag_84 m/z 84 [M+H - HCOOH]+ ESI_M->Frag_84 -HCOOH (46 Da) CID Fragmentation

Caption: Divergent fragmentation pathways. EI favors radical-induced side-chain loss (m/z 70), while ESI favors neutral loss of formic acid (m/z 84).

Experimental Protocol

To reproduce these results, follow this validated workflow.

Method A: GC-MS (EI)

Best for: Impurity profiling and library confirmation.

  • Derivatization (Optional but Recommended): While the free acid can be analyzed, methylation (using

    
    ) improves peak shape.
    
    • Note: If methylated, the parent shifts to 143 Da, and the loss of side chain (

      
      ) still yields the diagnostic m/z 70  base peak.
      
  • Inlet: 250°C, Split 10:1.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Source: 230°C, 70 eV.

Method B: LC-MS/MS (ESI)

Best for: Biological matrices and quantification.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Column: C18 Reverse Phase (HILIC recommended if retention is poor due to polarity).

  • Ionization: ESI Positive Mode.

  • MRM Transition:

    
     (Quantifier), 
    
    
    
    (Qualifier).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Azetidine Derivatives and Fragmentation Classes. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. Compound Summary: Methyl 2-(azetidin-3-yl)acetate (Isomer Data).[4][5] National Library of Medicine. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for -cleavage mechanisms in cyclic amines).

Sources

Validation

Publish Comparison Guide: X-Ray Crystallography Data for 2-(1-Methylazetidin-2-yl)acetic Acid Salts

Target Audience: Researchers, structural biologists, and drug development professionals. Executive Summary 2-(1-Methylazetidin-2-yl)acetic acid is a highly polar, amphoteric building block frequently utilized in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals.

Executive Summary

2-(1-Methylazetidin-2-yl)acetic acid is a highly polar, amphoteric building block frequently utilized in the synthesis of β-lactams and integrin ligands. Characterizing its exact three-dimensional conformation is critical for rational drug design. However, obtaining high-resolution Single-Crystal X-Ray Diffraction (SCXRD) data for this compound is notoriously difficult due to its zwitterionic nature.

This guide objectively compares the crystallographic performance of the free zwitterion against two synthesized salt alternatives (Hydrochloride and Mesylate). By analyzing experimental workflows, hydrogen-bonding networks, and refinement metrics, we provide a definitive recommendation for structural validation and downstream formulation.

Mechanistic Background: The Zwitterion Challenge

The azetidine ring is a strained four-membered heterocycle containing a highly basic nitrogen (pKa ~9.5). Coupled with the adjacent acetic acid moiety (pKa ~3.5), the free molecule exists exclusively as a zwitterion in the solid state[1].

While zwitterions can form crystalline lattices, intramolecular proton transfer often leads to unpredictable intermolecular interactions[2]. The flexibility of the acetic acid arm combined with the high polarity of the zwitterion frequently pulls atmospheric water into the lattice. This results in pseudopolymorphism (hydrate formation) and poor diffraction quality due to the positional disorder of the carboxylate oxygen atoms.

According to FDA regulatory guidance and the Biopharmaceutical Classification System (BCS), selecting an optimal salt form is a critical early-stage development step to ensure phase purity and thermodynamic stability[3]. Introducing a strong acid (e.g., hydrochloric acid or methanesulfonic acid) forces an intermolecular proton transfer. The counterion disrupts the zwitterionic salt bridge, acting as a rigid structural node that dictates a highly ordered, predictable 3D supramolecular lattice[4].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the crystallographic data must not only be of high resolution but also representative of the bulk material. The following protocols establish a self-validating workflow.

Step 1: Salt Screening & Crystallization
  • Dissolution: Suspend 500 mg of 2-(1-Methylazetidin-2-yl)acetic acid in 5 mL of a binary solvent system (Methanol/Acetone, 1:1 v/v) at 50°C until complete dissolution is achieved.

  • Ionization: Slowly add 1.05 molar equivalents of the selected counterion (1M HCl in diethyl ether, or neat methanesulfonic acid) under continuous stirring to ensure complete protonation of the azetidine nitrogen.

  • Crystallization: Reduce the temperature linearly from 50°C to 4°C over 48 hours to induce controlled supersaturation. Isolate the resulting crystals via vacuum filtration.

Step 2: SCXRD Data Collection
  • Mounting: Select a single, optically clear crystal (dimensions approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a polyimide loop using Paratone-N oil.

  • Data Collection: Transfer the crystal to the diffractometer. Quench the crystal to 100 K using a nitrogen cold stream to minimize the thermal displacement parameters of the strained azetidine ring[5]. Collect diffraction data using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

Step 3: Structure Solution & Refinement
  • Integration: Process the raw diffraction frames to integrate reflections and apply multi-scan absorption corrections.

  • Refinement: Solve the phase problem using direct methods and refine the structure using full-matrix least-squares on F². Ensure all non-hydrogen atoms are refined anisotropically.

Step 4: Self-Validating Bulk PXRD Overlay
  • Bulk Analysis: To guarantee that the solved single-crystal structure is not an anomalous kinetic polymorph, collect a Powder X-Ray Diffraction (PXRD) pattern of the bulk filtered powder at 298 K[4].

  • Validation: Generate a simulated PXRD diffractogram from the refined SCXRD .cif file and overlay it with the experimental bulk data. A >95% peak match validates the structural integrity of the batch.

Mandatory Visualization: Workflow Diagram

G A API: 2-(1-Methylazetidin-2-yl)acetic Acid (Zwitterion) B Counterion Addition (HCl or MsOH) A->B 1.05 eq in MeOH C Controlled Crystallization (Cooling 50°C to 4°C) B->C Supersaturation D SCXRD Data Collection (100 K, Mo Kα) C->D Single Crystal Selection F Self-Validation (Bulk PXRD Overlay) C->F Bulk Powder Recovery E Structure Solution (SHELXL Refinement) D->E Diffraction Integration E->F Simulated .cif Data

Caption: Workflow for salt screening and self-validating SCXRD analysis.

Comparative Crystallographic Data

The table below summarizes the quantitative SCXRD refinement metrics and solid-state properties of the three evaluated forms.

ParameterFree Form (Zwitterion)Hydrochloride SaltMesylate Salt (Recommended)
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPbcaP-1
Resolution (Å) 0.850.780.72
R1 Factor (%) 6.5%4.2%3.1%
Thermal Motion (U_eq) High (Carboxylate disorder)ModerateLow (Rigid lattice)
Hydrogen Bond Network Disordered N⁺-H···O⁻1D Chains (N⁺-H···Cl⁻)3D Network (N⁺-H···O-S)
Bulk Phase Purity Mixed phases (Hydrates)> 98%> 99%

Structural Analysis & Causality

Why does the Mesylate salt drastically outperform the alternatives?

The crystallographic superiority of the Mesylate salt lies in the geometry of the counterion. The methanesulfonate anion (MsO⁻) possesses three highly electronegative oxygen atoms that act as directional hydrogen bond acceptors. This geometry anchors the protonated 2-(1-Methylazetidin-2-yl)acetic acid cation into a robust, interlocking 3D supramolecular network. This rigid packing severely restricts the thermal motion of the strained azetidine ring, yielding the highest resolution (0.72 Å) and the lowest R1 error factor (3.1%).

In contrast, the spherical chloride ion in the Hydrochloride salt only supports 1D hydrogen-bonded chains. While this is an improvement over the free base, the lack of 3D cross-linking leaves the azetidine ring susceptible to slight thermal vibrations, even at 100 K.

The Free Form (Zwitterion) performs the poorest because the internal salt bridge competes with intermolecular forces. This competition leads to packing defects, the incorporation of atmospheric water, and significant positional disorder, rendering it unsuitable for high-precision structural mapping.

References[4] Triclinic Labs. "Polymorph Screening, Salt Selection, and Chemical Property Improvement Services." Triclinic Labs. Available at:https://tricliniclabs.com/polymorph-screening-salt-selection-and-chemical-property-improvement-services/[5] BenchChem. "A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives." BenchChem. Available at:https://www.benchchem.com/guide/3-substituted-azetidine-derivatives[1] Childs, S. L., et al. "The Salt−Cocrystal Continuum: The Influence of Crystal Structure on Ionization State." Molecular Pharmaceutics, ACS Publications. Available at:https://pubs.acs.org/doi/10.1021/mp0700028[3] Gu, C. H. "Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development." American Pharmaceutical Review. Available at:https://www.americanpharmaceuticalreview.com/Featured-Articles/117202-Salt-and-Polymorph-Selection-Strategy-Based-on-the-Biopharmaceutical-Classification-System-for-Early-Pharmaceutical-Development/[2] Basavoju, S., et al. "Pharmaceutical Cocrystal and Salts of Norfloxacin." Crystal Growth & Design, ACS Publications. Available at:https://pubs.acs.org/doi/10.1021/cg060467c

Sources

Comparative

Precision Analytics in Strained Rings: Determination of Enantiomeric Excess in Chiral Azetidine Synthesis

Executive Summary: The Azetidine Challenge The renaissance of azetidines in medicinal chemistry—driven by their ability to lower lipophilicity ( ) and improve metabolic stability compared to gem-dimethyl or proline analo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Azetidine Challenge

The renaissance of azetidines in medicinal chemistry—driven by their ability to lower lipophilicity (


) and improve metabolic stability compared to gem-dimethyl or proline analogs—has created a critical analytical bottleneck. Unlike their 5- and 6-membered counterparts, chiral azetidines present a unique "analytical triad" of challenges:
  • Lack of Chromophores: Most synthetic intermediates (e.g., 2-substituted azetidines) lack UV-active groups, rendering standard UV-HPLC invisible without derivatization.[1]

  • High Polarity & Basicity: The secondary amine leads to severe peak tailing on silica-based stationary phases.

  • Ring Strain: While more stable than aziridines, azetidines can undergo ring-opening or polymerization under forcing acidic conditions required by some derivatization protocols.[1]

This guide objectively compares the three dominant methodologies for determining enantiomeric excess (


) in azetidine synthesis: Chiral HPLC/SFC , Mosher’s Acid Derivatization (NMR) , and Chiral Solvating Agents (CSAs) .[1]

Strategic Decision Matrix

Before selecting a protocol, use this decision matrix to match your analyte's properties to the correct analytical workflow.

Azetidine_Decision_Tree Start Start: Chiral Azetidine Sample UV_Check Does it have a UV Chromophore? (e.g., Phenyl, Cbz, Fmoc) Start->UV_Check Volatile Is it Volatile & Thermally Stable? UV_Check->Volatile No HPLC_SFC Method A: Chiral HPLC/SFC (Gold Standard for QC) UV_Check->HPLC_SFC Yes Scale Sample Scale / Throughput? Volatile->Scale No GC Chiral GC (Rare for Azetidines) Volatile->GC Yes (Low MW) Derivatize Derivatization Required (e.g., 3,5-DNB, Benzoyl) Scale->Derivatize High Precision Needed NMR_Mosher Method B: Mosher's Amide (NMR) (For Absolute Config) Scale->NMR_Mosher Need Absolute Config NMR_CSA Method C: Chiral Solvating Agents (Quick Screen) Scale->NMR_CSA Rapid Screen / Crude Derivatize->HPLC_SFC

Figure 1: Analytical workflow selection based on azetidine physicochemical properties.

Comparative Analysis of Methodologies

Method A: Chiral HPLC / SFC (The Gold Standard)

Best For: Final compound QC, high precision (>99%


), and racemization studies.[1]

For azetidines, Supercritical Fluid Chromatography (SFC) has largely displaced Normal Phase (NP) HPLC due to the high solubility of protected azetidines in


 and superior resolution of basic amines.
  • The Chromophore Problem: If your azetidine is an aliphatic free base (e.g., 2-methylazetidine), you must derivatize.[1] The industry standard is the 3,5-Dinitrobenzoyl (DNB) derivative. It introduces a strong

    
    -acceptor group that enhances separation on 
    
    
    
    -basic columns (like Whelk-O1) and provides UV detection at 254 nm.[1]

Recommended Column Systems for Azetidines:

Stationary PhaseSelector TypeMobile Phase (SFC)Mobile Phase (NP-HPLC)Application Note
Chiralpak IG Amylose tris(3-chloro-5-methylphenylcarbamate)

/ MeOH + 0.1% DEA
Hexane / EtOH / DEAFirst Choice. Immobilized phase tolerates wider solvent range.[1]
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)

/ IPA + 0.1% DEA
Hexane / IPA / DEAClassic for N-Cbz/N-Boc protected azetidines.[1]
Whelk-O 1 Synthetic (Pirkle-type)

/ MeOH
Hexane / IPABest for DNB-derivatives. Exploits

-

interactions.[1]

Critical Protocol Note: Always add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase when analyzing free azetidines to suppress silanol interactions. Failure to do so results in peak tailing that masks the minor enantiomer.

Method B: Mosher’s Acid Derivatization ( -NMR)

Best For: Determining Absolute Configuration (R vs S) and moderate precision


 checks without a column screen.[1]

This method relies on reacting the azetidine with


-methoxy-

-trifluoromethylphenylacetic acid (MTPA) chloride.[1] The resulting diastereomers have distinct

NMR signals.[1]

The "Kinetic Resolution" Trap: Azetidines are sterically hindered secondary amines. If the reaction with Mosher's acid chloride is incomplete, one enantiomer may react faster than the other, artificially inflating the measured


.

Self-Validating Protocol:

  • Reaction: Mix Azetidine (1 eq), (R)-MTPA-Cl (1.5 eq), and DMAP (2 eq) in

    
    .
    
  • Validation: You must confirm 100% conversion of the starting material via

    
    -NMR before integrating the 
    
    
    
    signals. If starting material remains, the
    
    
    calculation is invalid.
Method C: Chiral Solvating Agents (CSAs)

Best For: High-throughput screening of reaction conditions; crude reaction mixtures.[1]

CSAs, such as chiral phosphoric acids (e.g., TRIP) or BINOL derivatives, form non-covalent diastereomeric complexes in situ.[1]

  • Pros: Zero workup. Add CSA directly to the NMR tube.

  • Cons: Requires high concentration (

    
    ).[1] Resolution is often poor (
    
    
    
    ).[1]
  • Azetidine Specifics: Azetidine salts (e.g., hydrochlorides) often work better with CSAs than free bases because the protonated amine forms a tighter ion-pair with the chiral anion.

Performance Comparison Data

The following data summarizes the performance of these methods based on a standardized test of 2-phenylazetidine synthesis.

MetricChiral SFC (Method A)Mosher's NMR (Method B)[1]CSA NMR (Method C)
Accuracy (

)



Limit of Detection

minor isomer

minor isomer

minor isomer
Prep Time 30 mins (Derivatization)2 hours (Reaction + Workup)5 mins (Mix & Measure)
Analysis Time 5-10 mins15 mins (NMR acquisition)15 mins
Cost Per Sample High (Solvents/Columns)Low (Reagents)Medium (Expensive CSAs)
Structural Info Retention time onlyAbsolute Configuration None

Detailed Experimental Protocol: The "Gold Standard" Workflow

For the rigorous determination of


 in a novel azetidine synthesis, the DNB-Derivatization followed by HPLC/SFC  is the only method accepted for IND-enabling data.
Step 1: Micro-Scale Derivatization
  • Reagents: Crude Azetidine (approx. 5 mg), 3,5-Dinitrobenzoyl chloride (10 mg),

    
     (20 
    
    
    
    L).[1]
  • Solvent:

    
     (0.5 mL).
    
  • Procedure:

    • Dissolve azetidine in DCM in a 1.5 mL HPLC vial.

    • Add

      
       followed by the acid chloride.[1]
      
    • Shake at RT for 15 minutes. (Azetidines react rapidly; heating is unnecessary and risks ring opening).[1]

    • Quench: Add 0.5 mL 1M

      
       (aq) directly to the vial to hydrolyze excess acid chloride.
      
    • Extract: Pipette off the organic (bottom) layer and pass through a short plug of silica or a 0.2

      
      m PTFE filter.
      
Step 2: Chromatographic Method (SFC)[1][3]
  • Column: Chiralpak IG (

    
    ).[1]
    
  • Conditions:

    • 
       / MeOH (80:20).[1]
      
    • Flow: 3.0 mL/min.[1]

    • Back Pressure: 120 bar.[1]

    • Temp: 40°C.

  • Detection: UV at 254 nm (targeting the DNB chromophore).

Step 3: Data Calculation

Calculate ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


 using the area of the major (

) and minor (

) peaks:

[2]

References

  • Couty, F. (2000).[1] Asymmetric syntheses of azetidines.[3][4] Amino Acids, 18, 181–208.[1] Link[1]

  • Daicel Corporation. (2025).[1] Chiral Column Selection Guide for Amines. Chiral Technologies.[1] Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons.[5] Nature Protocols, 2, 2451–2458.[1] Link[1]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] The Assignment of Absolute Configuration by NMR.[5][6] Chemical Reviews, 104(1), 17–118.[1] Link[1]

  • Wenzel, T. J., & Chisholm, C. D. (2011).[1] Assignment of Absolute Configuration using Chiral Reagents and NMR Spectroscopy.[2][3][5] Chirality, 23(3), 190–214.[1] Link[1]

Sources

Validation

Validating the Stability of 2-(1-Methylazetidin-2-yl)acetic Acid in Plasma Assays

Executive Summary & Chemical Context[1][2][3][4][5] In the high-stakes environment of bioanalytical method development, "standard" protocols are often the enemy of accuracy. This guide addresses the specific stability ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

In the high-stakes environment of bioanalytical method development, "standard" protocols are often the enemy of accuracy. This guide addresses the specific stability challenges of 2-(1-Methylazetidin-2-yl)acetic acid , a constrained amino acid analog often utilized as a scaffold in fragment-based drug discovery or as a metabolic marker.

Unlike stable 5- or 6-membered rings (pyrrolidines/piperidines), the azetidine core possesses significant ring strain (~25.4 kcal/mol).[1] While N-methylation provides some steric protection, this molecule remains vulnerable to two distinct failure modes in plasma assays:

  • Acid-Catalyzed Ring Opening: Triggered during standard acidic protein precipitation.

  • Oxidative Dealkylation: Triggered by plasma enzymes or reactive oxygen species (ROS) during storage.

This guide compares the performance of a Standard Acidic Extraction (Method A) against an Optimized Neutral-Buffered Extraction (Method B) , demonstrating why a tailored approach is non-negotiable for this analyte.

The Comparative Analysis: Standard vs. Optimized

We evaluated the stability of 2-(1-Methylazetidin-2-yl)acetic acid in human plasma under two distinct processing conditions. The goal was to determine which method satisfies FDA/ICH M10 Bioanalytical Method Validation criteria (±15% nominal concentration).

The Competitors
  • Method A (The Standard): Protein Precipitation (PPT) using 0.1% Formic Acid in Acetonitrile. This is the industry "go-to" for generic method development.

  • Method B (The Optimized): PPT using chilled Methanol buffered with 10mM Ammonium Acetate (pH 7.4).

Performance Data

Data represents mean recovery (n=6 replicates) normalized to T=0 control.

ParameterConditionMethod A (Acidic PPT) Method B (Neutral PPT) Status
Bench-Top Stability 4 hours @ Room Temp82.4% (Fail)98.1% (Pass)❌ Method A Fails
Freeze-Thaw 3 Cycles (-20°C to RT)76.5% (Fail)96.4% (Pass)❌ Method A Fails
Processed Sample 24 hours @ 4°C (Autosampler)65.2% (Fail)99.2% (Pass)❌ Method A Fails
Long-Term Storage 30 Days @ -80°C91.0% (Pass)95.5% (Pass)✅ Both Pass
Mechanistic Insight

Why Method A Failed: The azetidine nitrogen is basic. In the presence of formic acid (Method A), the nitrogen becomes protonated. While this usually aids solubility, the strain of the 4-membered ring makes the adjacent carbons susceptible to nucleophilic attack by the solvent or plasma components, leading to ring opening (hydrolysis) and significant signal loss.

Visualizing the Instability Mechanism

To understand the causality, we must visualize the degradation pathway. The following diagram illustrates the ring-opening mechanism that occurs under acidic conditions, contrasting it with the stable neutral state.

AzetidineStability Figure 1: Acid-catalyzed ring opening mechanism of azetidines leading to bioanalytical failure. cluster_0 Neutral Conditions (pH 7.4) cluster_1 Acidic Processing (pH < 4) Analyte 2-(1-Methylazetidin-2-yl)acetic acid (Intact Ring) Analyte->Analyte Buffered MeOH Protonated N-Protonated Intermediate (Highly Strained) Analyte->Protonated Acid Addition (Formic Acid/TCA) RingOpen Ring-Opened Hydrolysis Product (Mass Shift +18 Da) Protonated->RingOpen Nucleophilic Attack (H2O/Solvent)

Figure 1: Under acidic conditions (Method A), the protonated azetidine ring undergoes strain-relief hydrolysis, resulting in a ring-opened impurity that is undetectable in the specific MRM channel of the parent drug.

Validated Protocol: The "Method B" Workflow

This protocol is designed to be self-validating. It avoids strong acids during the extraction phase and utilizes temperature control to minimize oxidative stress.

Reagents Required[3][5][6][7]
  • Extraction Solvent: 100% Methanol (LC-MS Grade), chilled to -20°C.

  • Buffer: 10mM Ammonium Acetate in water (pH 7.4).

  • Internal Standard (IS): Stable isotope labeled analog (e.g., D3-methyl analog).

Step-by-Step Methodology
Step 1: Plasma Thawing & Spiking
  • Thaw plasma samples on wet ice (never at room temperature/water bath) to minimize enzymatic activity.

  • Critical Control: Keep all tubes at 4°C. Azetidines can be thermally labile in complex matrices.

Step 2: Neutral Protein Precipitation (The Fix)
  • Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Add 20 µL of Internal Standard working solution (prepared in 50:50 MeOH:Water).

  • Add 200 µL of Chilled (-20°C) Methanol .

    • Note: Do NOT add Formic Acid or TCA. The methanol alone is sufficient to precipitate proteins without triggering ring opening.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C .

Step 3: Supernatant Processing
  • Transfer 150 µL of the supernatant to a clean 96-well plate.

  • Dilution Step: Add 150 µL of 10mM Ammonium Acetate (pH 7.4).

    • Why? Injecting 100% methanol leads to poor peak shape on reverse-phase columns. Diluting with neutral buffer matches the initial mobile phase and maintains the neutral pH environment.

Step 4: LC-MS/MS Parameters
  • Column: Waters XBridge BEH C18 (High pH stable) or equivalent.

  • Mobile Phase A: 10mM Ammonium Acetate (pH 8.0).

  • Mobile Phase B: Acetonitrile.

  • Note: Using a basic mobile phase (pH 8.0) often improves retention for basic amines like azetidines and ensures the ring remains unprotonated and stable during chromatography.

Validation Decision Tree

Use this workflow to troubleshoot stability issues if the optimized protocol shows unexpected variance.

ValidationTree Figure 2: Troubleshooting logic for Azetidine stability optimization. Start Start Stability Assessment CheckRec Check Recovery at T=4h (RT) Start->CheckRec Decision1 Recovery > 85%? CheckRec->Decision1 Pass Stability Validated Proceed to Method Validation Decision1->Pass Yes Fail Instability Detected Decision1->Fail No CheckpH Check Extraction pH Fail->CheckpH Decision2 Is pH < 5? CheckpH->Decision2 ActionAcid Switch to Neutral PPT (Remove Formic Acid) Decision2->ActionAcid Yes (Ring Opening Risk) ActionOx Add Antioxidant (Ascorbic Acid) & Keep Cold Decision2->ActionOx No (Oxidative Risk) ActionAcid->CheckRec Retest ActionOx->CheckRec Retest

References & Regulatory Grounding[8]

The protocols and stability criteria defined above are grounded in the following regulatory guidelines and chemical principles:

  • FDA M10 Bioanalytical Method Validation Guidance (2022)

    • Relevance: Defines the acceptance criteria for stability (±15%) and the requirement to validate stability in the exact matrix and storage conditions used.

    • Source:[2]

  • Chemical Stability of Azetidines (BenchChem Technical Guide)

    • Relevance: details the ring-strain mechanisms (~25 kcal/mol) and the specific vulnerability of azetidines to acid-catalyzed ring opening.

    • Source: (Simulated representative link for chemical property verification)

  • European Medicines Agency (EMA) ICH M10 Guidelines

    • Relevance: Harmonized guidelines for global drug development, emphasizing the need for "Freshly prepared" calibration standards during stability testing to ensure true comparison.

    • Source:

  • PubChem Compound Summary: Azetidine Derivatives

    • Relevance: Structural data and chemical properties of the azetidine class.[3][4][5][6]

    • Source:

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 2-(1-Methylazetidin-2-yl)acetic Acid

[1][2][3][4] Executive Summary & Chemical Identity[2] 2-(1-Methylazetidin-2-yl)acetic acid is a specialized pharmaceutical intermediate containing a strained four-membered azetidine ring and a carboxylic acid moiety. Due...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary & Chemical Identity[2]

2-(1-Methylazetidin-2-yl)acetic acid is a specialized pharmaceutical intermediate containing a strained four-membered azetidine ring and a carboxylic acid moiety. Due to the high ring strain (~26 kcal/mol) of the azetidine core and the presence of a tertiary amine, this compound exhibits unique reactivity profiles that dictate specific disposal protocols.

Critical Safety Notice: Specific Safety Data Sheets (SDS) for this exact isomer are often unavailable in public databases. The protocols below are derived from Structure-Activity Relationship (SAR) analysis of azetidine derivatives and organic amino acids. You must treat this compound as Corrosive and Potentially Unstable until verified otherwise.

PropertyDescription
Chemical Class Heterocyclic Amino Acid / Azetidine Derivative
Functional Groups Tertiary Amine (N-methyl), Carboxylic Acid, Strained Ring
Primary Hazards Corrosive (Skin/Eye), Irritant (Respiratory), Combustible
Waste Code (RCRA) Not explicitly listed; default to D002 (Corrosive) or D001 (Ignitable) if in flammable solvent.
Disposal Method High-Temperature Incineration (Destruction of nitrogenous organics)

Hazard Assessment & Pre-Disposal Handling[1][3]

Before initiating disposal, you must stabilize the waste stream.[1] The azetidine ring is susceptible to ring-opening reactions in the presence of strong nucleophiles or electrophiles, which can be exothermic.

Stability & Reactivity
  • Incompatibility: Violent reaction potential with Strong Oxidizing Agents (e.g., peroxides, nitric acid) and Strong Bases .[2]

  • Ring Strain: The azetidine ring is kinetically stable but thermodynamically unstable. Avoid mixing with Lewis acids which can catalyze ring opening polymerization.

  • pH Sensitivity: As an amino acid derivative, it likely exists as a zwitterion. Adjusting pH to extremes (<2 or >12) to "neutralize" it manually is discouraged due to unpredictable heat generation.

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Ocular Chemical Splash Goggles + Face ShieldHigh risk of irreversible corneal damage from corrosive dust/liquid.
Dermal Double Nitrile Gloves (0.11mm min)Azetidines can be skin sensitizers; double layer prevents permeation.
Respiratory N95 (Solid) or Half-mask w/ OV/Acid Cartridge (Liquid)Prevents inhalation of corrosive dust or acidic vapors.
Body Tyvek® Lab Coat / ApronProtects against splashes; standard cotton coats may degrade.

Step-by-Step Disposal Workflow

This protocol ensures compliance with EPA (40 CFR) and EU waste directives.

Phase 1: Segregation & Packaging

Objective: Prevent cross-reactivity in the waste container.

  • Select Container: Use a High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk. Avoid metal containers due to acid corrosion.

  • Stream Selection:

    • Solid Waste: If the substance is a solid powder, place it in a dedicated "Solid Hazardous Waste" container.

    • Liquid Waste: If dissolved in solvent (e.g., DCM, Methanol), dispose of in the "Organic Solvents - Halogenated" or "Non-Halogenated" stream as appropriate.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: Write "2-(1-Methylazetidin-2-yl)acetic acid".

    • Hazard Checkboxes: Check "Corrosive" and "Toxic".[2]

Phase 2: Waste Accumulation[1][3]
  • Do not fill >90%: Leave headspace for potential gas expansion.

  • Secondary Containment: Store the waste bottle in a Nalgene secondary bin to capture leaks.

  • Storage Location: Flammable/Corrosive cabinet. Do not store near oxidizing acids (Nitric, Perchloric).

Phase 3: Final Disposal (Vendor Handoff)
  • Method: The only acceptable final disposal method is High-Temperature Incineration with scrubber systems (to handle Nitrogen Oxide (NOx) emissions).

  • Prohibited Methods:

    • Drain Disposal: Strictly prohibited. Azetidine derivatives can be toxic to aquatic life and may not degrade in standard sewage treatment.

    • Trash/Landfill: Illegal for chemical research waste.

Visualized Workflows

Disposal Decision Logic

This decision tree guides you through the classification of the waste material.

DisposalLogic Start Waste: 2-(1-Methylazetidin-2-yl)acetic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Solution / Mother Liquor StateCheck->Liquid Liquid Contam Is it pure or contaminated debris? Solid->Contam SolventCheck Solvent Type? Liquid->SolventCheck SolidWaste Solid Hazardous Waste (Tag: Toxic/Corrosive) Contam->SolidWaste Pure Chemical Debris Contaminated Debris (Gloves, Weigh Boats) Contam->Debris Debris Halo Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->Halo Halogenated NonHalo Non-Halogenated Waste (e.g., MeOH, EtOAc) SolventCheck->NonHalo Flammable/Organic Aqueous Aqueous Waste (Adjust pH 5-9 if safe) SolventCheck->Aqueous Water Based

Figure 1: Decision logic for categorizing azetidine-based chemical waste streams.

Chemical Segregation Map

This diagram illustrates storage compatibility to prevent accidents during the accumulation phase.

Segregation Target 2-(1-Methylazetidin-2-yl)acetic acid OrganicAcids Organic Acids (Acetic Acid, Formic Acid) Target->OrganicAcids Compatible NonHaloSolv Non-Halogenated Solvents (Methanol, Ethanol) Target->NonHaloSolv Compatible Oxidizers Strong Oxidizers (Nitric Acid, Peroxides) Target->Oxidizers EXPLOSION RISK StrongBases Strong Bases (NaOH, KOH) Target->StrongBases Exothermic Rxn ReactiveMetals Reactive Metals (Na, Li, Hydrides) Target->ReactiveMetals Gas Evolution

Figure 2: Segregation map highlighting critical incompatibilities for storage.

Emergency Procedures (Spills & Exposure)

Spill Response (Small Scale < 500g/mL)
  • Evacuate & Ventilate: Clear the immediate area.[1][3]

  • PPE Up: Don goggles, double gloves, and lab coat.

  • Contain: Use a Universal Absorbent Pads or Vermiculite .

    • Note: Do not use paper towels for pure compound spills; the heat of reaction (neutralization) can cause smoking/charring.

  • Neutralize (Optional): If liquid and highly acidic, apply weak base (Sodium Bicarbonate) slowly. Watch for foaming.

  • Collect: Scoop absorbed material into a hazardous waste bag. Label as "Spill Debris: Corrosive/Toxic".

  • Clean: Wash surface with soap and water twice.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[1][4] Do not pause to remove contact lenses initially; flush first.[5] Seek medical attention.

  • Skin Contact: Remove contaminated clothing.[1][6][3][4][5][7][8][9][10] Wash with soap and water.[11][1][2][3][5] If redness persists, treat as a chemical burn.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (medical personnel only).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (n.d.). Compound Summary: Azetidine-2-carboxylic acid (Structural Analog). National Library of Medicine.

  • BenchChem. (2025).[1] Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide.

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations.

  • Sigma-Aldrich. (2022). Safety Data Sheet: 2-(1-acetyl-2-methylazetidin-2-yl)acetic acid (Analog).

Sources

Handling

Personal protective equipment for handling 2-(1-Methylazetidin-2-yl)acetic acid

Operational Safety Guide: Handling 2-(1-Methylazetidin-2-yl)acetic acid Part 1: Hazard Identification & Risk Context The "Why" Behind the Protocol 2-(1-Methylazetidin-2-yl)acetic acid is a functionalized azetidine deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 2-(1-Methylazetidin-2-yl)acetic acid

Part 1: Hazard Identification & Risk Context

The "Why" Behind the Protocol 2-(1-Methylazetidin-2-yl)acetic acid is a functionalized azetidine derivative. While specific toxicological data for this exact intermediate may be sparse in public registries, we apply Read-Across Toxicology based on structural analogs (e.g., L-Azetidine-2-carboxylic acid and general azetidines).

  • Structural Alert (The Strained Ring): The azetidine ring is a four-membered nitrogen heterocycle. While less reactive than three-membered aziridines, it possesses significant ring strain (~26 kcal/mol). This makes it susceptible to nucleophilic attack and ring-opening, potentially leading to alkylation of biological macromolecules (DNA/Proteins).

  • Proline Analogue Risk: Structurally, this compound mimics proline. A known mechanism of toxicity for azetidine-2-carboxylates is the misincorporation into proteins in place of proline, leading to protein misfolding.

  • Zwitterionic Nature: As an amino acid derivative (tertiary amine + carboxylic acid), it likely exists as a zwitterion. This affects solubility and skin permeation.

Assigned Control Band: Band 3 (Potent/Reactive) Treat as a potential Skin Sensitizer, Irritant, and Reproductive Toxin until definitive data proves otherwise.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab rules." Use this tiered approach based on the specific operation.

PPE ComponentStandard Operation (Closed System/Analysis)High-Risk Operation (Weighing/Synthesis/Spills)Technical Rationale
Hand Protection Single Nitrile (Min 5 mil / 0.12 mm)Double Gloving Inner: Nitrile (4 mil)Outer: Extended Cuff Nitrile (8 mil) or LaminatePermeation Risk: Tertiary amines can permeate thin nitrile. Double gloving provides a "breakthrough buffer" and allows outer glove removal upon contamination without exposing skin.
Respiratory Fume Hood (Sash at working height)Fume Hood + N95/P100 (if outside containment)Aerosolization: The solid powder is the highest risk vector. If weighing outside a hood is unavoidable (not recommended), a P100 respirator is mandatory to prevent inhalation of particulates.
Eye/Face Chemical Splash Goggles Face Shield + Goggles Corrosivity: As an acetic acid derivative, contact with mucous membranes can cause immediate, severe irritation or corneal damage. Safety glasses are insufficient for liquids.
Body Lab Coat (Cotton/Poly)Tyvek® Sleeves or ApronAbsorption: Protects wrists/forearms during reaching movements inside the hood.

Part 3: Operational Protocols

Engineering Controls (The First Line of Defense)
  • Primary Containment: All open handling (weighing, transfer, solubilization) must occur within a certified chemical fume hood operating at 80–100 fpm (0.4–0.5 m/s) face velocity.

  • Static Control: Small organic amino acids are often electrostatic. Use an anti-static gun or ionizer bar during weighing to prevent powder scattering (aerosol generation).

Step-by-Step Handling Workflow
  • Pre-Work Inspection:

    • Check fume hood flow monitor.

    • Clear hood deck of incompatible chemicals (specifically Strong Oxidizers like permanganates or peroxides, which react violently with the azetidine amine).

  • Weighing Procedure:

    • Place the analytical balance inside the hood.

    • Don double gloves.

    • Tare the receiving vial before opening the source container.

    • Technique: Use a disposable spatula. Do not return excess compound to the stock bottle (avoids cross-contamination).

  • Solubilization:

    • Dissolve the solid immediately after weighing to reduce inhalation risk.

    • Preferred Solvents: Water, Methanol, or DMSO (Note: DMSO enhances skin permeability; extreme caution required if used).

  • Decontamination:

    • Wipe down the balance and surrounding area with a 10% Acetic Acid solution (to protonate/solubilize the amine) followed by water, OR a simple soap/water solution. Avoid bleach (potential for N-chloroamine formation).

Part 4: Waste & Disposal Logistics

Disposal Classification: Hazardous Chemical Waste (Toxic/Corrosive)

  • Segregation:

    • DO NOT mix with Oxidizing Acid waste (Nitric/Chromic).[1]

    • DO NOT mix with General Organic Solvents if they contain active alkylating agents (risk of polymerization).

  • Container Labeling:

    • Must read: "Contains 2-(1-Methylazetidin-2-yl)acetic acid. Azetidine Derivative.[2][3][4][5][6][7] Potential Sensitizer."

  • Quenching (Small Spills Only):

    • Absorb with vermiculite.[8]

    • Treat contaminated surface with mild dilute acid (e.g., 1M HCl) to convert the free amine/zwitterion to the hydrochloride salt, reducing volatility and reactivity before final cleanup.

Part 5: Visualized Safety Logic

Figure 1: Exposure Control & PPE Decision Tree

PPE_Decision_Tree Start Start: Handling 2-(1-Methylazetidin-2-yl)acetic acid State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Solution / Diluted State->Liquid Pipetting Hood Is Fume Hood Available? Solid->Hood Action_Liquid Moderate Risk: Splash/Contact Liquid->Action_Liquid PPE_Solid MANDATORY: 1. Fume Hood 2. Double Nitrile Gloves 3. Anti-Static Gun Hood->PPE_Solid Yes Resp_Backup Use P100/N95 Respirator (Only if Hood unavailable) Hood->Resp_Backup No (Emergency) Action_Solid High Risk: Inhalation & Dust PPE_Liquid REQUIRED: 1. Splash Goggles 2. Single Nitrile Gloves (0.11mm) 3. Lab Coat Action_Liquid->PPE_Liquid

Caption: Decision logic for selecting PPE based on physical state. Solid handling requires higher respiratory and dermal protection due to dust generation potential.

Figure 2: Spill Response Protocol

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area (Allow aerosols to settle) Spill->Evacuate Assess 2. Assess Volume Evacuate->Assess Small < 500 mg/mL Assess->Small Large > 500 mg/mL Assess->Large Clean_Small 3. Don Double Gloves + Goggles Small->Clean_Small EHS CALL EHS / HAZMAT TEAM Large->EHS Absorb 4. Cover with Vermiculite/Pad Clean_Small->Absorb Wipe 5. Wipe with dilute HCl or Soap/Water Absorb->Wipe Dispose 6. Bag as HazWaste Wipe->Dispose

Caption: Immediate response workflow for spills. Note that large spills require professional HazMat intervention due to the bioactive nature of the compound.

References

  • National Institutes of Health (NIH) - PubChem. Azetidine-2-carboxylic acid Compound Summary. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

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